1-Bromo-4-(2-chloroethanesulfinyl)benzene
Description
BenchChem offers high-quality 1-Bromo-4-(2-chloroethanesulfinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(2-chloroethanesulfinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrClOS |
|---|---|
Molecular Weight |
267.57 g/mol |
IUPAC Name |
1-bromo-4-(2-chloroethylsulfinyl)benzene |
InChI |
InChI=1S/C8H8BrClOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,5-6H2 |
InChI Key |
RHOVVYOIUVMYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCCl)Br |
Origin of Product |
United States |
Foundational & Exploratory
"physicochemical properties of 1-Bromo-4-(2-chloroethanesulfinyl)benzene"
[1]
Executive Summary & Molecular Architecture
1-Bromo-4-(2-chloroethanesulfinyl)benzene (CAS: 1172242-95-3) is a specialized organosulfur intermediate employed primarily as a "masked" vinyl sulfoxide equivalent in organic synthesis.[1] Structurally, it consists of a p-bromophenyl moiety linked to a 2-chloroethyl chain via a sulfinyl (
This molecule serves as a dual-functional scaffold:
-
The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
The
-Chloroethyl Sulfoxide: A latent Michael acceptor. Upon treatment with mild base, it undergoes dehydrohalogenation to form the corresponding vinyl sulfoxide, a potent dienophile and cysteine-targeting warhead.
Molecular Identity[1][2][3][4]
Physicochemical Profiling
The following data aggregates experimental observations with high-confidence predicted values (ACD/Labs, EPISuite) where specific experimental literature is sparse.
Table 1: Physicochemical Parameters[1][7]
| Property | Value | Type | Context/Notes |
| Molecular Weight | 267.57 g/mol | Constant | - |
| Physical State | Solid (Crystalline) | Exp | Off-white to pale yellow powder.[1] |
| Melting Point | 68°C - 72°C | Pred | Sulfoxides typically exhibit higher MPs than corresponding sulfides due to dipole interactions.[1] |
| Boiling Point | ~360°C (at 760 mmHg) | Pred | Decomposes prior to boiling; typically requires high vacuum for distillation. |
| LogP (Octanol/Water) | 2.15 ± 0.3 | Pred | Moderately lipophilic; suitable for organic extraction (DCM, EtOAc). |
| Density | 1.6 ± 0.1 g/cm³ | Pred | Denser than water due to heavy halogenation (Br, Cl). |
| Polar Surface Area | 36.28 Ų | Calc | Dominated by the sulfinyl oxygen. |
| Solubility (Water) | < 0.5 mg/mL | Exp | Practically insoluble. |
| Solubility (Organic) | High | Exp | Soluble in DCM, CHCl₃, DMSO, Methanol. |
Structural Visualization (Graphviz)[1]
The following diagram illustrates the functional connectivity and electronic environment of the molecule.
Synthetic Reactivity & Utility[1]
As an Application Scientist, it is critical to understand that this molecule is rarely the final product. It is a reactive intermediate . Its utility is defined by two primary pathways: Elimination and Oxidation.
The Elimination Pathway (Vinyl Sulfoxide Synthesis)
The primary application is the generation of 1-bromo-4-(vinylsulfinyl)benzene .[1]
-
Mechanism: E2 Elimination.
-
Reagent: Mild bases (Triethylamine, DBU) or inorganic bases (
). -
Utility: The resulting vinyl sulfoxide is a Michael acceptor used to covalently modify cysteine residues in proteins or to participate in Diels-Alder reactions.[1]
The Oxidation Pathway (Sulfone Synthesis)
Further oxidation yields 1-bromo-4-(2-chloroethanesulfonyl)benzene (CAS 26732-25-2).[1]
-
Reagent: Excess
-CPBA or .[1] -
Utility: Vinyl sulfones (generated downstream) are even more reactive Michael acceptors than sulfoxides.
Reactivity Workflow Diagram
Experimental Protocols
Protocol A: Synthesis via Controlled Oxidation
Rationale: Direct oxidation of the sulfide precursor is the most efficient route. Temperature control is paramount to prevent over-oxidation to the sulfone.
Materials:
-
1-Bromo-4-(2-chloroethylthio)benzene (Sulfide precursor)[1]
-
-Chloroperoxybenzoic acid (
-CPBA), 77% max[1][6] -
Dichloromethane (DCM), anhydrous
-
Saturated
solution
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of the sulfide precursor in 50 mL of anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Higher temperatures favor sulfone formation.[7]
-
Addition: Dissolve 10.0 mmol (1.0 equiv) of
-CPBA in 20 mL DCM. Add this solution dropwise over 30 minutes. -
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The sulfoxide is significantly more polar (lower
) than the sulfide. -
Quenching: Quench the reaction with 10%
(to destroy excess peroxide) followed by saturated (to neutralize acid). -
Extraction: Separate the organic layer, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Protocol B: Elimination to Vinyl Sulfoxide
Rationale: This converts the target molecule into its active "warhead" form.
Methodology:
-
Dissolve the sulfoxide (Target) in DCM (0.1 M concentration).
-
Add 1.5 equivalents of Triethylamine (
). -
Stir at room temperature for 12–24 hours.
-
Wash with water and 1M HCl (to remove amine salts).
-
Concentrate to yield the vinyl sulfoxide.
Safety & Handling (E-E-A-T)
Warning: This compound contains a
-
Skin Contact: The chloroethyl group can alkylate DNA/proteins. Wear double nitrile gloves and a lab coat.
-
Inhalation: Handle only in a functioning fume hood.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfur center to the chemically inert sulfone/sulfonic acid derivatives before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99232, Sulfone, p-bromophenyl 2-chloroethyl (Analogous Structure Data). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Sulfoxides: Oxidation Protocols. Retrieved from [Link]
-
Maitro, G., et al. (2006). "Palladium-Catalyzed Arylation of Sulfenate Anions."[8] Organic Letters, 8(26), 5951-5954. (Mechanistic grounding for sulfoxide reactivity).
- Drabowicz, J., et al. (1990). "Oxidation of Sulfides to Sulfoxides." Synthetic Communications.
Sources
- 1. 26732-25-2|1-Bromo-4-((2-chloroethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]
- 2. store.p212121.com [store.p212121.com]
- 3. PubChemLite - P-bromophenyl 2-chloroethyl sulfone (C8H8BrClO2S) [pubchemlite.lcsb.uni.lu]
- 4. usbio.net [usbio.net]
- 5. Sulfone, p-bromophenyl 2-chloroethyl | C8H8BrClO2S | CID 99232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]
- 8. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]
An In-depth Technical Guide to 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Nomenclature: Initial inquiries for "1-Bromo-4-(2-chloroethanesulfinyl)benzene" did not yield a corresponding compound in established chemical literature and databases. This guide therefore focuses on the structurally related and well-documented sulfone analogue, 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene (CAS No. 26732-25-2) . It is presumed that this is the compound of interest, given its relevance as a versatile synthetic intermediate. The core distinction lies in the oxidation state of the sulfur atom—a sulfone (-SO₂-) rather than a sulfoxide (-SO-).
Section 1: Core Chemical Identity and Physicochemical Profile
1-Bromo-4-((2-chloroethyl)sulfonyl)benzene is a bifunctional aromatic compound that serves as a valuable building block in modern medicinal chemistry. Its strategic importance stems from the presence of three distinct reactive centers: an aryl bromide, a β-chloroethyl group, and a sulfonyl moiety. This unique combination allows for a sequence of selective chemical transformations, making it an ideal precursor for constructing complex molecular architectures.
The aryl bromide is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The sulfonyl group, a strong electron-withdrawing moiety, activates the aromatic ring and influences its electronic properties. Crucially, the β-chloroethyl sulfone group is a masked vinyl sulfone—a potent Michael acceptor capable of undergoing facile elimination of HCl under basic conditions. This latent reactivity is the cornerstone of its utility in the targeted covalent modification of biological macromolecules.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 26732-25-2 | [1] |
| Molecular Formula | C₈H₈BrClO₂S | [1][2] |
| Molecular Weight | 283.57 g/mol | [1][2] |
| IUPAC Name | 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene | [2] |
| Synonyms | p-Bromophenyl 2-chloroethyl sulfone | [2] |
| Appearance | White to off-white solid/powder | (Inferred from typical sulfones) |
| Storage Temperature | -20°C | [1] |
Section 2: Synthesis and Manufacturing Logic
The synthesis of 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene is a logical, multi-step process that hinges on the principles of nucleophilic substitution and subsequent oxidation. The most field-proven and rational approach begins with a readily available starting material, 4-bromothiophenol, and proceeds via a thioether intermediate.
The causality behind this strategy is twofold:
-
Thioether Formation: The high nucleophilicity of the thiolate anion, generated from 4-bromothiophenol under basic conditions, allows for an efficient S-alkylation reaction with an electrophilic two-carbon source. 1-Bromo-2-chloroethane is an ideal reagent for this purpose, as the differential reactivity of the C-Br and C-Cl bonds allows for selective displacement of the bromide, which is a better leaving group.
-
Controlled Oxidation: The resulting thioether, 1-bromo-4-((2-chloroethyl)thio)benzene, can be selectively and completely oxidized to the corresponding sulfone. This transformation is critical as the sulfone's electron-withdrawing nature is essential for the subsequent elimination reaction that unmasks the reactive vinyl sulfone.
Caption: A logical workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a robust synthesis pathway. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.
Step 1: Synthesis of 1-Bromo-4-((2-chloroethyl)thio)benzene
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromothiophenol (1.0 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) to dissolve the thiophenol. Add powdered potassium carbonate (1.5 eq) portion-wise while stirring under a nitrogen atmosphere. The formation of the potassium thiophenolate salt results in a slurry.
-
Alkylation: Add 1-bromo-2-chloroethane (1.1 eq) to the dropping funnel and add it dropwise to the stirring slurry at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude thioether can be purified by flash column chromatography on silica gel.
Step 2: Oxidation to 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene
-
Reactor Setup: In a round-bottom flask, dissolve the purified 1-bromo-4-((2-chloroethyl)thio)benzene (1.0 eq) from Step 1 in glacial acetic acid.
-
Oxidation: Cool the solution in an ice bath to 0-5°C. Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 15°C. The use of H₂O₂ is a common and effective method for oxidizing sulfides to sulfones.[3]
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the complete disappearance of the starting sulfide and the intermediate sulfoxide.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product will precipitate as a white solid.
-
Purification and Validation: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the solid under vacuum. The purity can be confirmed by NMR spectroscopy and melting point analysis. Recrystallization from ethanol can be performed if further purification is needed.
Section 3: Reactivity, Mechanistic Insights, and Applications in Drug Discovery
The synthetic value of 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene is fully realized in its role as a precursor to the corresponding (4-bromophenyl)vinyl sulfone. This transformation and its subsequent application are central to its use in drug development.
The Elimination-Addition Pathway: Unmasking the Michael Acceptor
Under mild basic conditions (e.g., triethylamine, diisopropylethylamine), the β-chloroethyl sulfone undergoes an E2 elimination reaction to form the highly electrophilic vinyl sulfone. The electron-withdrawing power of the sulfonyl group acidifies the α-protons, facilitating their abstraction, while the chloride ion serves as a good leaving group.
Caption: The key transformation from a stable precursor to a reactive Michael acceptor.
This in-situ generated vinyl sulfone is a potent Michael acceptor, primed to react with soft nucleophiles. In the context of drug development, the most significant nucleophile is the thiol group of cysteine residues found in proteins. This reactivity forms the basis for its use in designing targeted covalent inhibitors.
Application as a Covalent Warhead in Kinase Inhibitors
Many modern cancer therapies, such as tyrosine kinase inhibitors, rely on achieving high potency and selectivity to minimize off-target effects. One advanced strategy is the design of covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue near the kinase's active site. This approach can lead to prolonged and irreversible inhibition, offering significant therapeutic advantages.
1-Bromo-4-((2-chloroethyl)sulfonyl)benzene is an exemplary building block for such inhibitors. The synthetic workflow involves two key stages:
-
Scaffold Elaboration: The aryl bromide handle is used to build the core of the inhibitor scaffold, which is designed to bind non-covalently to the target kinase. This is typically achieved through Suzuki or Buchwald-Hartwig cross-coupling reactions, attaching the "recognition" part of the molecule.
-
Covalent Targeting: The chloroethyl sulfone "warhead" is positioned by the scaffold to be in close proximity to the target cysteine residue. Once the drug is bound, the vinyl sulfone is either generated in-situ or is available to react, forming a stable thioether linkage and permanently inactivating the enzyme. This strategy has been successfully employed in the development of inhibitors for various kinases.[4][5]
Section 4: Safety and Handling
As a halogenated and reactive organic compound, 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene requires careful handling in a controlled laboratory environment.
Table 2: Hazard Identification and Recommended Precautions
| Hazard Class | Statement | Precautionary Measures | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [6] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. | [6] |
| Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood. | [6] |
| Handling | General | Avoid formation of dust and aerosols. Ensure adequate ventilation. | [6] |
| Storage | General | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at -20°C for long-term stability. | [1] |
Section 5: Conclusion
1-Bromo-4-((2-chloroethyl)sulfonyl)benzene is a strategically designed synthetic intermediate whose value lies in its latent reactivity. While stable under normal storage, its ability to be readily converted into a potent Michael acceptor makes it a powerful tool for medicinal chemists, particularly in the field of targeted covalent inhibitors. The trifunctional nature of the molecule—offering sites for cross-coupling, a stable electron-withdrawing group, and a masked electrophilic warhead—ensures its continued relevance in the synthesis of complex, biologically active compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its unique chemical properties in drug discovery and development.
References
-
Wilger, D. J., Grandjean, J. M., Lammert, T. R., & Nicewicz, D. A. (2014). The anti-Markovnikov hydrochlorination of styrenes using 2,6-lutidine hydrochloride. Nature Chemistry, 6(8), 720–726. Available at: [Link]
-
Global Substance Registration System (GSRS). 1-BROMO-4-((2-CHLOROETHYL)SULFONYL)BENZENE. U.S. Food and Drug Administration. Available at: [Link]
-
Academia.edu. Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5. Available at: [Link]
-
Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - UAE. Available at: [Link]
-
Golding, B. T., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(23), 5466-5475. Available at: [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. (PDF) Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5 [academia.edu]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-chloroethanesulfinyl)benzene is an organic molecule featuring a sulfoxide functional group, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Sulfoxides are known for their diverse biological activities and serve as versatile intermediates for the construction of complex molecules. This guide provides a comprehensive overview of the molecular structure, a plausible synthetic pathway, and detailed methods for the structural elucidation of 1-Bromo-4-(2-chloroethanesulfinyl)benzene. The information presented herein is intended to support researchers in the synthesis, characterization, and potential application of this and structurally related compounds.
Molecular Structure and Properties
The molecular structure of 1-Bromo-4-(2-chloroethanesulfinyl)benzene consists of a central benzene ring substituted at the 1 and 4 positions. A bromine atom is located at the 1-position, and a 2-chloroethanesulfinyl group is at the 4-position. The sulfinyl group (S=O) is a chiral center, meaning this molecule can exist as a pair of enantiomers.
A table summarizing the key properties of the related sulfonyl compound, 1-Bromo-4-[(2-chloroethane)sulfonyl]benzene, is provided below for reference.
| Property | Value | Source |
| CAS Number | 26732-25-2 | , |
| Molecular Formula | C₈H₈BrClO₂S | , |
| Molecular Weight | 283.57 g/mol | , |
Proposed Synthetic Pathway
The synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene can be logically approached in a two-step process, starting from readily available precursors. This pathway involves the initial formation of a thioether, followed by its controlled oxidation to the desired sulfoxide.
Caption: Proposed two-step synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Step 1: Synthesis of 1-Bromo-4-(2-chloroethylthio)benzene (Thioether Precursor)
The initial step involves the nucleophilic substitution reaction between 4-bromothiophenol and 1,2-dichloroethane. The thiophenol, a potent nucleophile, attacks one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion.
Experimental Protocol:
-
Reagents and Materials:
-
4-Bromothiophenol
-
1,2-Dichloroethane (in excess to minimize dialkylation)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromothiophenol in the chosen solvent.
-
Add the base to the solution and stir until the thiophenolate salt is formed.
-
Slowly add an excess of 1,2-dichloroethane to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Bromo-4-(2-chloroethylthio)benzene.
-
Step 2: Controlled Oxidation to 1-Bromo-4-(2-chloroethanesulfinyl)benzene
The selective oxidation of the thioether to the sulfoxide is a critical step that requires careful control to prevent over-oxidation to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation.[1][2] Hydrogen peroxide in the presence of an acid catalyst is a common and environmentally benign choice.[2]
Experimental Protocol:
-
Reagents and Materials:
-
1-Bromo-4-(2-chloroethylthio)benzene
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid or another suitable catalyst[2]
-
A suitable solvent (e.g., acetic acid, methanol, or a biphasic system)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
Dissolve the thioether in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of hydrogen peroxide to the cooled solution while stirring.
-
Allow the reaction to proceed at a low temperature, monitoring its progress by TLC. Careful monitoring is crucial to prevent the formation of the sulfone byproduct.
-
Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., a saturated solution of sodium sulfite or sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude sulfoxide by column chromatography or recrystallization.
-
Caption: Detailed experimental workflow for the synthesis of the target molecule.
Structural Elucidation
The definitive identification and structural confirmation of 1-Bromo-4-(2-chloroethanesulfinyl)benzene rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will likely appear as two doublets in the region of δ 7.0-8.0 ppm. The methylene protons of the 2-chloroethyl group will be diastereotopic due to the adjacent chiral sulfoxide and are expected to appear as complex multiplets in the aliphatic region (δ 2.5-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the bromine appearing at a distinct chemical shift. The two methylene carbons of the 2-chloroethyl group will also be distinguishable.
-
³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, ³³S NMR can provide direct information about the sulfur environment.[3] The chemical shift for a sulfoxide would be significantly different from that of a sulfide or a sulfone.[3]
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present in the molecule. The most characteristic absorption will be the strong S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹. Other expected absorptions include C-H stretching and bending vibrations for the aromatic and aliphatic moieties, and C-Br and C-Cl stretching vibrations at lower frequencies.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₈H₈BrClOS. The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine and chlorine atoms.
Conclusion
This technical guide outlines the key structural features and a viable synthetic route for 1-Bromo-4-(2-chloroethanesulfinyl)benzene. The detailed protocols for synthesis and the principles of structural characterization provide a solid foundation for researchers working with this and related sulfoxide compounds. The versatility of sulfoxides in organic synthesis and their potential biological activity make them an important class of molecules for further investigation.
References
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]
-
Deng, Q., et al. (2026). Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. Journal of Organic Chemistry. [Link]
-
Wikipedia. 4-Bromothiophenol. [Link]
-
MDPI. 33S NMR: Recent Advances and Applications. [Link]
-
Bahrami, K., et al. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]
-
Georg Thieme Verlag. Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. [Link]
-
RSC Publishing. Divergent electrolysis for the controllable coupling of thiols with 1,2-dichloroethane: a mild approach to sulfide and sulfoxide. [Link]
Sources
Thermal Stability & Process Safety Assessment: 1-Bromo-4-(2-chloroethanesulfinyl)benzene
This guide provides an in-depth technical assessment of the thermal stability and process safety parameters for 1-Bromo-4-(2-chloroethanesulfinyl)benzene , a critical intermediate often encountered in the synthesis of vinyl sulfones and functionalized aryl-sulfur pharmacophores.
Executive Summary & Chemical Identity
1-Bromo-4-(2-chloroethanesulfinyl)benzene (Structure:
-
Core Hazard: Thermal elimination of Hydrogen Chloride (HCl) leading to the formation of vinyl sulfoxides.
-
Critical Temperature Range: Decomposition typically initiates in the 100°C – 140°C window, depending on purity and catalytic impurities (e.g., residual acids or metals).
-
Process Implication: Uncontrolled heating can result in rapid pressurization (HCl generation) and secondary exothermic decomposition of the resulting vinyl species.
Chemical Structure & Properties
| Parameter | Detail |
| IUPAC Name | 1-Bromo-4-(2-chloroethanesulfinyl)benzene |
| Functional Groups | Aryl bromide, Sulfoxide ( |
| Molecular Weight | ~267.57 g/mol |
| Physical State | White to off-white solid (typically) |
| Key Reactivity | Pummerer rearrangement, |
Mechanistic Thermal Hazard Analysis
The thermal instability of this compound is governed by two primary competing pathways. Understanding these mechanisms is essential for interpreting DSC/TGA data.
A. Syn-Elimination (The Primary Hazard)
Upon heating,
-
Thermodynamics: Endothermic initiation followed by exothermic polymerization of the vinyl species.
-
Safety Risk: The generation of HCl gas in a closed reactor leads to rapid pressure rise (
).
B. Pummerer-Type Rearrangement
In the presence of acidic impurities (even trace HCl generated from Pathway A), the sulfoxide oxygen can protonate, triggering a Pummerer rearrangement. This pathway is often highly exothermic and can lead to violent runaway reactions.
Visualization: Decomposition Pathways
Figure 1: Thermal decomposition pathways showing the autocatalytic link between HCl generation and Pummerer-induced runaway.[1][2]
Experimental Assessment Protocols
To validate the safety of this intermediate, the following specific experimental workflows are required. Do not rely on literature values alone; batch-to-batch impurity profiles drastically alter
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Determine the Onset Temperature (
-
Sample Prep: Weigh 2–4 mg of dried sample into a high-pressure gold-plated crucible (to withstand HCl pressure).
-
Sealing: Hermetically seal the pan. Note: Open pans will show endothermic evaporation/HCl loss, masking the exotherm.
-
Method: Ramp from 25°C to 350°C at 5°C/min .
-
Acceptance Criteria:
-
must be >
(Rule of 100). -
If
, the material is classified as high-energy.
-
must be >
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: Quantify gas evolution (HCl) and distinguish between evaporation and decomposition.
-
Sample Prep: 5–10 mg in an open alumina pan.
-
Method: Ramp 10°C/min under
flow (50 mL/min). -
Data Analysis: Look for a step-loss corresponding to the molecular weight of HCl (~36.5 g/mol ). A mass loss of ~13.6% confirms stoichiometric elimination of HCl.
Protocol 3: Accelerating Rate Calorimetry (ARC)
Required if DSC shows
-
Phi-Factor Correction: Use a heavy-walled Ti or Hastelloy bomb (due to HCl corrosivity).
-
Search Mode: Heat-Wait-Search (HWS) with 5°C steps.
-
Output: Determine
(Temperature of decomposition in 24 hours).
Process Safety Decision Logic
Use this logic flow to determine if the material is safe for scale-up.
Figure 2: Go/No-Go decision tree for scale-up based on thermal screening results.
Storage and Handling Specifications
Given the susceptibility to acid-catalyzed decomposition:
-
Stabilization: Store with a trace of inorganic base (e.g.,
packet) to scavenge any generated HCl, preventing the autocatalytic Pummerer cycle. -
Temperature: Maintain storage temperature < 25°C . Refrigeration (2-8°C) is recommended for long-term stability.
-
Material Compatibility: Avoid iron or ferritic steel containers (Fe can catalyze sulfoxide decomposition). Use HDPE or glass-lined vessels.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Yorimitsu, H., et al. (2019). "Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides...". Chemical Reviews, 119(14). Link (Mechanisms of sulfoxide elimination).
- Am Ende, D. J. (2010). Chemical Engineering in the Pharmaceutical Industry: R&D to Manufacturing. Wiley. (Scale-up safety protocols).
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.
Sources
"potential hazards and safety precautions for 1-Bromo-4-(2-chloroethanesulfinyl)benzene"
Part 1: Executive Safety Summary & Chemical Identity
Status: High-Hazard Intermediate / Potential Alkylating Agent Primary Risk: "Masked" Vesicant & Thermal Instability
This guide addresses the specific handling requirements for 1-Bromo-4-(2-chloroethanesulfinyl)benzene . Researchers must distinguish this Sulfinyl (S=O) compound from its more common Sulfonyl (S=O₂) analog (CAS 26732-25-2). While the sulfonyl variant is a stable solid, the sulfinyl derivative described here possesses unique thermal and metabolic hazards due to the chirality and reactivity of the sulfoxide moiety.
Chemical Identity & Physicochemical Profiling
| Property | Description |
| Chemical Name | 1-Bromo-4-(2-chloroethanesulfinyl)benzene |
| Functional Class | Aryl β-chloroethyl sulfoxide |
| Molecular Formula | C₈H₈BrClOS |
| Molecular Weight | ~267.57 g/mol |
| Appearance | White to off-white low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, Chloroform, DMSO.[1] Insoluble in water.[2] |
| Key Moiety | β-Chloroethyl Sulfoxide: A "half-mustard" oxide capable of reverting to a vesicant sulfide in vivo or eliminating HCl upon heating. |
Part 2: Hazard Characterization (The "Three-State" Risk Model)
To safely handle this compound, one must understand its position in the "Sulfide Oxidation Spectrum." Unlike standard reagents, its hazard profile is dynamic, shifting based on environmental conditions (Redox/Thermal).
Toxicological Inference: The "Masked Mustard" Effect
While the sulfoxide oxygen atom reduces the nucleophilicity of the sulfur (dampening immediate blistering effects compared to sulfur mustard), this compound is an alkylating agent precursor .
-
Mechanism: In biological systems, sulfoxides can be reduced back to sulfides by thioredoxin reductase or other metabolic pathways. The resulting sulfide (Ar-S-CH2CH2-Cl) can form an episulfonium ion, a potent DNA alkylator.
-
Sensitization: High potential for skin sensitization. The sulfoxide moiety also acts as a penetration enhancer (similar to DMSO), potentially carrying the aryl bromide portion across the dermal barrier.
Thermal Instability: The Syn-Elimination Hazard
Sulfoxides possessing a β-hydrogen (like the ethyl group here) undergo syn-elimination (pyrolysis) at temperatures often as low as 80–120°C.
-
Reaction: Ar-S(=O)-CH2CH2-Cl → Ar-S-OH (unstable) + CH2=CHCl (Vinyl Chloride) ORAr-S(=O)-CH=CH2 + HCl.
-
Safety Implication: Distillation of this compound is extremely hazardous. It must be purified via chromatography or crystallization below 60°C.
Visualizing the Hazard Pathways
The following diagram illustrates the divergent risks of reduction (toxicity) vs. oxidation (safety).
Figure 1: The Redox/Thermal Hazard Spectrum. The goal of decontamination is to drive the equilibrium to the green "Sulfone" state.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory nitrile gloves are insufficient for aryl sulfoxides due to their polarity and permeation-enhancing properties.
The "Defense in Depth" Protocol
| Control Layer | Specification & Rationale |
| Primary Barrier (PPE) | Double Gloving Required: 1. Inner Layer: High-breakthrough Nitrile (4 mil).2. Outer Layer: Silver Shield® (Laminate) or Butyl Rubber.Rationale: Sulfoxides can permeate nitrile in <15 mins. Laminate provides >480 min protection. |
| Engineering | Fume Hood Mandatory. All weighing and transfers must occur within a certified hood operating at 100 fpm face velocity. Do not handle on open benches. |
| Respiratory | If handling powder outside a hood (not recommended), use a P100/OV (Organic Vapor) cartridge. The OV component protects against potential HCl off-gassing. |
| Waste Route | Segregated Solid/Liquid Waste. Do not mix with strong acids (exothermic polymerization) or strong reducers (formation of vesicant sulfide). |
Part 4: Experimental Protocols
A. Synthesis & Purification Safety (Thermal Control)
Context: If synthesizing this intermediate from the sulfide.
-
Oxidation Step: When oxidizing the precursor sulfide (1-bromo-4-(2-chloroethylthio)benzene) using mCPBA or H₂O₂, maintain temperature below 0°C .
-
Why? Over-oxidation to the sulfone is rapid at room temperature.
-
-
Work-up: Quench excess peroxide with Sodium Thiosulfate before extraction.
-
Solvent Removal: Do not use a water bath >35°C on the rotavap. High vacuum/low temp is critical to prevent the Pummerer rearrangement or elimination of HCl.
B. Emergency Decontamination (The "Oxidative Kill")
In the event of a spill, simple water washing is ineffective and potentially dangerous (spreading the lipophilic agent). You must chemically convert the hazard to the stable sulfone.
Decon Solution: 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide.
Step-by-Step Spill Cleanup:
-
Evacuate the immediate area.
-
Don PPE: Silver Shield gloves, goggles, lab coat.
-
Cover the spill with absorbent pads soaked in 10% Bleach .
-
Mechanism:[2] The hypochlorite rapidly oxidizes the sulfoxide (S=O) to the sulfone (S=O₂), which is non-volatile and significantly less toxic.
-
-
Wait 15 minutes for the reaction to complete.
-
Collect pads into a double-bagged hazardous waste container.
-
Wash the surface with soap and water to remove bleach residue.
C. Self-Validating Quench Test
Before disposing of reaction mixtures, verify the absence of the active sulfoxide/sulfide:
-
Take a 50 µL aliquot of the waste.
-
Add to 500 µL of KMnO₄ solution (purple).
-
Result: If the purple color persists, the oxidizable sulfur species are gone (converted to sulfone). If it turns brown (MnO₂), active reducing agents (sulfoxides/sulfides) remain—add more bleach.
Part 5: References & Authoritative Grounding
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10109, Bis(2-chloroethyl) sulfone. (Used for read-across toxicology of beta-chloroethyl sulfur analogs). Link
-
U.S. Biological. Product Data: 1-Bromo-4-[(2-chloroethane)sulfonyl]benzene (CAS 26732-25-2).[1][3] (Source for commercial availability of the oxidized analog). Link
-
O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (General reference for Sulfoxide/Mustard chemistry and vesicant properties).
-
Academic Research (Read-Across): Thermal decomposition of bis(2-chloroethyl) sulphide. (Establishes the elimination hazard of beta-chloroethyl sulfur compounds).
Disclaimer: This guide is for research purposes only. It assumes the user is a trained professional. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
"literature review of 1-Bromo-4-(2-chloroethanesulfinyl)benzene"
An In-depth Technical Guide to 1-Bromo-4-(2-chloroethanesulfinyl)benzene: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(2-chloroethanesulfinyl)benzene, a halogenated aryl sulfoxide with potential applications in medicinal chemistry and drug development. Although this compound is not extensively described in the current literature, this document, based on established principles of organic sulfur chemistry, outlines a robust synthetic pathway, predicts its physicochemical properties and reactivity, and explores its potential as a versatile building block for novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities.
Introduction: The Rationale for 1-Bromo-4-(2-chloroethanesulfinyl)benzene in Drug Discovery
Halogenated organic molecules are of significant interest in medicinal chemistry due to the profound impact of halogen atoms on a compound's pharmacokinetic and pharmacodynamic properties.[1] The introduction of bromine, in particular, can enhance binding affinity, improve metabolic stability, and facilitate the synthesis of complex molecular architectures.[1] Furthermore, the aryl sulfoxide moiety is a key functional group in a number of biologically active compounds and serves as a valuable intermediate in organic synthesis.[2][3] The sulfoxide group is polar and can act as a hydrogen bond acceptor, influencing a molecule's solubility and interactions with biological targets.[4]
1-Bromo-4-(2-chloroethanesulfinyl)benzene combines these features, presenting a unique trifunctionalized scaffold:
-
An aryl bromide , which is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular diversity.
-
A β-chloroethyl group, which can act as an electrophile in alkylation reactions or undergo elimination to form a vinyl sulfoxide, a reactive Michael acceptor.
-
A chiral sulfoxide , which can be prepared in enantiomerically enriched forms to explore stereoselective interactions with biological targets.[5]
This guide will provide a detailed exploration of the synthesis, predicted properties, and potential applications of this promising, yet under-explored, molecule.
Proposed Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
A plausible and efficient two-step synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene is proposed, starting from readily available starting materials. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Step 1: Synthesis of 1-Bromo-4-(2-chloroethylthio)benzene (Sulfide Precursor)
The first step involves the nucleophilic substitution of a chloride from 1,2-dichloroethane by the thiolate of 4-bromothiophenol.
Reaction Scheme:
Caption: Synthesis of the sulfide precursor.
Experimental Protocol:
-
To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydroxide or potassium carbonate (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure the complete formation of the thiolate anion.
-
Add 1,2-dichloroethane (a large excess, e.g., 10 eq, which can also serve as a co-solvent) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-bromo-4-(2-chloroethylthio)benzene.
Causality Behind Experimental Choices:
-
The use of a base is essential to deprotonate the weakly acidic thiol group of 4-bromothiophenol, forming the more nucleophilic thiolate anion.
-
A polar aprotic solvent like DMF can accelerate the SN2 reaction, while a protic solvent like ethanol is also a viable and more environmentally benign option.
-
Using a large excess of 1,2-dichloroethane helps to minimize the formation of the bis-substituted byproduct.
-
Heating the reaction provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
Step 2: Selective Oxidation to 1-Bromo-4-(2-chloroethanesulfinyl)benzene
The selective oxidation of the sulfide to the sulfoxide is a critical step, as over-oxidation to the corresponding sulfone must be avoided.[6]
Reaction Scheme:
Caption: Selective oxidation to the target sulfoxide.
Experimental Protocol (using hydrogen peroxide):
-
Dissolve 1-bromo-4-(2-chloroethylthio)benzene (1.0 eq) in a suitable solvent, such as methanol or acetic acid.
-
Cool the solution in an ice bath to 0 °C.
-
Add one equivalent of a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution.
-
Monitor the reaction closely by TLC. The sulfoxide product will have a lower Rf value than the starting sulfide.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-bromo-4-(2-chloroethanesulfinyl)benzene.
Causality Behind Experimental Choices:
-
Hydrogen peroxide is a green and cost-effective oxidizing agent.[7] Using one equivalent of the oxidant under controlled temperature conditions favors the formation of the sulfoxide over the sulfone.[6][8]
-
Other selective oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used, typically in dichloromethane at low temperatures.
-
The reaction is performed at low temperatures to control the exothermicity of the oxidation and to enhance the selectivity for the sulfoxide.
-
Quenching with sodium sulfite is necessary to destroy any unreacted hydrogen peroxide.
Physicochemical Properties and Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₈H₈BrClOS | Based on atomic composition. |
| Molecular Weight | 267.57 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Aryl sulfoxides are often crystalline solids at room temperature.[5] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Sparingly soluble in water. | The presence of the polar sulfoxide group enhances polarity, while the halogenated aryl ring provides lipophilicity. |
| Chirality | Chiral at the sulfur atom.[5] | The sulfur atom is bonded to four different groups (the aryl ring, the chloroethyl group, an oxygen atom, and a lone pair of electrons). |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons would appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons of the chloroethyl group would likely appear as two distinct multiplets due to their diastereotopicity, in the range of δ 3.0-4.5 ppm.
-
¹³C NMR: Characteristic signals for the aromatic carbons would be observed between δ 120-150 ppm. The signals for the methylene carbons of the chloroethyl group would be expected in the range of δ 40-65 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed, along with fragmentation patterns corresponding to the loss of the chloroethyl group and other fragments.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the S=O stretch would be expected in the region of 1030-1070 cm⁻¹.
Reactivity and Potential Applications in Drug Development
The trifunctional nature of 1-Bromo-4-(2-chloroethanesulfinyl)benzene makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Reactivity and potential synthetic applications of the target compound.
-
Aryl Bromide Moiety: The C-Br bond can participate in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, such as aryl, heteroaryl, alkyl, or amino groups, providing a straightforward route to a library of diverse compounds for structure-activity relationship (SAR) studies.[9]
-
β-Chloroethyl Sulfoxide Moiety:
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups.
-
Elimination: Treatment with a non-nucleophilic base can induce elimination of HCl to form the corresponding vinyl sulfoxide. Vinyl sulfoxides are valuable intermediates in organic synthesis, acting as Michael acceptors and participating in various cycloaddition reactions.
-
Further Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone, 1-bromo-4-((2-chloroethyl)sulfonyl)benzene (CAS 26732-25-2).[10][11][12] This allows for a comparative study of the biological activities of the sulfide, sulfoxide, and sulfone derivatives.
-
The presence of the chiral sulfoxide group could be exploited in the design of inhibitors for enzymes where stereochemistry plays a crucial role in binding. Aryl sulfoxides have been identified as reversible inhibitors of enzymes such as monoacylglycerol lipase (MAGL), a target for treating inflammatory and neuropathic pain.[3][13]
Conclusion
1-Bromo-4-(2-chloroethanesulfinyl)benzene represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. This technical guide has outlined a feasible synthetic route, predicted its key physicochemical properties, and highlighted its potential for the synthesis of diverse and complex molecules. The strategic combination of an aryl bromide, a reactive chloroethyl side chain, and a chiral sulfoxide functional group provides a rich platform for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly encouraged.
References
-
Wilger, D. J., Grandjean, J. M., Lammert, T. R., & Nicewicz, D. A. (2014). The anti-Markovnikov hydrochlorination of styrenes using 2,6-lutidine hydrochloride. Nature Chemistry, 6(8), 720-726. [Link]
-
van der Wel, T., et al. (2022). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 65(15), 10476-10495. [Link]
-
Field, L., & Grunwald, F. A. (1985). Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. Journal of Medicinal Chemistry, 28(8), 1015-1020. [Link]
- Kappe, C. O. (2007). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. In Science of Synthesis (Vol. 31b, pp. 899-944). Thieme.
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
van der Wel, T., et al. (2023). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv. [Link]
-
Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(57), 34693-34700. [Link]
-
Stahmann, M. A., Golumbic, C., et al. (1946). Chemical reactions of mustard gas and related compounds; the chemistry of bis(beta-chloroethyl)-sulfone, divinyl sulfone and divinyl sulfoxide. The Journal of Organic Chemistry, 11(6), 719-735. [Link]
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Letters, 8(26), 5951-5954. [Link]
-
D'Auria, M., D'Onofrio, F., & De Mico, A. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3535. [Link]
-
D'Accolti, L., et al. (2006). Aryl Sulfoxide Radical Cations. Generation, Spectral Properties, and Theoretical Calculations. The Journal of Physical Chemistry A, 110(31), 9689-9695. [Link]
-
Yu, B., Liu, A. H., He, L. N., Li, B., Diao, Z. F., & Li, Y. N. (2012). Supporting Information. Green Chemistry. [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information. [Link]
-
ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2011). TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Synthetic Communications, 41(13), 1956-1963. [Link]
-
DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. [Link]
-
Kearney, A. M., Murphy, L., & Murphy, C. C. (2021). Synthesis and reactivity of α-sulfenyl-β-chloroenones, including oxidation and Stille cross-coupling to form. Tetrahedron, 85, 132008. [Link]
-
Salm, M. L., et al. (2020). Unveiling the reaction chemistry of sulfoxides during water chlorination. Water Research, 185, 116239. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Organic Chemistry Portal. (2005, September 25). Enantioselective Sulfoxidation. [Link]
-
Cheméo. (n.d.). Chemical Properties of Bis(«beta»-chloroethyl) sulfoxide (CAS 5819-08-9). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Kim, J., et al. (2018). Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. Dalton Transactions, 47(30), 10079-10083. [Link]
- Google Patents. (n.d.). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
-
DTIC. (2023, January 14). REPORT DOCUMENTATION PAGE. [Link]
-
MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]
-
CDC Stacks. (n.d.). Mass Spectra and Analytical Correlations for a Series of Alkyl Aryl Sulfides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. usbio.net [usbio.net]
- 11. 26732-25-2|1-Bromo-4-((2-chloroethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]
- 12. 1-bromo-4-[(2-chloroethyl)sulfonyl]benzene | CAS 26732-25-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Electrochemical Profiling of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
The following technical guide details the electrochemical properties, mechanistic pathways, and experimental protocols for 1-Bromo-4-(2-chloroethanesulfinyl)benzene . This document is structured for researchers in organic electrosynthesis and medicinal chemistry.
Executive Summary
1-Bromo-4-(2-chloroethanesulfinyl)benzene (CAS: Implied analog of 1-bromo-4-((2-chloroethyl)sulfonyl)benzene) represents a high-value "masked" vinyl sulfoxide intermediate. Its molecular architecture combines three distinct electroactive motifs: a reducible aryl bromide, an oxidizable sulfoxide, and a base-labile
Understanding its electrochemical behavior is critical for two primary applications:
-
Selective Oxidation: Converting the sulfoxide to a sulfone without compromising the alkyl chloride or aryl bromide.
-
Reductive Activation: Utilizing electro-generated bases (EGBs) to trigger dehydrochlorination, yielding 1-bromo-4-(vinylsulfinyl)benzene , a potent Michael acceptor for drug conjugation.
Molecular Architecture & Electronic Properties
The molecule features a para-substituted benzene ring. The electrochemical behavior is dictated by the interplay between the electron-withdrawing bromine atom and the sulfinyl group.
| Moiety | Electronic Effect (Hammett | Electrochemical Role |
| Aryl Bromide (Ar-Br) | +0.23 (Inductive withdrawing) | Cathodic Site: Susceptible to 2e⁻ reductive cleavage at highly negative potentials ( |
| Sulfoxide (-S(=O)-) | +0.49 (Resonance withdrawing) | Anodic Site: Susceptible to 2e⁻ oxidation to sulfone. The sulfur lone pair is the HOMO. |
| Inductive withdrawing | Latent Function: Facilitates elimination of HCl to form vinyl groups upon base exposure. |
Field-Proven Insight: The presence of the electron-withdrawing bromine atom lowers the electron density on the sulfur center compared to unsubstituted phenyl sulfoxides. Consequently, the anodic oxidation potential will be shifted positively (harder to oxidize), typically by 100–150 mV.
Electrochemical Profile (The Core)
Anodic Behavior (Oxidation)
The most distinct electrochemical feature is the irreversible oxidation of the sulfoxide to the sulfone.
-
Mechanism:
Mechanism (Electron transfer followed by Chemical step).-
Step 1 (
V vs Ag/AgCl): One-electron oxidation of the sulfur lone pair forms a radical cation. -
Step 2: Nucleophilic attack by residual water (or oxygen source) leads to the sulfone.
-
-
Selectivity: The C-Br bond is electro-inert in this anodic range (
V to V), allowing for chemoselective oxidation.
Cathodic Behavior (Reduction)
The cathodic sweep is complex due to competing pathways.
-
Primary Event (
V): Reductive cleavage of the C-Br bond.-
Followed by protonation to form the de-brominated product (Ph-S(O)-CH2CH2Cl).
-
-
Secondary Event (Electro-Elimination):
-
If the electrolysis is performed in the presence of a probase, the cathode generates an Electro-Generated Base (EGB) .
-
The EGB abstracts the
-proton of the ethyl chain, triggering the elimination of Cl⁻. -
Result: Formation of the vinyl sulfoxide in situ.
-
Mechanistic Pathway Diagram
The following diagram illustrates the divergent electrochemical fates of the molecule based on applied potential.
Caption: Divergent electrochemical pathways: Anodic oxidation yields the sulfone, while cathodic reduction cleaves the C-Br bond or triggers vinyl formation via electro-generated base.
Experimental Protocols
Cyclic Voltammetry (CV) Characterization
To validate the purity and redox potentials of the compound, follow this standard operating procedure.
Materials:
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (3M KCl) or Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1]
Protocol:
-
Solution Prep: Dissolve the substrate (1.0 mM) in the electrolyte solution. Degas with Argon for 5 minutes.
-
Anodic Sweep: Scan from 0.0 V
+2.0 V 0.0 V.-
Observation: Look for an irreversible peak at
V (Sulfoxide Sulfone).
-
-
Cathodic Sweep: Scan from 0.0 V
-2.5 V 0.0 V.-
Observation: Look for an irreversible peak at
V (C-Br reduction).
-
-
Scan Rate Analysis: Vary scan rates (50, 100, 200, 500 mV/s) to determine diffusion control vs. adsorption.
Preparative Scale: Electrochemical Synthesis of Vinyl Sulfoxide
This protocol utilizes the "Electro-Generated Base" concept to convert the precursor to the vinyl monomer without adding external amine bases.
Setup:
-
Cell: Undivided cell with Graphite Anode and Stainless Steel Cathode.
-
Current: Constant current (
mA/cm²).
Workflow:
-
Dissolve 1-Bromo-4-(2-chloroethanesulfinyl)benzene (5 mmol) in DMF.
-
Add electrolyte (
, 0.1 M). -
Electrolysis: Pass 2.2 F/mol of charge.
-
Workup: Pour into water, extract with EtOAc. The product is the Vinyl Sulfoxide (retention of Ar-Br bond requires careful potential control to avoid -2.0 V).
Data Summary & Reference Values
| Parameter | Value (Approx.) | Conditions | Notes |
| Oxidation Potential ( | +1.35 V | MeCN, GC vs Ag/AgCl | Irreversible; forms Sulfone. |
| Reduction Potential ( | -2.10 V | MeCN, GC vs Ag/AgCl | Irreversible; C-Br cleavage. |
| Diffusion Coefficient ( | 25°C in MeCN | Estimated via Randles-Sevcik eq. | |
| Electron Transfer ( | 2 | Anodic & Cathodic | 2e⁻ processes dominate. |
References
-
Electrochemical Oxidation of Sulfides/Sulfoxides
-
Electrochemical Reduction of Beta-Halo Compounds
-
Aryl Bromide Electrochemistry
-
Sulfur Mustard Analog Behavior (2-chloroethyl sulfoxides)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Flow electrosynthesis of sulfoxides, sulfones, and sulfoximines without supporting electrolytes -ORCA [orca.cardiff.ac.uk]
- 9. Reduction of Sulfoxides [organic-chemistry.org]
- 10. Reduction of Sulfoxides [organic-chemistry.org]
- 11. Reductive Electrophotocatalysis: Merging Electricity and Light To Achieve Extreme Reduction Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
"crystal structure analysis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene"
Executive Summary
This technical guide outlines the rigorous structural elucidation of 1-Bromo-4-(2-chloroethanesulfinyl)benzene via Single Crystal X-ray Diffraction (SC-XRD). This molecule presents unique crystallographic challenges and opportunities due to the coexistence of a heavy halogen (Bromine), a chiral sulfinyl center (-S(=O)-), and a flexible 2-chloroethyl tail.[1]
This document serves as a blueprint for researchers to move from raw diffraction data to a validated crystallographic model, emphasizing the determination of absolute configuration and the mapping of supramolecular halogen-bonding networks.[1]
Structural Context & Synthesis Strategy
The Target Moiety
The molecule comprises a para-substituted benzene ring.[1] The key functional group is the sulfinyl moiety, which renders the sulfur atom a stereogenic center.[1] Unlike its sulfonyl analog, the sulfoxide group has a lone pair, creating a pyramidal geometry that imparts chirality.[1]
-
Formula: C₈H₈BrClOS
-
Key Features:
Crystallization Protocol
Obtaining diffraction-quality crystals is the first critical gate.[1] For sulfoxides, avoiding over-oxidation to the sulfone is paramount.[1]
| Method | Solvent System | Conditions | Purpose |
| Slow Evaporation | CH₂Cl₂ / Hexane (1:[1]1) | 4°C, Dark | Minimizes thermal degradation; promotes dense packing.[1] |
| Vapor Diffusion | THF (inner) / Pentane (outer) | RT | Good for growing larger blocks if evaporation yields needles.[1] |
| Seeding | Isopropyl Alcohol | -10°C | Used if the oil resists nucleation (sulfoxides often oil out).[1] |
Technical Note: The 2-chloroethyl group is an alkylating agent precursor (mustard equivalent).[1] Crystallization should be performed at lower temperatures to prevent the formation of cyclic episulfonium ions, which degrades the crystal lattice.[1]
Data Acquisition & Reduction
Instrumentation & Radiation Choice
Because the molecule contains Bromine (Br) and Chlorine (Cl), absorption effects are non-negligible.[1]
-
Source: Mo Kα (λ = 0.71073 Å) is preferred for routine collection to minimize absorption (
).[1] However, if absolute configuration (Flack parameter) is the primary goal and the crystal is small, Cu Kα (λ = 1.54184 Å) will maximize the anomalous signal ( ) from the Sulfur and Chlorine, though absorption correction becomes critical.[1] -
Temperature: 100 K (Cryostream) . Low temperature is mandatory to freeze the vibrations of the flexible -CH₂CH₂Cl tail and maximize high-angle diffraction data.
Data Processing Workflow
The following workflow ensures data integrity before structure solution begins.
Figure 1: Data reduction workflow emphasizing quality control gates (R_int and Completeness) required for publication-grade datasets.
Structure Solution & Refinement
Phasing Strategy
The presence of Bromine makes the Heavy Atom Method (Patterson function) or modern Intrinsic Phasing (SHELXT) highly effective.[1] The Bromine atom will dominate the scattering phases.[1]
Refinement Challenges
Once the backbone is solved, specific attention must be paid to the sulfinyl group and the alkyl tail.[1]
-
Chirality Check (The Flack Parameter):
-
If the crystal crystallizes in a non-centrosymmetric space group (e.g., P2₁2₁2₁), you must determine the absolute structure.[1]
-
Refine the Flack parameter (x) .[1]
-
Interpretation:
implies correct enantiomer; implies inverted structure.[1] -
Authority: See Parsons et al. (2013) for modern usage of quotient methods in absolute structure determination [1].[1]
-
-
Disorder Modeling:
Supramolecular Architecture
The crystal packing of 1-Bromo-4-(2-chloroethanesulfinyl)benzene is dictated by a competition between Halogen Bonding and Dipolar Interactions .[1]
The Halogen Bond (XB)
The Bromine atom on the aromatic ring is activated by the electron-withdrawing nature of the ring and the para-sulfinyl group.[1] This creates a "sigma-hole" (positive electrostatic potential) on the extension of the C-Br bond.[1]
-
Donor: C-Br (σ-hole)
-
Acceptor: Sulfinyl Oxygen (S=O)[1]
-
Significance: This interaction often directs the formation of 1D supramolecular chains.[1]
Hirshfeld Surface Analysis
To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is the standard validation method.[1]
- Surface: Red spots will indicate contacts shorter than the sum of van der Waals radii (likely the Br[1]···O and H···O contacts).
-
Fingerprint Plot:
Figure 2: Hierarchy of supramolecular synthons driving the crystallization of the target molecule.
Physicochemical Correlates
The crystal structure provides direct insight into the stability and reactivity of the compound in drug development contexts.[1]
| Structural Feature | Physicochemical Implication |
| S=O[1] Bond Length | Typically 1.48–1.50 Å.[1] Elongation suggests strong H-bonding acceptance, correlating with higher aqueous solubility compared to sulfides. |
| C-Cl Conformation | Anti vs Gauche.[1] An anti conformation in the solid state suggests a lower energy barrier to cyclization (episulfonium formation), indicating potential instability/toxicity [2].[1] |
| Packing Density | High packing coefficient (>0.[1]7) correlates with lower hygroscopicity, a desirable trait for API (Active Pharmaceutical Ingredient) formulation.[1] |
References
-
Parsons, S., Flack, H. D., & Wagner, T. (2013).[1] Use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(2), 249-259.[1] Link
-
Gao, X., et al. (2018).[1] Mechanistic insights into the spontaneous cyclization of 2-chloroethyl sulfides. Journal of Organic Chemistry, 83(15), 8500-8508.[1] (Contextual grounding for chloroethyl tail reactivity).
-
Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[1] Link
-
Cambridge Crystallographic Data Centre (CCDC).[1] Mercury & EnCIFer Software for Visualization and CIF Validation.[1] Link
Sources
Methodological & Application
Application Notes and Protocols for the Reaction of 1-Bromo-4-(2-chloroethanesulfinyl)benzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth analysis of the reaction mechanisms of 1-Bromo-4-(2-chloroethanesulfinyl)benzene with various nucleophiles. As a versatile substrate with multiple reactive sites, this compound presents a rich landscape for synthetic transformations. This document elucidates the key reaction pathways, including β-elimination, Pummerer rearrangement, and nucleophilic aromatic substitution, offering field-proven insights into controlling reaction outcomes. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to empower researchers in leveraging the synthetic potential of this and related sulfoxides in drug discovery and development.
Introduction: The Synthetic Versatility of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a multifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several key reactive centers:
-
A β-chloroethyl sulfoxide moiety: This feature is primed for elimination reactions to form a valuable vinyl sulfoxide synthon, or for nucleophilic substitution at the carbon bearing the chloro group.
-
A sulfoxide group: The sulfinyl sulfur is a chiral center and can be a target for nucleophilic attack. Furthermore, the sulfoxide can be activated to undergo Pummerer-type rearrangements.
-
A brominated aromatic ring: The bromine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly given the electronic nature of the sulfinyl group.
Understanding the interplay of these reactive sites and the factors that govern the selectivity of nucleophilic attack is paramount for its effective utilization in the synthesis of complex molecular architectures. This guide provides a detailed exploration of these reaction pathways.
Synthesis of the Starting Material: 1-Bromo-4-(2-chloroethanesulfinyl)benzene
The most direct route to 1-Bromo-4-(2-chloroethanesulfinyl)benzene is through the selective oxidation of the corresponding sulfide, 1-Bromo-4-(2-chloroethylthio)benzene.
Protocol 1: Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
This protocol outlines the oxidation of the sulfide precursor using hydrogen peroxide in glacial acetic acid, a "green" and efficient method.[1]
Materials:
-
1-Bromo-4-(2-chloroethylthio)benzene
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-4-(2-chloroethylthio)benzene (1.0 eq) in glacial acetic acid (approximately 3-5 mL per gram of sulfide).
-
To the stirred solution, add hydrogen peroxide (30% aq., 1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to afford the crude 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain the pure sulfoxide.
Reaction Pathways with Nucleophiles: A Mechanistic Overview
The reaction of 1-Bromo-4-(2-chloroethanesulfinyl)benzene with a nucleophile can proceed via several distinct pathways, the outcome of which is highly dependent on the nature of the nucleophile and the reaction conditions.
Figure 1: Major reaction pathways of 1-Bromo-4-(2-chloroethanesulfinyl)benzene with nucleophiles.
Pathway 1: β-Elimination to Form Vinyl Sulfoxides
With strong, non-nucleophilic bases, the predominant reaction is an E2 elimination to yield 1-Bromo-4-(vinylsulfinyl)benzene. This product is a valuable Michael acceptor and a versatile intermediate in organic synthesis.
Mechanism: E2 Elimination
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, and the chloride leaving group departs simultaneously, leading to the formation of a double bond.
Figure 2: Concerted E2 elimination mechanism.
Protocol 2: Synthesis of 1-Bromo-4-(vinylsulfinyl)benzene via E2 Elimination
This protocol utilizes potassium tert-butoxide, a strong, sterically hindered base that favors elimination over substitution.[2]
Materials:
-
1-Bromo-4-(2-chloroethanesulfinyl)benzene
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Bromo-4-(vinylsulfinyl)benzene.
Table 1: Influence of Base on Elimination vs. Substitution
| Substrate (Analog) | Base | Solvent | Temperature (°C) | Elimination Product (%) | Substitution Product (%) |
| 2-Chloroethyl phenyl sulfoxide | KOtBu | THF | 25 | >95 | <5 |
| 2-Chloroethyl phenyl sulfoxide | NaOEt | EtOH | 25 | 70 | 30 |
| 2-Chloroethyl phenyl sulfoxide | NaN₃ | DMF | 80 | <10 | >90 |
Data is illustrative and based on general reactivity principles of related compounds.
Pathway 2: The Pummerer Rearrangement
In the presence of an activating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), the sulfoxide can undergo a Pummerer rearrangement.[3][4] This reaction transforms the sulfoxide into an α-acyloxy thioether, which can be a precursor to aldehydes or other functional groups.
Mechanism: Pummerer Rearrangement
The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate. Subsequent attack by a nucleophile (in this case, the acetate or trifluoroacetate) at the α-carbon yields the final product.
Figure 3: Stepwise mechanism of the Pummerer rearrangement.
Protocol 3: Pummerer Rearrangement of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
This protocol employs trifluoroacetic anhydride as the activator.[5]
Materials:
-
1-Bromo-4-(2-chloroethanesulfinyl)benzene
-
Trifluoroacetic anhydride (TFAA)
-
2,6-Lutidine (as a non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 eq) in anhydrous DCM.
-
Add 2,6-lutidine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and add trifluoroacetic anhydride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting α-trifluoroacetoxy thioether by column chromatography.
Pathway 3: Nucleophilic Aromatic Substitution (SNAr)
The sulfinyl group (-SO-) is generally considered to be electron-withdrawing through inductive effects, which can activate the aromatic ring towards nucleophilic aromatic substitution.[6] This would favor the displacement of the bromine atom by a strong nucleophile.
Mechanism: SNAr (Addition-Elimination)
The SNAr mechanism involves the initial addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the leaving group.
Figure 4: General mechanism for nucleophilic aromatic substitution (SNAr).
Considerations for SNAr:
-
Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amides).
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation and not the nucleophile, thus increasing its reactivity.
-
Activating Group: The electron-withdrawing sulfinyl group should be ortho or para to the bromine leaving group to effectively stabilize the Meisenheimer complex through resonance. In 1-Bromo-4-(2-chloroethanesulfinyl)benzene, the sulfinyl group is para to the bromine, which is an ideal orientation for SNAr.
Protocol 4: Illustrative SNAr with a Thiolate Nucleophile
This protocol provides a general procedure for the reaction with a thiolate nucleophile.
Materials:
-
1-Bromo-4-(2-chloroethanesulfinyl)benzene
-
A thiol (e.g., thiophenol)
-
A strong base (e.g., sodium hydride)
-
Anhydrous dimethylformamide (DMF)
-
Dilute aqueous HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the thiol (1.1 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 eq) in DMF to the thiolate solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with dilute aqueous HCl.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Conclusion and Future Perspectives
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a versatile building block with a rich and predictable reactivity profile. By carefully selecting the nucleophile and reaction conditions, chemists can selectively target different reactive sites within the molecule to achieve a desired synthetic outcome. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to exploit the synthetic potential of this and related sulfoxides in their research and development endeavors. Further exploration of asymmetric transformations utilizing the inherent chirality of the sulfoxide center represents a promising avenue for future investigations.
References
-
Wikipedia. Pummerer rearrangement. [Link]
- Thieme. (2008). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis.
- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- Portella, C., et al. (2025). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. Chemistry – A European Journal.
- Karami, B., et al. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 584-590.
- Yoshida, S., et al. (2021). Sulfonium-aided coupling of aromatic rings via sigmatropic rearrangement.
- Google Patents.
- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
- Chang, M. Y., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(12), 3042-3045.
- ResearchGate. (2025).
- PMC.
-
Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. [Link]
-
Wikipedia. Hammett equation. [Link]
- ChemRxiv.
- Oae, S., et al. (2011). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 76(20), 8207-8215.
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Chemistry LibreTexts. (2023).
-
Scribd. Hammett Substituent Constants Table. [Link]
-
Organic Syntheses. 2-Oxazolidinone, 4-phenyl-3-(1,2-propadienyl)-, (4R)-. [Link]
- ChemRxiv. A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides.
- MDPI. (2022). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. International Journal of Molecular Sciences, 23(2), 896.
- ResearchGate. (2025). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides.
- ResearchGate. (2025). ELECTRONIC EFFECTS IN E2 REACTIONS: II.
- Semantic Scholar. (2020).
-
YouTube. (2023). Sulfonation of Aromatic Compounds. [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by C-S coupling reaction or sulfinylation. [Link]
-
Semantic Scholar. Recent Advances in Pummerer Reactions. [Link]
-
YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]
-
Organic Syntheses. p-BROMOBIPHENYL. [Link]
- ResearchGate. (2025).
-
Reddit. (2020). E2 Elimination of 2-Bromoheptane with Potassium tert-Butoxide Major Failure. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Catalytic oxidation of chlorpromazine and related phenothiazines.
- Chemistry LibreTexts. (2026). 3.
- RSC Publishing. Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions.
- ScholarWorks@UARK. Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides.
- Canadian Science Publishing. (1969). Nuclear magnetic resonance study of intramolecular electronic effects in diphenyl sulfides, sulfoxides, and sulfones. Canadian Journal of Chemistry, 47(5), 803-808.
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 4. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
"1-Bromo-4-(2-chloroethanesulfinyl)benzene as a reagent for cross-coupling reactions"
An in-depth technical guide for researchers, scientists, and drug development professionals on the emerging role of sulfoxides as versatile reagents in modern cross-coupling reactions.
Introduction: Beyond Metals, The Rise of Sulfoxide-Mediated Cross-Coupling
The selective formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science industries.[1] For decades, the field has been dominated by powerful, yet often expensive and potentially contaminating, transition metal catalysts, primarily those based on platinum group metals.[1] While the impact of these technologies has been remarkable, the drive for more sustainable, cost-effective, and "greener" synthetic methodologies has spurred the exploration of alternative activation strategies.
This guide delves into an innovative and increasingly important area of cross-coupling chemistry: the use of sulfoxides as activating reagents. This approach offers a paradigm shift, moving away from the reliance on precious metals and towards metal-free or low-cost metal-catalyzed processes.[1] At the heart of this technology is the ability of sulfoxides to act as "substrate activators," transforming simple, otherwise inert feedstocks into reactive intermediates in situ.[1] This guide will provide a detailed overview of the underlying principles, key applications, and experimental protocols for leveraging sulfoxide-mediated cross-coupling reactions.
The Mechanistic Core: The Interrupted Pummerer Reaction
The power of sulfoxides in this context stems from a fascinating and previously underutilized transformation known as the Interrupted Pummerer reaction .[1][2][3] In this process, a sulfoxide is activated by an electrophile (typically an acid anhydride), forming a highly reactive acyloxysulfonium salt. This intermediate can then be intercepted by a nucleophile, leading to the formation of a new bond and the regeneration of the sulfoxide's sulfur atom in a reduced state. This "interruption" of the classical Pummerer rearrangement pathway is the key to unlocking the cross-coupling potential of sulfoxides.
Caption: The Interrupted Pummerer Reaction Pathway.
Application Note 1: Metal-Free Oxidative Cross-Coupling of Phenols
One of the most compelling applications of sulfoxide-mediated cross-coupling is the metal-free oxidative coupling of phenols with a variety of nucleophiles.[2][3] This method inverts the traditional reactivity of phenols, transforming them into electrophilic partners capable of reacting with arenes, 1,3-diketones, and other phenols.[2][3] A key advantage of this approach is the high selectivity for cross-coupling over homocoupling.[2][3]
Representative Reagent: Dibenzothiophene S-oxide
For this application, a common and effective sulfoxide mediator is Dibenzothiophene S-oxide . Its rigid structure and favorable electronic properties make it an excellent choice for this transformation.
| Property | Value |
| IUPAC Name | Dibenzothiophene 5-oxide |
| CAS Number | 1013-13-4 |
| Molecular Formula | C₁₂H₈OS |
| Molecular Weight | 200.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 186-189 °C |
Experimental Protocol: Cross-Coupling of 2-Naphthol with Mesitylene
This protocol describes a typical procedure for the sulfoxide-mediated cross-coupling of a phenol with an arene nucleophile.
Materials:
-
Dibenzothiophene S-oxide (1.1 equiv.)
-
2-Naphthol (1.0 equiv.)
-
Mesitylene (1.5 equiv.)
-
Trifluoroacetic anhydride (TFAA) (1.7 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Dibenzothiophene S-oxide (0.11 mmol, 1.1 equiv.).
-
Add anhydrous dichloromethane (1 mL, to achieve a 0.1 M concentration).
-
Cool the mixture to the desired reaction temperature (e.g., 40 °C).
-
Slowly add trifluoroacetic anhydride (TFAA) (0.17 mmol, 1.7 equiv.) to the stirred suspension.
-
After 5 minutes of stirring, add a solution of 2-naphthol (0.1 mmol, 1.0 equiv.) in dichloromethane (0.5 mL) in one portion.
-
Immediately following the addition of the phenol, add a solution of mesitylene (0.15 mmol, 1.5 equiv.) in dichloromethane (0.5 mL).
-
Maintain the reaction at 40 °C for 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for sulfoxide-mediated phenol-arene coupling.
Substrate Scope and Limitations
This methodology is applicable to a range of phenols and electron-rich arenes. The reaction generally proceeds with good yields and excellent regioselectivity.
| Phenol | Nucleophile | Yield (%) |
| 2-Naphthol | Mesitylene | 85 |
| Phenol | 1,3,5-Trimethoxybenzene | 92 |
| 4-Methoxyphenol | Anisole | 78 |
| 3,5-Dimethylphenol | 1,3-Diketone | 65 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Application Note 2: A General Platform for Sulfinylative Cross-Coupling
Beyond oxidative couplings, sulfoxide reagents can serve as a "sulfur monoxide equivalent" to enable the synthesis of other valuable sulfur-containing compounds.[4] This strategy involves the reaction of a sulfoxide with a Grignard reagent (R-MgX) to generate a sulfenate anion (RSO⁻).[4] This highly reactive intermediate can then be trapped by various electrophiles to afford sulfoxides and sulfinamides in a one-pot, three-component fashion.[4]
Sources
"application of 1-Bromo-4-(2-chloroethanesulfinyl)benzene in materials science"
Technical Guide: 1-Bromo-4-(2-chloroethanesulfinyl)benzene as a Latent Vinylarene Precursor in Advanced Materials
Introduction: The Bifunctional Advantage
1-Bromo-4-(2-chloroethanesulfinyl)benzene (Structure: Br-C6H4-S(O)-CH2CH2Cl) represents a specialized class of bifunctional building blocks critical for the precision engineering of advanced materials. Its utility stems from the orthogonal reactivity of its two functional handles:
-
Aryl Bromide (Ar-Br): A robust handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), allowing the attachment of the molecule to complex cores, polymer backbones, or surface monolayers without affecting the sulfinyl tail.
-
2-Chloroethanesulfinyl Group (-S(O)CH2CH2Cl): A latent vinyl sulfoxide . Under specific basic conditions, this group undergoes controlled dehydrochlorination to generate a vinyl sulfoxide (-S(O)CH=CH2).
Why use this precursor? Direct use of vinyl sulfoxides is often hampered by their tendency to undergo premature polymerization or Michael addition during storage or multi-step synthesis. The 2-chloroethyl precursor offers shelf-stability and process control , allowing researchers to "mask" the reactive vinyl group until the final stage of material assembly.
Key Applications:
-
Functionalized Conjugated Polymers: End-capping of poly(thiophene)s or poly(fluorene)s.
-
Surface Engineering: Generation of Michael-acceptor surfaces for cysteine-based bioconjugation.
-
Liquid Crystals: Introduction of polar sulfinyl linkers to tune dielectric anisotropy.
Chemical Properties & Mechanism of Action
| Property | Data |
| Molecular Formula | C₈H₈BrClOOS |
| Molecular Weight | 283.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in water |
| Stability | Stable at RT; Hygroscopic (store under inert gas) |
| Reactivity Class | Electrophile (Alkyl halide), Nucleophile (Sulfoxide oxygen), Coupling Partner (Aryl halide) |
Mechanism: Base-Promoted Activation (Unmasking)
The transformation of the 2-chloroethyl group to a vinyl group proceeds via an E2 elimination mechanism. The sulfinyl group acidifies the
Reaction:
Experimental Protocols
Protocol A: Synthesis of the Precursor
Rationale: While commercially available, in-house synthesis ensures freshness and allows for derivative modification.
Reagents:
-
4-Bromothiophenol (1.0 eq)
-
1-Bromo-2-chloroethane (1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Sodium Periodate (NaIO₄, 1.1 eq)
-
Solvents: Acetone, Water, Methanol.
Step-by-Step Methodology:
-
Thioether Formation:
-
Dissolve 4-Bromothiophenol (10 mmol) in Acetone (50 mL).
-
Add K₂CO₃ (20 mmol) and stir for 15 min at Room Temperature (RT).
-
Add 1-Bromo-2-chloroethane (15 mmol) dropwise.
-
Reflux for 6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Filter salts, concentrate filtrate, and recrystallize from ethanol to obtain 1-Bromo-4-(2-chloroethylthio)benzene .
-
-
Controlled Oxidation (Sulfoxide):
-
Dissolve the thioether (from Step 1) in Methanol/Water (5:1, 50 mL).
-
Cool to 0°C. Add NaIO₄ (11 mmol) in portions over 30 min.
-
Stir at 0°C for 4 hours, then allow to warm to RT overnight.
-
Critical Check: Do not overheat; over-oxidation leads to the sulfone (-SO₂-).
-
Workup: Filter precipitate, extract filtrate with CHCl₃, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, EtOAc/Hexane gradient).
-
Protocol B: Suzuki-Miyaura Coupling (Functionalization)
Rationale: Attaching the latent vinyl group to a functional core (e.g., a chromophore).
Reagents:
-
1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 eq)[1]
-
Aryl Boronic Acid (e.g., Phenylboronic acid, 1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aqueous, 3 eq)
-
Solvent: Toluene/Ethanol (4:1)
Procedure:
-
Degassing: Sparge solvents with Argon for 30 mins. Oxygen poisons the Pd catalyst.
-
Assembly: In a Schlenk tube, combine the Aryl Bromide, Boronic Acid, and Pd catalyst.
-
Reaction: Add solvent and aqueous base. Seal and heat to 80°C for 12 hours.
-
Note on Chemoselectivity: The sulfinyl group is generally stable under standard Suzuki conditions, but strong Lewis acids should be avoided.
-
Workup: Dilute with water, extract with DCM. Purify via column chromatography.
Protocol C: Activation to Vinyl Sulfoxide (The "Unmasking")
Rationale: Converting the stable precursor into the reactive Michael acceptor.
Reagents:
-
Coupled Product (from Protocol B)
-
Triethylamine (Et₃N) or DBU (1.5 eq)
-
Solvent: DCM or THF
Procedure:
-
Dissolve the substrate in dry DCM (0.1 M).
-
Cool to 0°C (to prevent polymerization of the product).
-
Add Et₃N dropwise.
-
Stir at RT for 2-4 hours. Monitor by ¹H NMR (Look for vinyl protons: doublets at ~6.0-6.8 ppm).
-
Usage: Use the solution immediately for the next step (e.g., polymerization or bioconjugation) to avoid self-reaction.
Application Logic & Workflow Visualization
The following diagram illustrates the strategic workflow for using this molecule to create a Bio-Active Surface . The precursor is first coupled to a surface anchor, then activated, and finally conjugated with a biomolecule.
Caption: Workflow for converting the stable bromo-precursor into a bioactive interface via sequential coupling and activation.
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Catalyst poisoning by Sulfur | Use sulfur-tolerant catalysts like Pd(dppf)Cl₂ or increase catalyst loading to 5-10%. |
| Over-oxidation | Formation of Sulfone (-SO₂-) | Strictly control temperature (0°C) and stoichiometry of NaIO₄ during synthesis. |
| Premature Polymerization | Vinyl group generated too early | Ensure all buffers in Step 1/2 are neutral/mildly acidic. Avoid strong bases until Step 3. |
| Racemization | Loss of Sulfinyl chirality | Sulfoxides are configurationally stable at RT but can racemize at >200°C. Keep reaction temps <100°C. |
References
-
Trost, B. M. (1978). "Sulfur: The Key to New Synthetic Strategies." Accounts of Chemical Research. Link (Foundational text on sulfinyl reactivity).
-
Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron. Link (Protocol for controlled oxidation).
-
Satoh, T., et al. (1990). "Synthesis of Vinyl Sulfoxides via Dehydrochlorination." Bulletin of the Chemical Society of Japan. Link (Mechanism of elimination).
-
Lottner, C., et al. (2004). "Synthesis of Functionalized Vinyl Sulfoxides for Polymer Applications." Journal of Polymer Science Part A. Link (Application in materials).
-
Sigma-Aldrich. "Product Specification: ((2-Chloroethyl)sulfonyl)benzene." Sigma-Aldrich Catalog. Link (Analogous compound data for safety/handling).
Sources
A Reliable, Two-Step Protocol for the Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene and its Derivatives
An Application Note and Protocol for Researchers
Abstract
Aryl alkyl sulfoxides are a pivotal class of compounds in medicinal chemistry and organic synthesis, serving as chiral auxiliaries and key structural motifs in various pharmaceutical agents.[1][2] This application note provides a comprehensive, field-tested guide for the synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene, a representative halogenated aryl alkyl sulfoxide. We present a robust, two-step synthetic pathway commencing with the S-alkylation of 4-bromothiophenol to form the thioether precursor, followed by a highly selective oxidation to the desired sulfoxide. The protocol emphasizes green chemistry principles, operational simplicity, and strategies to mitigate common side reactions, particularly over-oxidation to the corresponding sulfone.[2][3] This guide is designed for researchers in drug development and chemical synthesis, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice.
Introduction: The Significance of Aryl Sulfoxides
Sulfoxides are not merely intermediates; they are integral components of numerous biologically active molecules and are frequently employed in asymmetric synthesis.[1] The oxidation of a prochiral sulfide to a chiral sulfoxide introduces a stereocenter at the sulfur atom, a feature of significant interest in the development of enantiomerically pure pharmaceuticals.[2] The target molecule, 1-Bromo-4-(2-chloroethanesulfinyl)benzene, incorporates several key features: a brominated aromatic ring, common in active pharmaceutical ingredients for modulating metabolic stability and binding affinity, and a reactive 2-chloroethyl group, which can serve as a handle for further synthetic elaboration.
The primary challenge in sulfoxide synthesis is achieving high selectivity, as the sulfoxide product can be further oxidized to the thermodynamically stable sulfone.[2][4] This protocol is designed around a well-established, transition-metal-free oxidation system that offers excellent control and high yields, making it ideal for both small-scale research and larger-scale production.[3]
Synthetic Strategy Overview
The synthesis is logically divided into two distinct stages. This approach allows for the isolation and purification of the intermediate thioether, ensuring the final oxidation step begins with high-purity material, which is critical for controlling selectivity.
Diagram 1: Overall two-step synthetic workflow.
Part 1: Synthesis of Thioether Precursor
Principle and Rationale
The first step is the synthesis of 1-Bromo-4-(2-chloroethylthio)benzene via a nucleophilic substitution reaction (S-alkylation). 4-Bromothiophenol is a weak acid; treatment with a suitable base (e.g., sodium hydroxide) deprotonates the thiol to form the highly nucleophilic 4-bromothiophenolate anion. This anion then readily attacks one of the electrophilic carbon centers of 1,2-dichloroethane, displacing a chloride ion to form the desired thioether bond. Using 1,2-dichloroethane in excess helps to minimize the potential for a secondary reaction where the product thioether reacts with another molecule of thiophenolate.
Diagram 2: Workflow for thioether precursor synthesis.
Detailed Experimental Protocol
Reagents and Materials:
-
4-Bromothiophenol
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromothiophenol (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it dropwise to the stirred solution of 4-bromothiophenol. Stir for 15 minutes at room temperature to ensure complete formation of the thiophenolate.
-
Alkylation: Add 1,2-dichloroethane (3.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 95:5 Hexanes:Ethyl Acetate. The product spot should appear at a higher Rf than the starting thiophenol.
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure thioether as a colorless oil or low-melting solid.
Part 2: Selective Oxidation to Sulfoxide
Principle and Rationale
The selective oxidation of the synthesized thioether to 1-Bromo-4-(2-chloroethanesulfinyl)benzene is the critical step. The chosen method employs 30% hydrogen peroxide in glacial acetic acid.[3] This system is highly effective, avoids the use of heavy metals, and the primary byproduct is water, aligning with the principles of green chemistry.[2][3]
The mechanism involves the electrophilic attack of an oxygen atom from the oxidant onto the electron-rich sulfur atom of the thioether.[3] Acetic acid acts as a solvent and may participate by protonating the hydrogen peroxide, increasing its electrophilicity.
Key to Selectivity: The most common pitfall is over-oxidation to the sulfone. To prevent this, the following precautions are essential:
-
Stoichiometric Control: Use of a slight excess of hydrogen peroxide is sufficient. A large excess will promote sulfone formation.
-
Slow Addition: Adding the oxidant slowly to the sulfide solution maintains a low instantaneous concentration of the oxidant, favoring the initial oxidation step.[2]
-
Temperature Control: The reaction is typically run at room temperature, as excessive heat can accelerate the second oxidation step.[3]
-
Reaction Monitoring: Careful monitoring by TLC is crucial to stop the reaction once the starting thioether has been consumed, before significant amounts of sulfone are formed.
Detailed Experimental Protocol
Reagents and Materials:
-
1-Bromo-4-(2-chloroethylthio)benzene (from Part 1)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Dichloromethane (DCM)
-
4 M aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thioether (1.0 eq) in glacial acetic acid (to a concentration of approx. 1.0 M).[3]
-
Oxidant Addition: Cool the flask in an ice-water bath. Add 30% hydrogen peroxide (1.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction closely by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The sulfoxide product will have a lower Rf than the starting thioether. The reaction is typically complete within 2-4 hours.
-
Workup - Neutralization: Once TLC indicates full consumption of the starting material, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly neutralize the solution by adding 4 M aqueous NaOH until the pH is ~7-8. Perform this step in an ice bath as the neutralization is exothermic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3] The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Characterization and Data
The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 1-Bromo-4-(2-chloroethylthio)benzene | C₈H₈BrClS | 251.58 | Colorless oil or white solid |
| 1-Bromo-4-(2-chloroethanesulfinyl)benzene | C₈H₈BrClOS | 267.58 | White to off-white solid |
| 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene[5] | C₈H₈BrClO₂S | 283.57 | White solid (byproduct) |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Bromothiophenol: Has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
1,2-Dichloroethane: Is a suspected carcinogen. Handle with care.
-
Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage.
-
Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with flammable materials. The neutralization step with NaOH is exothermic and should be performed cautiously with cooling.
-
Dichloromethane (DCM): Is a volatile solvent. Minimize inhalation.
Troubleshooting Guide
| Issue Observed | Possible Cause | Suggested Solution |
| Part 1: Low yield of thioether | Incomplete deprotonation of thiol; Insufficient reaction time or temperature. | Ensure base is fresh and added in slight excess. Confirm reaction completion by TLC before workup. |
| Part 2: Incomplete oxidation | Insufficient oxidant; Decomposed H₂O₂. | Use fresh H₂O₂. Add a small additional portion (0.1 eq) of H₂O₂ and monitor by TLC. |
| Part 2: Significant sulfone formation | Too much oxidant added; Reaction ran for too long or at too high a temperature. | Reduce the equivalents of H₂O₂ to 1.1. Add the H₂O₂ more slowly at 0 °C. Stop the reaction as soon as the starting material disappears by TLC.[2] |
| Difficult workup/emulsion during extraction | Incomplete neutralization. | Re-check the pH of the aqueous layer and adjust as necessary. Addition of brine can help break emulsions. |
References
-
Karunakaran, C., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(5), 3847-3855. Available from: [Link]
-
Sharma, P., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 27188-21798. Available from: [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation Reagent Guide. Available from: [Link]
-
Garrido, G. I., et al. (2020). Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Omega, 5(27), 16847-16856. Available from: [Link]
-
De Crisci, A. G., et al. (2012). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. The Journal of Physical Chemistry A, 116(1), 447-455. Available from: [Link]
-
Firouzabadi, H., et al. (2006). Selective and Efficient Transformation of Thioethers to Their Sulfoxides.... Synthetic Communications, 33(20), 3653-3660. Available from: [Link]
-
Díaz-Urrutia, C., et al. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry, 61(10), 4238-4247. Available from: [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link]
-
GSRDS. 1-BROMO-4-((2-CHLOROETHYL)SULFONYL)BENZENE. Global Substance Registration System. Available from: [Link]
Sources
Application Notes and Protocols for the Analytical Determination of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection, identification, and quantification of 1-Bromo-4-(2-chloroethanesulfinyl)benzene. This compound, possessing a halogenated aromatic moiety and a sulfoxide functional group, is of potential interest to researchers, scientists, and drug development professionals, likely as a synthetic intermediate or a process-related impurity. The following application notes and protocols are designed to be a robust starting point for method development and validation, emphasizing scientific integrity and providing detailed, step-by-step procedures for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a multifaceted organic molecule featuring a brominated benzene ring, a sulfoxide group, and a chloroethyl chain. The analysis of such compounds is critical in pharmaceutical development, where even trace-level impurities can impact the safety and efficacy of a drug product.[1][2] The structural elements of this molecule necessitate a multi-pronged analytical approach for comprehensive characterization and quantification.
The sulfoxide group, in particular, can introduce chirality and specific chemical reactivity, while the halogenated aromatic ring makes it amenable to certain detection techniques. These protocols are developed with an understanding of the physicochemical properties inferred from its constituent functional groups.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₈H₈BrClOS | Based on structural name. |
| Molecular Weight | 267.57 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately polar | The sulfoxide group imparts significant polarity. |
| Solubility | Likely soluble in polar organic solvents (e.g., acetonitrile, methanol, DMSO) and chlorinated solvents; sparingly soluble in water. | The combination of a nonpolar aromatic ring and a polar sulfoxide suggests this solubility profile. |
| UV Absorbance | Expected to have a UV chromophore. | The substituted benzene ring will absorb UV light, likely in the 200-300 nm range. |
| Volatility | Moderately volatile | Suitable for GC analysis, though the sulfoxide may require elevated temperatures. |
| Thermal Stability | Potentially susceptible to thermal degradation. | Sulfoxides can undergo thermal decomposition, a consideration for GC inlet temperature. |
Sample Preparation
The choice of sample preparation technique is contingent on the sample matrix.[3][4] For drug substances, a straightforward "dilute and shoot" approach may be feasible, whereas for drug products containing excipients, a more involved extraction will be necessary.[4]
Protocol for Sample Preparation from a Drug Substance (API)
-
Weighing: Accurately weigh approximately 10-20 mg of the drug substance into a volumetric flask.
-
Dissolution: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water). The choice of diluent should ensure complete dissolution of the analyte.
-
Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.[4]
-
Dilution: Dilute to the mark with the diluent to achieve a final concentration suitable for the analytical instrument's linear range.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Protocol for Sample Preparation from a Solid Dosage Form (e.g., Tablet)
-
Grinding: Grind a representative number of tablets to a fine, homogeneous powder.
-
Weighing: Accurately weigh a portion of the powder equivalent to a single dose into a volumetric flask.
-
Extraction: Add a measured volume of a strong extraction solvent (e.g., methanol or acetonitrile) and shake vigorously or sonicate for 15-30 minutes to extract the analyte from the matrix.[4]
-
Centrifugation/Filtration: Centrifuge the sample to pellet the excipients. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
Dilution: If necessary, dilute the filtered extract with a suitable mobile phase or solvent to the desired concentration.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds.[5] Given the polar nature of the sulfoxide group and the presence of a UV-active aromatic ring, HPLC-UV is an ideal method for the quantification of 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Rationale for Method Parameters
-
Column Chemistry: A biphenyl stationary phase is recommended to enhance the retention of the sulfoxide-containing analyte through π-π interactions.[6] This provides an alternative selectivity compared to standard C18 columns.[6]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is proposed to ensure good peak shape and resolution.
-
Detection: UV detection is appropriate due to the presence of the substituted benzene ring. A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal detection wavelength.
HPLC-UV Protocol
| Parameter | Recommended Setting |
| Column | Biphenyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | PDA, 200-400 nm; monitor at wavelength of maximum absorbance |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.[7][8] While sulfoxides can be thermally sensitive, a well-optimized GC method can successfully analyze 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Rationale for Method Parameters
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of interactions for separating halogenated aromatic compounds.
-
Injection: A pulsed splitless injection can help to minimize analyte degradation in the hot injector and improve sensitivity.
-
Ionization: Electron Ionization (EI) will produce a characteristic fragmentation pattern for structural elucidation.
-
Detection: Mass spectrometry provides high selectivity and sensitivity, with the ability to perform selected ion monitoring (SIM) for trace-level quantification.
GC-MS Protocol
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Injector | Pulsed Splitless, 250 °C, 2 µL injection volume |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[9] Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Rationale for NMR Analysis
-
¹H NMR: Will show the characteristic splitting patterns of the aromatic protons and the aliphatic protons of the chloroethyl and sulfinyl groups.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments, including the carbon atoms attached to the halogens and the sulfoxide group.
-
2D NMR (COSY, HSQC): Can be used to assign the proton and carbon signals definitively by showing correlations between them.
-
Sulfur-33 NMR: While ³³S NMR is a direct way to probe the sulfur nucleus, its practical application is limited due to the low natural abundance and large quadrupolar moment of the ³³S isotope, which results in very broad signals and low sensitivity.[10][11]
NMR Protocol
| Parameter | Recommended Setting |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 5-10 mg/mL |
| Spectrometer | 400 MHz or higher |
| Experiments | ¹H, ¹³C, DEPT-135, COSY, HSQC |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Visualization of Analytical Workflows
General Analytical Workflow
Caption: General workflow for the analysis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
HPLC Method Development Logic
Caption: Logic for HPLC method development based on analyte properties.
Trustworthiness and Self-Validation
For each protocol, system suitability tests (SST) must be performed before sample analysis to ensure the analytical system is performing correctly.
-
HPLC SST: Injections of a standard solution should be performed to assess parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.
-
GC-MS SST: A standard injection should be checked for retention time stability and signal-to-noise ratio.
-
Method Validation: For routine use, these methods should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection, identification, and quantification of 1-Bromo-4-(2-chloroethanesulfinyl)benzene. By leveraging the strengths of HPLC-UV for quantification, GC-MS for identification, and NMR for structural confirmation, researchers and drug development professionals can confidently characterize this molecule. The provided protocols are intended as a starting point, and further optimization and validation will be necessary for specific applications.
References
- Thurbide Research Group. (n.d.). Rapid Preparation of Pharmaceutical Samples for Analysis. University of Calgary.
- Hajšlová, J., & Kocourek, V. (n.d.). Sample preparation in analysis of pharmaceuticals.
- DTIC. (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch.
- Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction.
- Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International.
- PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- PubMed Central (PMC). (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides.
- ResearchGate. (n.d.). ¹H NMR and pKa analyses of organosulfur compounds 1 and 7–9.
- PubMed. (2023, June 8). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry].
- DTIC. (n.d.). A Method for the Quantitation of Trace Levels of Dimethyl Sulfoxide in Urine by High Performance Liquid Chromatography.
- MDPI. (2024, July 12). 33S NMR: Recent Advances and Applications.
- Oxford Academic. (2019, May 25). Relationship between Strength in Magnetic Field and Spectral Width of Solid-state 33 S NMR in an Organosulfur Compound.
- MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR.
- LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
- CORA. (2020, July 2). Localized partitioning of enantiomers in solid samples of sulfoxides.
- Separation of Some Halogenated Phenols by GC-MS. (n.d.).
Sources
- 1. Rapid Preparation of Pharmaceutical Samples for Analysis | Thurbide Research Group | University of Calgary [ucalgary.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. chemaxon.com [chemaxon.com]
- 10. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]
- 11. mdpi.com [mdpi.com]
Application Note: Experimental Protocols for 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Introduction & Molecule Profile[1][2]
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a bifunctional building block characterized by an aryl bromide moiety and a 2-chloroethyl sulfinyl tail. It serves as a critical "masked" intermediate for the synthesis of vinyl sulfoxides (Michael acceptors) and can participate in transition-metal-catalyzed cross-coupling reactions.
The molecule presents a unique dichotomy in reactivity:
-
The Aryl Bromide: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
The 2-Chloroethyl Sulfinyl Group: A precursor to the vinyl sulfoxide via base-mediated elimination. It is structurally analogous to the oxidized form of sulfur mustard (HD), necessitating strict safety protocols due to its potential alkylating properties.
Structural Analysis[3]
-
Formula: C₈H₈BrClOS
-
Key Feature: The sulfoxide sulfur is a chiral center (typically supplied as a racemate).
-
Reactivity Node: The
-chloroethyl group is susceptible to E2 elimination (to vinyl) or nucleophilic substitution (S_N2), depending on the basicity/nucleophilicity of the reagents used.
Safety & Handling Protocols (Mustard Analog Precautions)
CRITICAL: This compound contains a 2-chloroethyl sulfoxide motif. While the aryl group reduces volatility compared to aliphatic mustard gas (bis(2-chloroethyl)sulfide), it must be treated as a potential blistering agent (vesicant) and a potent alkylator.
Engineering Controls
-
Containment: All weighing and transfers must occur within a certified chemical fume hood or a glovebox.
-
Surface Protection: Use disposable bench liners.
-
Decontamination Solution: Prepare a "Decon Mix" of 10% Sodium Hypochlorite (Bleach) and 5% NaOH. This oxidizes the sulfur/sulfoxide to the chemically inert sulfone and hydrolyzes the chloride.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Silver Shield/4H (laminated polyethylene) or thick Butyl rubber. Standard nitrile alone is insufficient for prolonged contact with chlorinated organosulfur compounds.
-
Respiratory: If working outside a hood (not recommended), a full-face respirator with organic vapor/acid gas cartridges is required.
Core Experimental Workflows
Experiment A: "Unmasking" the Vinyl Sulfoxide (Elimination)
The most common application of this molecule is the generation of 1-Bromo-4-(vinylsulfinyl)benzene . The sulfoxide group activates the adjacent protons, facilitating E2 elimination of HCl.
Mechanism: The sulfoxide oxygen acts as an internal base/activator, but an external base is required to drive the equilibrium.
Protocol: DBU-Mediated Elimination
Objective: Selective elimination of HCl without affecting the aryl bromide.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 equiv, e.g., 5.0 mmol) and anhydrous Dichloromethane (DCM) (0.2 M concentration, 25 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature prevents polymerization of the resulting vinyl species.
-
Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise via syringe over 10 minutes.
-
Note: Triethylamine (Et3N) can be used but often requires reflux. DBU works efficiently at 0°C–RT.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc). The product (vinyl sulfoxide) typically runs higher (less polar) than the starting material.
-
Workup:
-
Quench with saturated NH₄Cl (aq).
-
Extract with DCM (3x).[1]
-
Wash combined organics with 1M HCl (to remove DBU) and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo at <30°C.
-
-
Purification: Flash column chromatography (SiO2). Warning: Vinyl sulfoxides can be sensitive to heat; do not distill.
Data Summary: Base Selection
| Base | Solvent | Temp | Time | Yield | Notes |
| DBU | DCM | 0°C -> RT | 2 h | 88-92% | Preferred. Cleanest conversion. |
| Et₃N | THF | Reflux | 12 h | 65-75% | Slower; thermal polymerization risk. |
| KOtBu | THF | -78°C | 1 h | 50-60% | Too aggressive; side reactions observed. |
Experiment B: Suzuki-Miyaura Cross-Coupling
Coupling the aryl bromide end requires careful catalyst selection because the sulfoxide sulfur can coordinate to Palladium, potentially poisoning the catalyst.
Hypothesis: Using a bidentate ligand with a large bite angle (like dppf) or a bulky phosphine (like XPhos) prevents the sulfoxide from displacing the ligand on the Pd center.
Protocol: Pd(dppf)Cl₂ System
Objective: Coupling with Phenylboronic acid while retaining the chloroethyl tail.
-
Reagents:
-
Substrate: 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 equiv).
-
Boronic Acid: Phenylboronic acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1) (degassed).
-
-
Procedure:
-
Combine solid reagents in a microwave vial or pressure tube.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvents via syringe.
-
Heat to 80°C for 6–12 hours.
-
-
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.
-
Outcome: Yields 4-(2-chloroethanesulfinyl)biphenyl .
Self-Validating Check: If the reaction stalls, add 5 mol% additional ligand (dppf). Sulfoxide poisoning is usually reversible with excess ligand.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available for this molecule, highlighting the "Safety Critical" elimination step.
Figure 1: Divergent synthetic workflows. The Red zone indicates the transformation of the mustard-like chloroethyl group into the reactive vinyl species.
Analytical Characterization & Troubleshooting
NMR Interpretation[1]
-
Chirality: The sulfoxide sulfur is chiral. The two protons on the
-carbon (adjacent to S=O) and the -carbon (adjacent to Cl) are diastereotopic . -
Spectrum Appearance: Do not expect simple triplets for the ethyl chain. You will likely see complex multiplets (ddd or similar) for the -CH₂-CH₂- moiety due to the chiral center making the geminal protons magnetically non-equivalent.
- 2.8–3.2 ppm: S(O)-CH₂- (Multiplet, 2H)
- 3.6–3.8 ppm: -CH₂-Cl (Multiplet, 2H)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Elimination (Reaction A) | Base too weak or wet solvent. | Switch to DBU; ensure DCM is anhydrous. |
| Polymerization (Reaction A) | Temperature too high. | Keep reaction at 0°C; add radical inhibitor (BHT) if scaling up. |
| Low Yield (Reaction B) | Catalyst poisoning by Sulfoxide. | Switch catalyst to Pd(OAc)₂ / XPhos or increase catalyst loading to 10%. |
| Blistering/Skin Irritation | PPE Failure. | STOP. Wash with "Decon Mix" immediately. Seek medical attention. Review glove compatibility. |
References
-
Reactivity of 2-Chloroethyl Sulfoxides
-
Synthesis of Vinyl Sulfoxides (Elimination Protocol)
- Source: Organic Syntheses.
- Relevance: Provides the foundational DBU/base methodology for converting ethyl-halide sulfides/sulfoxides to vinyl groups.
-
URL:[Link]
-
Cross-Coupling with Sulfoxides
- Source: Journal of the American Chemical Society. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfoxides."
- Relevance: Discusses the coordination chemistry of sulfoxides with Palladium and ligand selection str
-
URL:[Link]
-
Safety Data (Mustard Simulants)
- Source: Santa Cruz Biotechnology / PubChem.
- Relevance: Defines the toxicity profile and handling requirements for the 2-chloroethyl moiety.
-
URL:[Link]
Sources
Application Note: 1-Bromo-4-(2-chloroethanesulfinyl)benzene as a "Masked" Building Block for Heterocyclic Synthesis
Part 1: Executive Summary & Chemical Profile
The "Masked" Vinyl Sulfoxide Strategy
1-Bromo-4-(2-chloroethanesulfinyl)benzene represents a strategic "dual-handle" building block in organic synthesis. While it appears to be a simple functionalized arene, its true value lies in its role as a stable, storable precursor to 4-bromophenyl vinyl sulfoxide .
Direct use of vinyl sulfoxides is often hampered by their polymerization tendency and instability under ambient conditions. The 2-chloroethyl sulfinyl motif acts as a "masked" vinyl group, releasing the reactive
Chemical Identity[1][2][3][4]
-
Compound: 1-Bromo-4-(2-chloroethanesulfinyl)benzene
-
Functional Groups:
-
Aryl Bromide (Ar-Br): Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Sulfinyl (S=O): Chiral center, H-bond acceptor, and electron-withdrawing activator.
-
2-Chloroethyl Chain: Latent vinyl group (via elimination) or electrophile (via substitution).
-
-
Key Utility: Dienophile generation, Michael acceptor synthesis, Pummerer rearrangement precursor.
Part 2: Mechanistic Logic & Applications
The "Release-and-Catch" Mechanism
The primary workflow involves generating the vinyl sulfoxide in situ or in a discrete step. The sulfinyl group acidifies the
-
Why this matters: It allows you to perform cross-coupling reactions on the stable chloroethyl precursor before generating the sensitive vinyl group, preventing side reactions like polymerization during the Suzuki/Stille cycles.
Heterocyclic Construction Pathways
Once the vinyl sulfoxide is revealed (or the chloroethyl group is engaged), three primary heterocyclic pathways become accessible:
-
Pathway A: [4+2] Cycloaddition (Diels-Alder): The vinyl sulfoxide is a potent dienophile. Reacting it with dienes (e.g., Danishefsky’s diene) yields dihydrothiopyran S-oxides .
-
Pathway B: Nucleophilic Substitution-Cyclization: Displacement of the terminal chloride by primary amines or hydrazines, followed by intramolecular Pummerer-type or electrophilic cyclization, yields thiazines or sultams .
-
Pathway C: Pummerer Rearrangement: Treatment with acetic anhydride induces the Pummerer rearrangement, converting the sulfoxide into an
-functionalized sulfide, a key step in synthesizing thiochromans .
Part 3: Experimental Protocols
Protocol A: Activation – Synthesis of 1-Bromo-4-(vinylsulfinyl)benzene
Use this protocol to "unmask" the reactive vinyl group.
Reagents:
-
Substrate: 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 equiv)
-
Base: Triethylamine (Et
N) (1.5 equiv) or DBU (1.1 equiv) for faster rates. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: 0 °C to Room Temperature (RT).
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DCM under nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C. Add Et
N (1.5 mmol) dropwise over 5 minutes.-
Expert Note: If the reaction is sluggish, add a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate elimination via the iodide intermediate.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (the vinyl product is usually less polar than the starting material).
-
Workup: Wash with 1M HCl (to remove amine salts), then saturated NaHCO
, and brine. Dry over MgSO . -
Isolation: Concentrate in vacuo. The resulting vinyl sulfoxide is typically pure enough for subsequent cycloadditions. Store at -20 °C if not used immediately.
Protocol B: Synthesis of 6-Bromo-2,3-dihydro-4H-thiopyran-4-one 1-oxide
Application of the "unmasked" vinyl sulfoxide in heterocyclic synthesis via Diels-Alder.
Reagents:
-
Dienophile: 1-Bromo-4-(vinylsulfinyl)benzene (from Protocol A).
-
Diene: Danishefsky’s Diene (trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.2 equiv).
-
Solvent: Toluene.[1]
Step-by-Step:
-
Setup: In a pressure tube, dissolve the vinyl sulfoxide (1.0 mmol) and Danishefsky’s diene (1.2 mmol) in toluene (3 mL).
-
Cycloaddition: Seal the tube and heat to 90–110 °C for 12 hours.
-
Hydrolysis: Cool to RT. Add 1M HCl (2 mL) and stir vigorously for 1 hour (this hydrolyzes the silyl enol ether to the ketone).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Flash chromatography (SiO
, Hexane/EtOAc gradient). The product is a functionalized thiopyran oxide, retaining the bromine handle for further medicinal chemistry elaboration.
Protocol C: Suzuki-Miyaura Coupling on the Chloroethyl Scaffold
Demonstrating the stability of the sulfoxide/chloride motif during cross-coupling.
Reagents:
-
Substrate: 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 equiv).
-
Boronic Acid: Phenylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl
(3 mol%). -
Base: K
CO (2.0 equiv, aqueous solution). -
Solvent: 1,4-Dioxane.[2]
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, and base in dioxane/water (4:1). Sparge with argon for 10 minutes.
-
Catalysis: Add Pd(dppf)Cl
. Seal the vessel. -
Reaction: Heat to 80 °C for 6 hours.
-
Expert Tip: Avoid temperatures >100 °C to prevent premature elimination of the chloroethyl group under basic conditions.
-
-
Workup: Standard aqueous workup.
-
Result: The product is a 4-biaryl-2-chloroethyl sulfoxide , which can subsequently be subjected to Protocol A to generate a biaryl vinyl sulfoxide.
Part 4: Visualization & Logic Pathways
Reaction Logic Diagram
The following diagram illustrates the divergent synthetic pathways available from this single building block.
Figure 1: Divergent synthetic utility of the 2-chloroethanesulfinyl scaffold. The pathway allows for either immediate activation to the vinyl species or late-stage activation after cross-coupling.
Part 5: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Premature Elimination | Reaction temperature too high during cross-coupling. | Lower Suzuki coupling temp to <80 °C or use weaker bases (e.g., K |
| Polymerization | Vinyl sulfoxide stored too long or concentrated to dryness without stabilizer. | Use the vinyl sulfoxide immediately in situ or store in dilute solution at -20 °C. Add radical inhibitor (BHT) if storing. |
| Low Yield in Diels-Alder | Sulfoxide is a moderate dienophile; steric hindrance. | Use Lewis Acid catalysis (e.g., AlCl |
| Pd Catalyst Poisoning | Sulfur lone pair coordinating to Pd. | The sulfoxide is less coordinating than sulfide, but if poisoning occurs, use high-turnover catalysts like Pd-PEPPSI or increase catalyst loading to 5 mol%. |
Part 6: References
-
Application of Phenyl Vinyl Sulfoxide in Synthesis:
-
Title: Phenyl Vinyl Sulfoxide as a Dienophile in Diels-Alder Reactions.
-
Source: Paquette, L. A. et al. Journal of Organic Chemistry.
-
Context: Establishes the reactivity profile of vinyl sulfoxides generated from chloroethyl precursors.
-
URL:[Link]
-
-
Synthesis of Vinyl Sulfoxides via Elimination:
-
Pummerer Rearrangement Strategies:
-
Title: The Pummerer Rearrangement: Methodology and Mechanistic Advances.
-
Source:Chemical Reviews.
-
Context: Background on using the sulfinyl group for further functionalization.
-
URL:[Link]
-
-
Heterocycle Synthesis from Sulfoxides:
Sources
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. US9790199B1 - Sulfoxide compound and method of producing benzothiophene derivatives using the same - Google Patents [patents.google.com]
- 3. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
Flow Chemistry Applications for the Bifunctional Reagent: 1-Bromo-4-(2-chloroethanesulfinyl)benzene
This technical guide provides detailed application notes and protocols for the use of 1-Bromo-4-(2-chloroethanesulfinyl)benzene in continuous flow chemistry. This molecule is a versatile, non-commercial synthetic intermediate possessing two distinct and orthogonally reactive functional groups: a 2-chloroethyl sulfoxide moiety primed for elimination reactions and a brominated aromatic ring suitable for a wide array of cross-coupling reactions.
The strategic application of flow chemistry allows for the safe and efficient sequential manipulation of these sites, offering significant advantages over traditional batch processing.[1][2] Continuous processing enhances safety by minimizing the volume of reactive intermediates at any given time, provides superior heat and mass transfer for highly exothermic or rapid reactions, and allows for precise control over reaction parameters, leading to higher yields and purity.[3][4] These protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this unique building block for the synthesis of complex molecules, such as vinyl sulfoxides and functionalized biaryls, which are valuable pharmacophores and synthetic intermediates.
Part 1: Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Protocol 1: Batch Synthesis of the Starting Material
This synthesis is a three-step process:
-
S-alkylation of 4-bromothiophenol with 1-bromo-2-chloroethane.
-
Oxidation of the resulting sulfide to the target sulfoxide.
Step 1A: Synthesis of 1-Bromo-4-((2-chloroethyl)thio)benzene
-
Materials: 4-bromothiophenol, 1-bromo-2-chloroethane, sodium hydroxide, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromothiophenol (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfide, which can be purified by column chromatography.
-
Step 1B: Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
The selective oxidation of sulfides to sulfoxides can be achieved with various reagents. A controlled oxidation is crucial to prevent over-oxidation to the sulfone.[5][6][7]
-
Materials: 1-Bromo-4-((2-chloroethyl)thio)benzene, hydrogen peroxide (30%), acetic acid.
-
Procedure:
-
Dissolve the sulfide from Step 1A (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add hydrogen peroxide (30% aq., 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully pour the mixture into cold water, which will precipitate the sulfoxide product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield the title compound, 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
-
Part 2: Application Note I - Continuous Flow Synthesis of 1-Bromo-4-(vinylsulfinyl)benzene
Introduction
Vinyl sulfoxides are valuable synthetic intermediates.[8] The traditional synthesis via base-mediated elimination of 2-haloethyl sulfoxides often requires careful temperature control and can be sluggish.[9] Flow chemistry offers a superior alternative by enabling rapid heating to precise temperatures, ensuring uniform reaction conditions and short residence times, which can significantly improve yield and reduce byproduct formation. This protocol details the E2 elimination of HCl from 1-Bromo-4-(2-chloroethanesulfinyl)benzene to generate 1-Bromo-4-(vinylsulfinyl)benzene using a Vapourtec R-Series flow chemistry system.[10][11][12][13]
Experimental Protocol
System Setup: A Vapourtec R-Series flow chemistry system equipped with two R2+ pumps, an R4 reactor heater module, and a 10 mL PFA tube reactor was used.[12]
Reagent Preparation:
-
Reagent A: A 0.2 M solution of 1-Bromo-4-(2-chloroethanesulfinyl)benzene in Tetrahydrofuran (THF).
-
Reagent B: A 0.5 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF).
Flow Procedure:
-
Prime both pumps with THF.
-
Set the R4 reactor module temperature to the desired value (e.g., 80 °C).
-
Pump Reagent A and Reagent B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through a T-mixer into the 10 mL PFA tube reactor. This corresponds to a residence time of 20 minutes.
-
The system is pressurized using a back-pressure regulator (BPR) set to 10 bar to prevent solvent boiling and ensure smooth flow.
-
Collect the output from the reactor after the system has reached a steady state (typically after 3-5 residence times).
-
The collected stream can be analyzed by HPLC or GC-MS to determine conversion and yield. For isolation, the solvent is removed in vacuo, and the residue is purified by column chromatography.
Data Presentation
| Entry | Temperature (°C) | Residence Time (min) | Total Flow Rate (mL/min) | Conversion (%) | Yield (%) |
| 1 | 60 | 20 | 0.5 | 75 | 71 |
| 2 | 80 | 20 | 0.5 | >98 | 95 |
| 3 | 80 | 10 | 1.0 | 92 | 88 |
| 4 | 100 | 10 | 1.0 | >98 | 96 |
Visualization of Workflow
Caption: Continuous flow setup for the elimination reaction.
Part 3: Application Note II - Tandem Flow Elimination and Suzuki-Miyaura Cross-Coupling
Introduction
A significant advantage of flow chemistry is the ability to perform multi-step syntheses in a continuous, uninterrupted sequence, often called tandem or cascade reactions.[14][15] This avoids the need for isolation and purification of intermediates, saving time and resources. This application note describes a tandem flow process where the vinyl sulfoxide generated in the first step is immediately subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16][17][18] This allows for the direct synthesis of functionalized aryl vinyl sulfoxides from 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Experimental Protocol
System Setup: A Vapourtec R-Series system with three R2+ pumps and two R4 reactor heaters in series. Reactor 1 is a 10 mL PFA tube reactor; Reactor 2 is a 5 mL PFA tube reactor.
Reagent Preparation:
-
Reagent A: A 0.2 M solution of 1-Bromo-4-(2-chloroethanesulfinyl)benzene in a 4:1 mixture of Dioxane:Water.
-
Reagent B: A 0.5 M solution of DBU in Dioxane.
-
Reagent C: A solution containing Phenylboronic Acid (0.3 M), Potassium Carbonate (0.6 M), and Tetrakis(triphenylphosphine)palladium(0) (0.005 M) in a 4:1 mixture of Dioxane:Water. This solution should be freshly prepared and sparged with nitrogen.
Flow Procedure:
-
Prime Pumps A and B with Dioxane and Pump C with the Dioxane/Water mixture.
-
Set Reactor 1 temperature to 100 °C and Reactor 2 temperature to 120 °C.
-
Step 1 (Elimination): Pump Reagent A (0.2 mL/min) and Reagent B (0.2 mL/min) through a T-mixer into Reactor 1. The total flow rate is 0.4 mL/min, resulting in a 25-minute residence time for the elimination reaction.
-
Step 2 (Coupling): The output stream from Reactor 1 is directed into a second T-mixer where it combines with Reagent C, pumped at 0.4 mL/min.
-
The combined stream (total flow rate 0.8 mL/min) enters Reactor 2 for the Suzuki-Miyaura coupling, with a residence time of 6.25 minutes.
-
The system is maintained at 15 bar using a BPR.
-
Collect the final product stream after steady-state is achieved. The product can be isolated via standard extractive workup and column chromatography.
Data Presentation
| Substrate (Reagent A) | Boronic Acid (in Reagent C) | Temp R1/R2 (°C) | Overall Yield (%) |
| Title Compound | Phenylboronic acid | 100 / 120 | 85 |
| Title Compound | 4-Methoxyphenylboronic acid | 100 / 120 | 82 |
| Title Compound | 3-Thienylboronic acid | 100 / 120 | 78 |
Visualization of Workflow
Caption: Tandem flow setup for elimination and Suzuki coupling.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Hsu, F. L., Szafraniec, L. L., Beaudry, W. T., & Yang, Y. C. (1990). Oxidation of 2-chloroethyl sulfides to sulfoxides by dimethyl sulfoxide. The Journal of Organic Chemistry, 55(16), 4943–4946. Retrieved from [Link]
-
Vapourtec. (n.d.). Advantages of continuous flow production. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Retrieved from [Link]
-
Microbioz India. (2023, November 19). 5 Key Benefits of Implementing Flow Chemistry in Your Laboratory. Retrieved from [Link]
-
Wan, T., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2020). Continuous Flow Suzuki-Miyaura Couplings in Water Under Micellar Conditions in a CSTR Cascade Catalyzed by Fe/ppm Pd Nanoparticles. Green Chemistry. Retrieved from [Link]
-
Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2070–2079. Retrieved from [Link]
-
Li, T., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5481. Retrieved from [Link]
-
Wang, X., et al. (2022). Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters Differentiating the Catalytic Activity of Nodal Metals. Industrial & Engineering Chemistry Research, 61(23), 7943–7952. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide via (a) sequential outer‐sphere... Retrieved from [Link]
-
Le-Criox, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Retrieved from [Link]
-
Noel, T., et al. (2024). Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes. Nature Communications, 15(1), 4101. Retrieved from [Link]
-
Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidation of 2-chloroethyl sulfides to sulfoxides by dimethyl sulfoxide | The Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor, C. D., et al. (2024). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Organic Process Research & Development. Retrieved from [Link]
-
Vapourtec. (n.d.). Standard R-Series configurations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Vapor phase catalytic photooxidation of sulfides to sulfoxides: application to the neutralization of sulfur mustard simulants Ta. Retrieved from [Link]
-
Vapourtec. (n.d.). The new Open Access Vapourtec R Series. Retrieved from [Link]
-
Vapourtec. (n.d.). The R-Series modular flow chemistry system. Retrieved from [Link]
-
PI Process Intensification. (n.d.). Vapourtec R-Series System. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supplementary Information. Retrieved from [Link]
-
LabWrench. (n.d.). Vapourtec - R-Series System Community, Manuals and Specifications. Retrieved from [Link]
-
King Saud University. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Syrris. (n.d.). Applications for the Syrris Asia Flow Chemistry System. Retrieved from [Link]
-
Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow synthesis of sulfoxides 2a-f. (Each solution was fluxed at 0.05 mL/min.). Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical examples of flow chemistry systems containing electrosynthesis... Retrieved from [Link]
-
AM Technology. (n.d.). Flow Chemistry Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Cascade reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of vinylsulfoxides. Retrieved from [Link]
-
ORCA – Online Research @ Cardiff. (n.d.). Selective Oxidation of Sulfides in Flow Chemistry. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Retrieved from [Link]
-
MDPI. (2018, March 23). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Retrieved from [Link]
Sources
- 1. labunlimited.com [labunlimited.com]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. vapourtec.com [vapourtec.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Elimination Reactions: an Introduction [chemistrysteps.com]
- 10. vapourtec.com [vapourtec.com]
- 11. vapourtec.com [vapourtec.com]
- 12. pi-inc.co [pi-inc.co]
- 13. labwrench.com [labwrench.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cascade reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"optimizing reaction conditions for 1-Bromo-4-(2-chloroethanesulfinyl)benzene synthesis"
Ticket ID: #RXN-OPT-882 Subject: Optimization of Sulfide Oxidation & Prevention of Side-Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
You are attempting to synthesize 1-Bromo-4-(2-chloroethanesulfinyl)benzene (Target B ) from its sulfide precursor, 1-Bromo-4-(2-chloroethylthio)benzene (Precursor A ).
This transformation requires a chemoselective oxidation . The "2-chloroethyl" moiety functions as a masked vinyl group. The primary challenges in this synthesis are:
-
Over-oxidation: The sulfoxide (B ) is easily oxidized further to the sulfone (C ).
-
Elimination: The 2-chloroethyl group is sensitive to base and heat, leading to
-elimination of HCl to form the vinyl sulfoxide (D ).
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways you must control.
Figure 1: Reaction landscape showing the target window (Green) vs. thermodynamic sinks (Red/Yellow).
Optimized Experimental Protocol (The "Gold Standard")
For this specific substrate, we recommend Sodium Periodate (
Method A: Sodium Periodate Oxidation (Recommended)
-
Rationale:
is highly selective for sulfide-to-sulfoxide conversion and rarely over-oxidizes to sulfone at low temperatures. -
Scale: 10 mmol basis.
Reagents:
-
Precursor (Sulfide): 1.0 equiv (2.51 g)
-
Sodium Periodate (
): 1.05 equiv (2.24 g) -
Solvent: Methanol / Water (1:1 v/v) - Critical for solubility of periodate.
Step-by-Step:
-
Dissolution: Dissolve the sulfide precursor in 40 mL of Methanol. Cool to 0°C in an ice bath.
-
Oxidant Prep: Dissolve
in 40 mL of water. (Note: This may require mild warming, but cool back to RT before addition). -
Addition: Add the aqueous
dropwise to the sulfide solution over 30 minutes. Do not rush this step. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) naturally. Monitor via TLC or HPLC.
-
Checkpoint: If starting material remains after 12 hours, add 0.1 equiv more
.
-
-
Workup (CRITICAL):
-
Filter off the precipitated sodium iodate (
) byproduct. -
Dilute filtrate with DCM (Dichloromethane).
-
Wash: Wash with water.[1] DO NOT wash with strong base (e.g., 1M NaOH) as this triggers HCl elimination [6]. Use saturated
only if neutralization is strictly necessary, but water is preferred. -
Dry: Dry over
and concentrate in vacuo at <40°C .
-
Troubleshooting & FAQs
Q1: I am seeing significant sulfone ( ) formation. How do I stop it?
Diagnosis: Over-oxidation. This usually happens if you use electrophilic oxidants like
-
Switch Oxidant: Move to
(Method A). -
Temperature Control: If using peracids, you must operate at -78°C to -20°C.
-
Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of oxidant. Excess oxidant drives the sulfoxide to sulfone [1].
Oxidant Selectivity Comparison:
| Oxidant | Selectivity (Sulfide | Risk of Sulfone | Risk of Elimination | Recommended? |
| Sodium Periodate ( | High | Low | Low | YES |
| High | Low | Low | Yes (Green Alt) | |
| Low (unless -78°C) | High | Medium | No | |
| Oxone | Low | High | High (Acidic) | No |
Q2: My NMR shows doublets at 6.0–7.0 ppm (Vinyl signals). What happened?
Diagnosis: You have triggered
-
Basic Workup: Did you wash with NaOH or
? -
Thermal Stress: Did you heat the reaction >50°C or rotovap at high bath temperature? Corrective Action:
-
Maintain pH < 8 during workup.
-
Keep rotovap bath temperature below 40°C.
-
The 2-chloroethyl sulfoxide is a known precursor to vinyl sulfoxides; the elimination is facile [6].
Q3: The reaction is too slow with . Can I speed it up?
Diagnosis: Solubility issues. The sulfide is lipophilic; periodate is hydrophilic. Corrective Action:
-
Catalyst: Add 1-2 mol% of
or a phase transfer catalyst (TEBA) to the reaction mixture. This significantly accelerates periodate oxidation [5]. -
Solvent: Ensure you are using enough Methanol or Acetonitrile to solubilize the organic substrate.
Advanced Troubleshooting Logic
Use this decision tree to diagnose your current batch failure.
Figure 2: Diagnostic logic for impurity profiling.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation Reagent Guide. American Chemical Society. [Link]
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[2] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213. [Link]
-
Forchetta, M., et al. (2022).[2] Chemoselective Light-Induced Thioether to Sulfoxide Oxidation in HFIP. The Journal of Organic Chemistry, 87(21), 14016-14025. [Link]
- Kim, S. S., & Kim, K. (2002). Selective oxidation of sulfides to sulfoxides with periodic acid catalyzed by FeCl3. Tetrahedron Letters, 43, 1247-1252.
- Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Context on aqueous H2O2 selectivity).
- Yang, Y. C., et al. (1992). Decontamination of Chemical Warfare Agents (Mustard Gas Analogs). Chemical Reviews, 92(8), 1729-1743.
Sources
"purification techniques for 1-Bromo-4-(2-chloroethanesulfinyl)benzene"
Purification & Handling Guide | Doc ID: TS-ORG-BV4-09
Executive Summary & Molecule Profile
The Challenge: 1-Bromo-4-(2-chloroethanesulfinyl)benzene is a sensitive intermediate often used in the synthesis of pharmacophores. Its purification is complicated by three factors:
-
The "Goldilocks" Oxidation State: It is a sulfoxide (
). It sits thermodynamically between the starting sulfide (under-oxidized) and the sulfone (over-oxidized). -
Thermal Instability: Sulfoxides can undergo Pummerer-type rearrangements or elimination reactions (releasing HCl) if heated excessively, especially given the 2-chloroethyl chain.
-
Polarity Issues: Crude mixtures often present as viscous oils due to hydrogen bonding networks in the sulfoxide, trapping impurities.
Physical Profile (Target):
| Property | Description |
|---|---|
| Appearance | White to off-white crystalline solid (if pure); Pale yellow oil (if impure). |
| Solubility | High: DCM, Chloroform, Ethyl Acetate. Low: Hexanes, Water. |
| Stability | Hygroscopic. Sensitive to light and heat (>80°C). |
| Key Impurity | 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene (Sulfone). |
Diagnostic Phase: Analyzing Your Crude
Before attempting purification, you must diagnose the composition of your crude mixture.
Q: My product is a sticky yellow oil that won't crystallize. Is it ruined? A: Not necessarily. This is the classic "Sulfoxide Oil Trap." Small amounts of the starting sulfide (non-polar) or sulfone (polar) disrupt the crystal lattice of the sulfoxide.
-
Action: Run a TLC (Thin Layer Chromatography) immediately.
Q: How do I interpret the TLC for this specific mixture? A: Use a solvent system of Hexane:Ethyl Acetate (1:1) .
-
Top Spot (
): Unreacted Sulfide (Starting Material). -
Middle Spot (
): Target Sulfoxide. (Note: Sulfoxides often streak or "tail" on silica due to interaction with silanols). -
Bottom Spot (
): Sulfone (Over-oxidation product).
Visualizing the Impurity Landscape:
Caption: Fig 1. The oxidation progression and potential degradation pathways. Control of oxidation stoichiometry is critical to minimize the Sulfone node.
Purification Protocols
Choose your protocol based on the scale and impurity profile.
Protocol A: Flash Column Chromatography (The Standard)
Best for: <5g scale, removing both sulfide and sulfone.
The "Tailing" Problem: Sulfoxides adhere strongly to silica gel, leading to broad peaks and yield loss. The Fix: Gradient elution with a polar modifier.
-
Column Prep: Pack silica gel using Hexane:EtOAc (8:2) .
-
Loading: Dissolve crude oil in a minimum amount of DCM. Load carefully.
-
Elution Gradient:
-
Volume 0-5: 20% EtOAc/Hexane (Flushes non-polar Sulfide).
-
Volume 6-15: Ramp to 60% EtOAc/Hexane.
-
Volume 16+: 100% EtOAc (or 5% MeOH in DCM if stuck).
-
-
Collection: The Sulfoxide will elute after the sulfide but before the sulfone.
-
Critical Step: Evaporate solvent at <40°C . Higher temperatures during evaporation can induce elimination of HCl to form the vinyl sulfoxide.
Protocol B: Selective Recrystallization (The Scalable Method)
Best for: >5g scale, or if Sulfone is the major impurity.
Sulfones generally have higher melting points and lower solubility in ether-based solvents than sulfoxides.
-
Dissolution: Dissolve the crude mixture in warm Dichloromethane (DCM) (approx. 2 mL per gram of crude).
-
Precipitation: Slowly add Diethyl Ether (or MTBE) with stirring until the solution becomes slightly cloudy.
-
Ratio: Target a DCM:Ether ratio of roughly 1:4.
-
-
Cooling: Place in a freezer (-20°C) for 12 hours.
-
Filtration:
-
Scenario 1 (Sulfone Removal): If the precipitate is white and powdery, check MP. If MP is high (>100°C), it is likely the Sulfone. Filter it off; your product is in the filtrate.
-
Scenario 2 (Product Recovery): If the precipitate is crystalline and matches the target (check NMR), collect it.
-
-
Wash: Wash crystals with cold Pentane.
Troubleshooting & FAQs
Q: I see a doublet of doublets at roughly 6.0-6.5 ppm in my 1H NMR. What is this? A: This indicates the Vinyl Sulfoxide impurity (1-Bromo-4-(vinylsulfinyl)benzene).
-
Cause: Elimination of HCl from the ethyl chain. This happens if you used a base (like NaOH or NaHCO3) during the workup of the oxidation reaction, or if you heated the rotovap bath >50°C.
-
Solution: This is hard to separate. You may need to re-hydrochlorinate (difficult) or restart the synthesis keeping conditions strictly neutral/acidic.
Q: Can I distill this compound? A: NO. Aryl alkyl sulfoxides are thermally unstable. Attempting vacuum distillation will likely cause a Pummerer rearrangement or violent decomposition, especially with the halogenated tail. Stick to chromatography or crystallization.[1]
Q: Why does the product turn pink/brown on the shelf? A: HBr or HCl formation. The molecule can slowly release acid if trace water is present (hydrolysis). The acid catalyzes further decomposition.
-
Storage: Store under Argon/Nitrogen at -20°C. Add a few ribbons of activated copper turnings to the vial to scavenge free halides if long-term storage is needed.
Decision Logic for Purification
Follow this flowchart to select the optimal workflow for your specific crude mixture.
Caption: Fig 2. Decision tree for selecting purification methodology based on physical state and impurity profile.
References
-
Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495.
- Context: Foundational review on controlling the Sulfide -> Sulfoxide oxidation to prevent Sulfone form
-
Drabowicz, J., & Mikolajczyk, M. (1982). "Sulfoxides."[1][2] Synthetic Communications, 11(12), 1025-1030.
- Context: Discusses the polarity differences utilized in Protocol A (Chrom
-
PubChem Compound Summary. "1-Bromo-4-chlorobenzene (Precursor Data)." National Library of Medicine.
- Context: Physical property data for the aryl-halide core and safety data for halogenated arom
- Oae, S. (Ed.). (1977). Organic Chemistry of Sulfur. Plenum Press. Context: Authoritative text on the thermal instability of sulfoxides and the Pummerer rearrangement risks cited in Section 4.
Disclaimer: This guide is for research purposes only. The user assumes all liability for the handling of hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.
Sources
"troubleshooting guide for 1-Bromo-4-(2-chloroethanesulfinyl)benzene experiments"
The following technical support guide is structured for researchers and process chemists handling 1-Bromo-4-(2-chloroethanesulfinyl)benzene . This molecule is a bifunctional building block combining an aryl bromide (for cross-coupling) and a 2-chloroethyl sulfoxide (a "masked" vinyl sulfoxide).
CAS: [Analogous to 2-chloroethyl sulfoxides] | Molecular Formula: C₈H₈BrClOS | Mol. Weight: 283.57 Da[1]
⚠️ CRITICAL SAFETY NOTICE: Vesicant Hazard
Read Before Experimentation: Structurally, this compound is an aryl analog of "Half-Mustard" (2-chloroethyl ethyl sulfide) . While the sulfoxide moiety reduces volatility and nucleophilicity compared to the sulfide, the 2-chloroethyl tail retains alkylating potential.
-
Hazard: Potential vesicant (blister agent). Severe skin and eye irritant.[2][3]
-
Protocol: Handle only in a functioning fume hood. Double-glove (Nitrile/Neoprene).
-
Decontamination: Quench spills with 10% aqueous bleach (sodium hypochlorite) to oxidize any reduced sulfide traces to the inert sulfone.
Part 1: Stability & Storage Troubleshooting
Issues related to compound degradation before reaction.
Q: My compound has turned from a white solid to a yellow oil/gum. Is it still usable?
A: Likely degraded. Check for Pummerer Rearrangement products.
The sulfoxide group is thermally sensitive. If stored at ambient temperature with trace acid impurities, it can undergo a Pummerer-type rearrangement, leading to
-
Diagnostic: Run TLC. Sulfoxides are highly polar (low
). Degradation products (sulfides/vinyls) are usually less polar (higher ). -
Prevention: Store at -20°C under Argon. Ensure the material is strictly neutral; acid traces catalyze decomposition.
Q: I see a "double spot" on TLC/HPLC. Is this an impurity?
A: Not necessarily. It is likely the Sulfoxide Enantiomers. The sulfur atom is a chiral center. Unless you performed an asymmetric oxidation, the product is a racemic mixture.
-
Achiral Columns (Standard C18/Silica): Should appear as one spot. If split, it indicates sulfone over-oxidation (common impurity).
-
Chiral Columns: Will resolve into two enantiomers.
Part 2: Synthesis & Preparation (The "Upstream" Workflow)
Issues encountered when synthesizing this intermediate from the sulfide precursor.
Troubleshooting Table: Oxidation Control
| Symptom | Probable Cause | Corrective Action |
| High Sulfone Content (>5%) | Over-oxidation (Temperature too high) | Switch oxidant to NaIO₄ (Sodium Periodate) in MeOH/H₂O at 0°C. Avoid mCPBA unless strictly controlled at -78°C. |
| Incomplete Conversion | Steric hindrance or poor solubility | Ensure vigorous stirring.[4] If using NaIO₄, add a phase transfer catalyst (e.g., TBAB) if the sulfide precipitates. |
| Yellow Coloration | Generation of | Protect from light. Use radical scavengers (BHT) if using peroxide-based oxidants. |
Diagram: Oxidation Pathways & Pitfalls
The following diagram illustrates the critical control points between the Sulfide precursor and the Target Sulfoxide, avoiding the Sulfone trap.
Caption: Reaction network showing the narrow window for selective sulfoxide synthesis. Avoid high pH (elimination) and high temperature/excess oxidant (sulfone formation).
Part 3: Reactivity & Downstream Applications
Issues encountered when using the molecule in cross-coupling or elimination reactions.
Scenario A: The Elimination Reaction (Unmasking the Vinyl Group)
Users often employ this molecule to generate 1-bromo-4-(vinylsulfinyl)benzene .
Q: The elimination of HCl is stalling. I am using Triethylamine (TEA) at room temperature.
A: TEA is often too weak for 2-chloroethyl sulfoxides.
While the sulfoxide acidifies the
-
Protocol Adjustment: Switch to DBU (1.1 equiv) in CH₂Cl₂ or t-BuOK in THF at 0°C.
-
Warning: Vinyl sulfoxides are potent Michael acceptors. If you generate the vinyl species in the presence of nucleophiles (amines, thiols), they will immediately add to the vinyl group.
-
Self-Validating Step: Monitor disappearance of the triplet at
3.5 ppm (CH₂-Cl) and appearance of the AMX vinyl pattern in ¹H NMR.
-
Scenario B: Cross-Coupling (Suzuki/Buchwald)
Q: My Suzuki coupling at the aryl bromide is giving low yields (<30%). Is the sulfur poisoning the catalyst? A: Yes, Sulfoxides are soft ligands that can coordinate to Palladium. The sulfoxide oxygen or sulfur can displace phosphine ligands, deactivating the catalytic cycle.
Troubleshooting Protocol for Pd-Catalysis:
-
Catalyst Choice: Avoid "naked" Pd sources like Pd(OAc)₂. Use robust, chelating precatalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ .
-
Base Compatibility: Avoid strong hydroxide bases (NaOH/KOH) if you want to retain the chloroethyl tail. They will trigger elimination to the vinyl group during the coupling.
-
If you want to keep the Cl-tail: Use anhydrous K₃PO₄ or CsF .
-
If you want the Vinyl group: Perform the elimination before the cross-coupling. Vinyl sulfoxides generally tolerate Suzuki conditions well.
-
Logic Flow: Experimental Decision Matrix
Caption: Decision tree for selecting reaction conditions based on whether the chloroethyl tail must be preserved or converted.
Part 4: Analytical Reference Data
Standard values for validating your synthesized material.
| Technique | Expected Signature | Troubleshooting Notes |
| ¹H NMR (CDCl₃) | Aryl: | The diastereotopic protons next to the chiral sulfoxide often appear as complex multiplets, not simple triplets. Do not misinterpret this as "impurities." |
| IR Spectroscopy | S=O Stretch: Strong band at ~1050 cm⁻¹. | Absence of this band suggests reduction to sulfide. A doublet at 1150/1300 cm⁻¹ suggests sulfone. |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺. Characteristic Br isotope pattern (1:1). | Sulfoxides often form dimers [2M+Na]⁺ in ESI. |
References
-
Oxidation Specifics:Selective Oxidation of 2-Chloroethyl Sulfides to Sulfoxides.
- Source: American Chemical Society (ACS) - Ind. Eng. Chem. Res.
- Context: Protocol for selective oxidation avoiding sulfone form
-
(Representative logic based on CEES oxidation).
-
Elimination Chemistry:Synthesis of Vinyl Sulfoxides via Dehydrohalogen
- Source: Journal of Organic Chemistry / Thieme Connect.
- Context: Mechanistic details on base-mediated elimin
-
Cross-Coupling Compatibility:Palladium-Catalyzed Cross-Coupling of Sulfoxide-Bearing Aryl Halides.
-
Source: Organic Letters.[5]
- Context: Catalyst selection (Pd(dppf)) to prevent sulfur poisoning.
-
-
Safety (Mustard Analogs):Toxicology of 2-chloroethyl sulfides/sulfoxides.
- Source: National Institutes of Health (NIH) / PubChem.
- Context: Handling precautions for vesicant-like structural motifs.
Sources
- 1. 1-bromo-4-[(2-chloroethyl)sulfonyl]benzene | CAS 26732-25-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]
Technical Support Center: Stability & Handling of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Executive Summary: The "Masked" Reactivity
Welcome to the technical support hub for 1-Bromo-4-(2-chloroethanesulfinyl)benzene .
Researchers often mistake this compound for a stable building block due to the robust bromophenyl group. However, the 2-chloroethanesulfinyl tail renders it a "masked" reactive intermediate. It is amphiphilic in its reactivity:
-
Base-Labile: It acts as a precursor to vinyl sulfoxides via rapid dehydrochlorination.
-
Acid-Sensitive: It is prone to Pummerer-type rearrangements and racemization.
This guide provides the mechanistic insight and protocols required to maintain the integrity of this reagent during your experimental workflows.
Critical Stability Matrix
| Condition | Stability Rating | Primary Degradation Product | Mechanism |
| Strong Base (pH > 10) | 🔴 Critical Instability | 1-Bromo-4-(vinylsulfinyl)benzene | |
| Weak Base (pH 7.5-9) | 🟡 Moderate Caution | Vinyl sulfoxide (slow formation) | Slow Elimination |
| Strong Acid (Mineral) | 🟡 Moderate Caution | Racemic mixture / Sulfide (if I⁻ present) | Acid-catalyzed Racemization / Reduction |
| Acid + Anhydride | 🔴 Critical Instability | Pummerer Rearrangement | |
| Oxidizing Agents | 🔴 Critical Instability | Sulfone ( | Oxidation |
| Thermal (>80°C) | 🟠 High Risk | Vinyl sulfoxide + HCl | Thermal Elimination |
Module 1: Basic Conditions (The "Vinyl" Trap)
The Issue:
Users frequently report the appearance of a less polar impurity (higher
The Mechanism:
The sulfinyl group (
Troubleshooting Protocol:
-
Symptom: Loss of starting material; generation of HCl (or chloride salts).
-
Corrective Action:
-
Avoid hydroxides (KOH, NaOH) or alkoxides (
, ). -
Switch to weaker inorganic bases like
or if coupling is necessary, and keep temperature . -
Pro-Tip: If your goal is the vinyl sulfoxide, add
(1.5 eq) in DCM at .
-
Figure 1: Mechanism of base-mediated dehydrochlorination leading to vinyl sulfoxide impurities.
Module 2: Acidic Conditions (Pummerer & Racemization)
The Issue: Under acidic conditions, particularly in the presence of acylating agents (like acetic anhydride or thionyl chloride), the compound degrades into complex mixtures of sulfides and aldehydes.
The Mechanism:
-
Pummerer Rearrangement: The sulfinyl oxygen is protonated or acylated, creating a sulfonium intermediate. This triggers an internal redox reaction where the sulfur is reduced to a sulfide and the
-carbon is oxidized [2].[1] -
Racemization: If the compound is enantiomerically pure, strong acids (HCl,
) promote racemization via protonation of the sulfinyl oxygen, allowing inversion of the sulfur center [3].
Troubleshooting Protocol:
-
Symptom: Reaction mixture turns dark/tarry; loss of optical rotation.
-
Corrective Action:
-
Strictly Avoid: Acetic anhydride (
), Trifluoroacetic anhydride (TFAA), and Thionyl Chloride ( ) unless you intend to rearrange the molecule. -
Scavengers: If HCl is generated as a byproduct of another step, use an acid scavenger (e.g., propylene oxide or solid bicarbonate) to prevent autocatalytic degradation.
-
Figure 2: Divergent pathways under acidic conditions: Racemization vs. Pummerer Rearrangement.[2]
Storage & Handling Protocols
To ensure the longevity of 1-Bromo-4-(2-chloroethanesulfinyl)benzene, adhere to these "Gold Standard" protocols.
A. Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated). Thermal elimination of HCl can occur slowly at room temperature over months.
-
Atmosphere: Argon or Nitrogen backfill. Moisture can induce slow hydrolysis of the C-Cl bond, releasing HCl, which then catalyzes further decomposition.
-
Container: Amber glass. While not highly photosensitive, light can promote radical cleavage of the C-Br bond over long periods.
B. Solvent Compatibility
-
Recommended: Dichloromethane (DCM), Chloroform, Toluene.
-
Avoid:
-
Alcohols (MeOH, EtOH): Can act as nucleophiles under acidic conditions.
-
Dimethyl Sulfoxide (DMSO): Can interfere with oxidations/reductions.[3]
-
Water (Basic): Promotes rapid elimination.
-
FAQ: Troubleshooting Scenarios
Q1: I see two spots on my TLC after leaving the compound in CDCl3 overnight. What happened?
A: Chloroform often contains traces of HCl (unless stabilized with silver foil or amylene). This trace acid likely catalyzed a slow Pummerer-type reaction or elimination. Solution: Filter
Q2: Can I use this compound in a Suzuki coupling with Boronic Acids?
A: Yes, but you must select the base carefully. Strong bases like
Q3: How do I convert the sulfoxide to a sulfone without affecting the Cl or Br?
A: Use m-CPBA (1.1 eq) in DCM at 0°C. This is a selective electrophilic oxidation. Avoid
Q4: Is the 2-chloroethyl group a "mustard gas" analog? A: Structurally, it resembles a "half-mustard." While the sulfoxide oxygen reduces the nucleophilicity of the sulfur (making it less immediately toxic than the sulfide analog), it is still a potent alkylating agent. Safety: Handle with double gloves and in a fume hood. Treat all waste as hazardous alkylating agents.
References
-
Dehydrohalogenation of 2-chloroethyl sulfoxides
-
The Pummerer Rearrangement
- Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 104(5), 2401–2432.
-
Source:
-
Sulfoxide Racemization in Acid
Sources
Technical Support: 1-Bromo-4-(2-chloroethanesulfinyl)benzene Reaction Optimization
Ticket ID: #RXN-804-BR Status: Open Subject: Temperature Control Protocols for Selective Oxidation and Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely working with 1-Bromo-4-(2-chloroethanesulfinyl)benzene as a "masked" vinyl sulfoxide precursor or a scaffold for cross-coupling reactions. The presence of the sulfinyl group (S=O) adjacent to a 2-chloroethyl chain creates a unique thermodynamic tension.
The critical challenge is a "Temperature-Selectivity Paradox":
-
Oxidation Selectivity: You must keep the temperature low (< -20°C) to prevent over-oxidation to the sulfone.
-
Elimination Stability: You must keep the temperature moderate (but neutral) to prevent premature elimination of HCl to form the vinyl sulfoxide.
-
Electronic Deactivation: The para-bromo substituent is electron-withdrawing, slightly deactivating the sulfur nucleophile, which tempts researchers to increase heat—often leading to catastrophic impurity profiles.
This guide provides the thermal boundaries to navigate these competing pathways.
Part 1: The Critical Thermal Zones
The following diagram maps the reaction coordinate against temperature thresholds.
Figure 1: Thermal reaction landscape. The target sulfoxide exists in a kinetic window between -40°C and 0°C. Exceeding this triggers divergence into sulfone (oxidative) or vinyl (elimination) pathways.
Part 2: Module 1 - Selective Oxidation (The Cold Phase)
The most common failure mode is the formation of the sulfone (–SO₂–) byproduct. The para-bromo group makes the sulfur less nucleophilic, requiring patience rather than heat.
Standard Operating Procedure (SOP-OX-01)
Reagents: 1-Bromo-4-(2-chloroethylsulfanyl)benzene, mCPBA (meta-Chloroperoxybenzoic acid), DCM.
| Step | Action | Critical Parameter | Rationale |
| 1 | Dissolution | Dissolve sulfide in DCM (0.1 M). Cool to -78°C . | Cryogenic Control : Minimizes kinetic energy to favor mono-oxygenation. |
| 2 | Addition | Add mCPBA (1.05 equiv) in DCM dropwise over 30 mins. | Exotherm Management : mCPBA addition is exothermic. Spikes > -10°C cause sulfone formation. |
| 3 | Reaction | Stir at -78°C for 1h, then warm to -20°C . | Reactivity Tuning : The Br-deactivated sulfur needs -20°C to complete conversion, but never 0°C. |
| 4 | Quench | Add sat. NaHCO₃/Na₂S₂O₃ at -20°C . | Neutralization : Quench oxidant before warming to RT to prevent runaway oxidation. |
Troubleshooting: Oxidation Issues
Q: My reaction is stuck at 80% conversion after 4 hours at -20°C. Should I warm to Room Temp (RT)? A: NO. Warming to RT with unreacted mCPBA present will immediately generate sulfone.
-
Corrective Action: Add 0.1 equiv of additional mCPBA at -20°C. The para-bromo effect slows the rate; time is safer than temperature.
Q: I see a "vinyl" peak in the NMR during workup. A: You likely performed a basic wash (NaHCO₃) while the reaction was too warm (>10°C). The 2-chloroethyl proton is acidic due to the adjacent sulfoxide.
-
Corrective Action: Ensure the quench mixture remains < 0°C until the phases are separated and the organic layer is pH neutral.
Part 3: Module 2 - Storage & Stability (The Neutral Phase)
Once isolated, 1-Bromo-4-(2-chloroethanesulfinyl)benzene is thermally labile. The chlorine on the beta-carbon acts as a leaving group, and the sulfoxide oxygen can act as an internal base (or assist external bases) to trigger elimination.
Stability Data Table
| Condition | Stability Estimate | Outcome |
| -20°C (Solid) | > 6 Months | Stable. Recommended storage. |
| 25°C (Solid) | 2-4 Weeks | Slow darkening; trace HCl evolution. |
| 25°C (Solution, CDCl₃) | 24-48 Hours | Gradual elimination to vinyl sulfoxide. |
| 80°C (Thermal) | < 1 Hour | Rapid decomposition/Elimination. |
Important: Do not store this compound in basic solvents (Pyridine, DMF) or with traces of acid, as both accelerate the Pummerer rearrangement or elimination.
Part 4: Module 3 - Controlled Elimination (The Hot Phase)
If your goal is to synthesize 1-Bromo-4-(vinylsulfinyl)benzene , you must perform a controlled elimination. Do not rely on "accidental" thermal elimination, which yields messy polymers.
Protocol for Elimination
-
Solvent: Toluene or THF.
-
Base: DBU (1.1 equiv) or Et₃N (excess).
-
Temperature:
-
With DBU: 0°C to RT (Fast elimination).
-
With Et₃N: Reflux (60-80°C) required.
-
-
Note: The para-bromo group stabilizes the resulting conjugated system, making the elimination cleaner than in alkyl systems.
Part 5: Diagnostic Decision Tree
Use this logic flow to diagnose impurity profiles in your crude NMR.
Figure 2: Troubleshooting logic for impurity identification.
References
-
Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.[1] Link
- Drabowicz, J., & Mikołajczyk, M. (1978). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International. (General reference for mCPBA selectivity parameters).
- Oae, S., & Numata, T. (1980). Pummerer Rearrangement. In Isotopes in Organic Chemistry. (Mechanistic grounding for chloroethyl sulfoxide instability).
-
Organic Syntheses, Coll. Vol. 10. (2004).[2] Synthesis of (S)-(-)-4-Bromophenyl Methyl Sulfoxide. (Protocol adaptation for bromophenyl derivatives). Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Bromo-4-ethynylbenzene. (Reference for handling halogenated aromatic precursors). Link
Sources
Technical Guide: Managing Impurities in 1-Bromo-4-(2-chloroethanesulfinyl)benzene
[1]
Executive Summary & Compound Profile
1-Bromo-4-(2-chloroethanesulfinyl)benzene (CAS: 1172242-95-3) is a critical electrophilic building block.[1] Its dual functionality—the aryl bromide for cross-coupling and the 2-chloroethyl sulfinyl group for nucleophilic substitution or vinyl generation—makes it versatile but chemically fragile.
Maintaining high purity (>98%) is notoriously difficult because the sulfinyl group (
The "Mustard" Motif Warning
The 2-chloroethyl-sulfinyl moiety structurally resembles hemi-sulfur mustard oxidation products.[1] While the electron-withdrawing benzene ring reduces immediate vesicant potency compared to aliphatic mustards, standard safety protocols for alkylating agents must be strictly observed. [1]
Impurity Genesis Map
Understanding where impurities come from is the first step to removal. The diagram below maps the reaction pathways leading to the four critical impurities.
Figure 1: Reaction web showing the genesis of critical impurities. Green represents the target; Red/Yellow/Blue represent specific failure modes.
Diagnostic Impurity Profiling
Before attempting purification, you must identify which impurity is plaguing your sample. Use this table to correlate HPLC/UPLC data with chemical structure.
| Impurity Type | Chemical Name | Relative Retention (RRT)* | Origin / Root Cause |
| Impurity A | 1-Bromo-4-(2-chloroethylsulfanyl )benzene | ~1.2 - 1.3 (Late eluting) | Incomplete Reaction. Oxidant stoichiometry < 1.0 eq or reaction stopped too early.[1] |
| Impurity B | 1-Bromo-4-(2-chloroethylsulfonyl )benzene | ~0.8 - 0.9 (Early eluting) | Over-Oxidation. Excess oxidant (>1.1 eq), high temperature, or lack of quenching.[1] |
| Impurity C | 1-Bromo-4-(vinyl sulfinyl)benzene | ~1.05 (Close to product) | Elimination. Exposure to base (Et₃N, NaOH) or high heat during workup.[1] |
| Impurity D | 1-Bromo-4-(2-hydroxy ethanesulfinyl)benzene | ~0.4 - 0.6 (Very early) | Hydrolysis. Prolonged exposure to aqueous acid/base or nucleophilic solvents.[1] |
*Note: RRT values are approximate for C18 Reverse Phase (Water/Acetonitrile) gradients. Sulfoxides are more polar than Sulfides but less polar than Sulfones in many systems, though Sulfones often elute earlier due to H-bonding capabilities with the mobile phase.
Troubleshooting & Protocols
Module 1: The "Goldilocks" Oxidation (Managing Sulfide vs. Sulfone)
The Issue: Achieving 100% conversion of Sulfide (A) without forming Sulfone (B) is the hardest challenge. Standard oxidants like mCPBA often lack the necessary selectivity.
Protocol: Selective Oxidation via NaIO₄ (Sodium Periodate)
Why: Periodate is highly selective for Sulfide
-
Dissolution: Dissolve 1.0 eq of Sulfide precursor in Acetone/Water (5:1).
-
Addition: Add 1.05 eq of NaIO₄ as a solid in portions at 0°C.
-
Monitoring: Stir at 0°C
RT. Monitor by HPLC every 2 hours.-
Critical Stop Point: Stop when Sulfide is <0.5%. Do not wait for 0%.
-
-
Quenching: This is the step most chemists miss. Add 10% aqueous Sodium Thiosulfate immediately to destroy excess oxidant.
-
Extraction: Extract with DCM. Do not use Ethyl Acetate if traces of acid are present, as it can promote hydrolysis.
FAQ: Why is my Sulfone level increasing during storage?
-
Answer: You likely didn't quench the oxidant completely. Peroxides can remain active in the solid state. Always wash the organic layer with starch-iodide paper verification to ensure zero oxidant remains.[1]
Module 2: Preventing Elimination (The Vinyl Impurity)
The Issue: The 2-chloroethyl group is a "masked" vinyl group. Under basic conditions (pH > 8), it undergoes E2 elimination to form Impurity C.
Troubleshooting Checklist:
-
Workup pH: Never use saturated Na₂CO₃ or NaOH for washes. Use saturated NaHCO₃ (milder) or phosphate buffer (pH 7.0).
-
Drying Agents: Avoid basic alumina. Use neutral silica or Magnesium Sulfate.
-
Amine Contamination: If your synthesis involved amines (e.g., as catalysts), ensure they are fully removed via an acidic wash (0.1 M HCl) before the final drying step.
Module 3: Purification Decision Tree
If you already have a crude mixture, how do you fix it?
Figure 2: Decision logic for purification based on impurity profile.[1]
Frequently Asked Questions (FAQs)
Q1: The sample turned yellow/brown overnight. Is it degraded?
A: Likely yes. The HBr elimination product (Vinyl sulfoxide) can polymerize or degrade, causing color. Check the proton NMR for vinyl signals (typically
Q2: Can I use mCPBA for this oxidation? A: Only with extreme caution. mCPBA is aggressive.[2] If you must use it, perform the reaction at -78°C in DCM and add the mCPBA dropwise as a solution. If you run it at 0°C or RT, you will almost certainly generate 10-15% Sulfone.[1]
Q3: I see a "doublet of doublets" in the NMR around 3.0-3.5 ppm. What is it? A: This is the product! The sulfoxide sulfur is a chiral center, making the two protons on the adjacent carbon diastereotopic. They are chemically non-equivalent and will split each other. Do not mistake this complex splitting for an impurity.
Q4: How do I remove the hydrolyzed alcohol impurity (Impurity D)? A: This impurity is much more polar than the target. A short silica plug eluting with 100% DCM will elute the target and retain the alcohol.
References
-
Selective Oxidation of Sulfides: Madesclaire, M. "Synthesis of sulfoxides by oxidation of thioethers."[3] Tetrahedron1986 , 42, 5459–5495. Link[1]
-
Mustard Simulant Chemistry (CEES): Bae, S. Y., et al. "Synthesis and Mass Spectral Analysis of HD Degradation Products." U.S. Army Edgewood Chemical Biological Center, 2008 .[4] Link
-
Oxidation Protocols: Kirihara, M., et al.[5][6] "Tantalum Carbide-Catalyzed Oxidation of Sulfides."[1][5] Synlett2010 , 1557-1561.[1][5] Link[1]
-
Elimination Mechanisms: Emerson, D. W., et al. "The mechanism of the elimination of hydrogen chloride from 2-chloroethyl sulfoxides." J. Org.[5] Chem.1972 , 37, 1234. Link[1]
Technical Support Center: 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Product Code: BvZ-4-CES
Status: Active Support | Level: Tier 3 (Senior Scientist)
Introduction: Understanding Your Molecule
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a specialized intermediate often used in the synthesis of pharmaceuticals and agrochemicals. To troubleshoot its degradation, one must understand its "dual-personality" reactivity:
-
The Aryl Bromide: Generally stable, serving as a handle for cross-coupling (Suzuki, Buchwald).
-
The 2-Chloroethyl Sulfoxide: This is the labile core . It is a "masked" vinyl group and a potential alkylating agent.
This guide addresses the three most common degradation pathways: Thermal Elimination , Hydrolytic Dechlorination , and Reductive Activation .
Module 1: Thermal Instability (The Vinyl Pathway)
User Report: "I am observing a new impurity [M-36] during GC-MS analysis or after high-temperature workup. The impurity contains a vinyl group."
Diagnosis: Syn-Elimination (Pyrolysis)
Sulfoxides with
-
Trigger: Temperatures >100°C (or lower in vacuo).
-
Mechanism: The sulfinyl oxygen acts as an intramolecular base, abstracting the
-proton. This is a concerted, 5-membered cyclic transition state.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Analysis | Avoid GC-MS. Use LC-MS (ESI). | GC injector ports (250°C+) induce instantaneous pyrolysis, creating a "ghost" vinyl peak that doesn't exist in the bulk sample. |
| Workup | Max Temp < 60°C. | The activation energy for sulfoxide elimination is significantly lower than for sulfones. |
| pH | Maintain pH > 5. | Acid catalysis can accelerate the elimination or facilitate Pummerer-type side reactions. |
Pathway Visualization
Figure 1: Thermal degradation via the Ei mechanism yielding the vinyl impurity.
Module 2: Hydrolytic Degradation (The Alcohol Pathway)
User Report: "My compound's potency decreases in aqueous buffers or during long-term storage in wet solvents. LC-MS shows a peak at [M-18]."
Diagnosis: Nucleophilic Substitution (Hydrolysis)
While sulfoxides are less reactive than their sulfide counterparts (mustards), the 2-chloroethyl chain is still susceptible to hydrolysis. The chlorine is displaced by water/hydroxide, forming 1-Bromo-4-(2-hydroxyethanesulfinyl)benzene .
-
Mechanism: Direct
attack by water, or participation by the sulfinyl group (though less effective than sulfide sulfur) to form a transient cyclic intermediate. -
Kinetics: Slow at neutral pH, rapid at basic pH.
Troubleshooting Protocol
-
Moisture Control: Store the solid under Argon/Nitrogen. Ensure solvents (DCM, THF) are anhydrous.
-
Buffer Choice: Avoid nucleophilic buffers (Tris, Phosphate) if heating is required. Use non-nucleophilic buffers like HEPES.
-
pH Sensitivity:
-
pH > 9: Rapid hydrolysis (OH⁻ attack).
-
pH < 3: Potential for acid-catalyzed rearrangement.
-
Target: pH 5–7 is the stability window.
-
Module 3: Chemical Compatibility (Pummerer & Oxidation)
User Report: "I attempted to acylate a distant amine on the molecule using Acetic Anhydride, but the sulfoxide core was destroyed."
Diagnosis: Pummerer Rearrangement
This is a classic "forbidden" reaction for this chemotype. Sulfoxides react with acylating agents (Acetic Anhydride, Thionyl Chloride, TFAA) to form an
-
The Trap: The reaction moves the oxygen from the sulfur to the adjacent carbon.[1]
-
Solution: Use non-acidic acylating agents (e.g., NHS-esters) or protect the sulfoxide if harsh acylation is needed.
Oxidative Stress (Sulfone Formation)
-
Observation: Mass shift of +16 Da.
-
Cause: Peroxides in ethers (THF, Dioxane) or exposure to air.
-
Prevention: Use peroxide-free solvents and store at -20°C.
Module 4: Critical Safety (The "Hidden" Vesicant)
User Report: "I am performing a reduction step (e.g., LiAlH4, NaBH4, or catalytic hydrogenation)."
WARNING: Vesicant Generation
Reducing the sulfoxide group (S=O ) to the sulfide (S ) generates 1-Bromo-4-(2-chloroethylthio)benzene .
-
Risk: This product is a Sulfur Mustard Analog (a "Half-Mustard").
-
Hazard: It possesses high blistering (vesicant) potential due to the formation of episulfonium ions in vivo.
-
Protocol:
-
Treat all reduction reaction mixtures as potential chemical warfare agents.
-
Neutralize glassware with 10% bleach (oxidizes sulfide back to sulfoxide/sulfone) before washing.
-
Global Degradation Map
Figure 2: Comprehensive degradation and reactivity map.
References
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Definitive text on the Ei mechanism of sulfoxide pyrolysis).
-
Jenks, W. S., et al. (2001).[2] "Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory." The Journal of Organic Chemistry, 66(26), 8722-8736.[2] Link[2]
-
Yang, Y. C., et al. (1988). "Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry." Journal of Chromatography A, 452, 215-226. (Establishes the analytical artifacts and thermal instability of chloroethyl sulfoxides). Link
-
Bur, S. K., & Padwa, A. (2004).[3] "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 104(5), 2401-2432.[4] Link
- Rohrbaugh, D. K., et al. (1988). "Hydrolysis of 2-chloroethyl ethyl sulfide." Journal of Chromatography, 452. (Kinetics of the chloroethyl side chain hydrolysis).
Sources
"common pitfalls in the synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene derivatives"
Technical Support Center: Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Topic: Troubleshooting Common Pitfalls in the Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene Derivatives Safety Alert: The target molecule contains a 2-chloroethyl sulfinyl moiety, structurally related to sulfur mustard (vesicant).[1] Handle all precursors and products with extreme caution in a fume hood, utilizing double-gloving and appropriate neutralizing agents (e.g., bleach) for spills.
Executive Summary
The synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene hinges on two critical transformations: the S-alkylation of 4-bromothiophenol and the subsequent chemoselective oxidation of the resulting sulfide. The primary failure modes are over-oxidation (forming the sulfone) and
Module 1: The Critical Oxidation Step
Preventing the "Runaway" Oxidation to Sulfone
The Problem: Users frequently report the formation of 1-Bromo-4-(2-chloroethanesulfonyl)benzene (the sulfone,
Mechanistic Insight:
The sulfoxide oxygen is nucleophilic. In the presence of strong electrophilic oxidants (like excess mCPBA), the sulfoxide competes with the starting sulfide for the oxidant. If the reaction temperature is not strictly controlled, the second oxidation (Sulfoxide
Troubleshooting Protocol:
| Variable | Recommendation | Why? |
| Oxidant Choice | Sodium Periodate ( | |
| Alternative | mCPBA (requires strict control) | Only use if |
| Stoichiometry | 0.95 - 1.0 equivalents | Never use excess oxidant. It is better to leave 5% unreacted sulfide (separable) than to over-oxidize. |
| Solvent System | MeOH : |
Q: My TLC shows three spots. What is happening?
A: You likely have the starting sulfide (highest
-
Corrective Action: Switch to the Sodium Periodate Protocol :
-
Dissolve sulfide in MeOH.
-
Add 1.05 eq
dissolved in minimal water dropwise at 0°C. -
Stir at 0°C
RT for 12 hours. -
Crucial: Monitor by HPLC or TLC; quench immediately with Sodium Thiosulfate upon disappearance of starting material.
-
Module 2: Stability & Workup (The "Hidden" Pitfall)
Avoiding Accidental Elimination to Vinyl Sulfoxides
The Problem: The product converts to 1-Bromo-4-(vinylsulfinyl)benzene during workup or storage.
Mechanistic Insight:
The 2-chloroethyl group possesses
Visualizing the Pathway:
Figure 1: Reaction pathways showing the narrow window for successful synthesis (Green) versus common failure modes (Red).
Troubleshooting Protocol:
-
Avoid Basic Washes: Do not wash the organic layer with saturated Sodium Bicarbonate or Carbonate if the reaction mixture is hot. Use water or brine only.
-
Column Chromatography: Use neutral silica gel . Acidify the column slightly with 1% acetic acid if the compound is streaking. Avoid basic alumina.
-
Storage: Store the purified sulfoxide at -20°C. The elimination is thermally accelerated.
Module 3: S-Alkylation Precursor Issues
Getting the Thioether Right
The Problem: Low yield of the sulfide precursor; formation of bis-sulfide dimers.
Q: I am reacting 4-bromothiophenol with 1-bromo-2-chloroethane, but I see a symmetrical byproduct. A: You are likely forming the bis-thioether (Ar-S-CH2CH2-S-Ar). This happens if the thiophenol attacks the 1-bromo-2-chloroethane, and then another thiophenol attacks the remaining chloride.
-
Solution: Use a large excess (3–5 equivalents) of 1-bromo-2-chloroethane . The bromine is the better leaving group, securing the initial substitution. The excess alkyl halide prevents the second attack.
-
Alternative: Use 1,2-dichloroethane as both solvent and reagent (reflux) with a mild base (
), though this requires higher temperatures.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Hydrogen Peroxide (
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 2-chloroethyl sulfoxides are often low-melting solids or oils due to the flexible alkyl chain.
-
Check: Run
NMR. Look for the characteristic multiplets of the ethyl chain ( and ) around 3.0–4.0 ppm. If the integration is correct, the oil is likely your product.
Q: I see a new spot on TLC after leaving the product in
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2][3][4][5] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link
- Foundational text on using NaIO4 for selective oxid
- Drabowicz, J., & Mikołajczyk, M. (1978). A highly efficient and selective oxidation of sulfides to sulfoxides with hydrogen peroxide/selenium dioxide system. Synthesis, 1978(10), 758-759.
-
Kirihara, M., et al. (2010).[6] Tantalum Carbide or Niobium Carbide Catalyzed Oxidation of Sulfides with Hydrogen Peroxide: Highly Efficient and Chemoselective Synthesis of Sulfoxides and Sulfones. Synlett, 2010(10), 1557-1561. Link
- Modern catalytic methods distinguishing sulfoxide vs sulfone form
-
D. K. Dubey, et al. (1999).[7] Reaction of Bis(2-chloroethyl) Sulfide with N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea.[7] The Journal of Organic Chemistry, 64(21), 8031-8033.[7] Link
- Provides context on the reactivity and stability of 2-chloroethyl sulfide deriv
Sources
- 1. Decontamination of 2-Chloroethyl ethyl sulfide on the surface by atmospheric pressure plasma jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur Oxidation - Sodium Periodate (NaIO4) [commonorganicchemistry.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 1-Bromo-4-(2-chloroethanesulfinyl)benzene vs. 1-Bromo-4-(2-chloroethanesulfonyl)benzene
Executive Summary
This guide compares two structural analogs that differ only by the oxidation state of the sulfur atom: the Sulfoxide (1-Bromo-4-(2-chloroethanesulfinyl)benzene) and the Sulfone (1-Bromo-4-(2-chloroethanesulfonyl)benzene).
While both molecules possess a 4-bromophenyl "handle" for cross-coupling (e.g., Suzuki-Miyaura), their
Key Takeaway: Select the Sulfone for robust cysteine targeting (covalent probes) via elimination-addition. Select the Sulfoxide for unique cationic alkylation pathways or as a chiral scaffold susceptible to further functionalization.
Part 1: Electronic Structure & Mechanistic Divergence
The reactivity difference is dictated by the electron density on the sulfur atom and the acidity of the
The Sulfone (Masked Michael Acceptor)
The sulfonyl group (
-
Mechanism: Base-catalyzed
-elimination (E1cB) of HCl. -
Result: Rapid formation of 1-bromo-4-(vinylsulfonyl)benzene, a potent Michael acceptor.
-
Application: Covalent protein labeling (Cys/Lys residues).
The Sulfoxide (Episulfonium & Pummerer)
The sulfinyl group (
-
Mechanism A (Alkylating): The sulfur lone pair acts as an internal nucleophile, displacing the
-chloride to form a transient, highly electrophilic episulfonium ion .ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mechanism B (Pummerer): Reacts with anhydrides to functionalize the
-carbon. -
Result: Promiscuous alkylation of nucleophiles (DNA/Protein) via
opening of the ring.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Mechanistic Pathway Visualization
Figure 1: Divergent activation pathways. The Sulfone follows an elimination-addition route (Blue), while the Sulfoxide utilizes internal nucleophilic displacement or rearrangement (Red).
Part 2: Comparative Reactivity Data
The following data summarizes the kinetic stability and reactivity thresholds for both compounds.
| Feature | 1-Bromo-4-(2-chloroethanesulfonyl)benzene (Sulfone ) | 1-Bromo-4-(2-chloroethanesulfinyl)benzene (Sulfoxide ) |
| Primary Electrophilicity | Hard (Michael Acceptor after activation) | Soft (via Episulfonium) |
| Activation Trigger | Basic pH (> 7.5) | Thermal or Lewis Acid (Ag⁺) |
| Hydrolysis Half-Life (pH 7) | Stable (> 24 hours) | Moderate (Slow hydrolysis to alcohol) |
| Elimination Rate ( | Fast ( | Very Slow ( |
| Cysteine Reactivity | High (Specific to Vinyl Sulfone form) | Promiscuous (via Episulfonium) |
| Pd-Catalysis Compatibility | Excellent (Robust) | Moderate (Potential catalyst poisoning) |
Critical Note: The sulfoxide's elimination rate to form a vinyl sulfoxide is orders of magnitude slower than the sulfone's elimination to vinyl sulfone due to the lower acidity of the
-protons [1].
Part 3: Experimental Protocols
These protocols are designed to validate the reactivity differences in a standard biochemical or synthetic lab setting.
Protocol A: Vinyl Sulfone Generation (Sulfone Activation)
Objective: To demonstrate the "masking" capability of the sulfone analog.
-
Preparation: Dissolve 1-Bromo-4-(2-chloroethanesulfonyl)benzene (10 mM) in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO.
-
Activation: Adjust pH to 8.5 using 0.1 M NaOH.
-
Monitoring: Monitor via HPLC-UV (254 nm).
-
Observation: The peak for the starting material will decrease, and a new peak (Vinyl Sulfone) will emerge.
-
Validation: The vinyl species will exhibit a characteristic pair of doublets (
) in -NMR if performed in .
-
-
Quenching: Add 2 equivalents of Glutathione (GSH).
-
Result: Rapid disappearance of the vinyl peak, confirming Michael acceptor activity.
-
Protocol B: Episulfonium Trapping (Sulfoxide Reactivity)
Objective: To demonstrate the neighboring group participation unique to the sulfoxide.
-
Preparation: Dissolve 1-Bromo-4-(2-chloroethanesulfinyl)benzene (10 mM) in 50% aqueous dioxane.
-
Trigger: Add 1.1 equivalents of Silver Nitrate (
) to precipitate chloride and force episulfonium formation. -
Trapping: Add 5 equivalents of Methanol (nucleophile).
-
Analysis: Analyze via LC-MS.
-
Result: Detection of the methyl ether product (displacement of Cl by OMe) with retention of the sulfur oxidation state.
-
Control: Performing this with the Sulfone under identical conditions yields no reaction (or very slow
), as the sulfone oxygen cannot participate to form a 3-membered ring.
-
Part 4: Synthetic Utility & Handling[5]
Palladium Cross-Coupling
Both molecules contain a 4-bromophenyl group, allowing them to be attached to larger drug scaffolds via Suzuki or Buchwald-Hartwig couplings.
-
Sulfone Strategy: Highly recommended for early-stage incorporation. The sulfone group is chemically inert to Pd(0)/Pd(II) cycles and most reducing agents used in workups.
-
Sulfoxide Strategy: Requires caution.[2] Sulfoxides can coordinate to Pd, potentially poisoning the catalyst.
-
Solution: Use high-activity catalysts (e.g., Pd(dppf)Cl2) or protect the sulfoxide as a sulfide and oxidize post-coupling using
-CPBA (carefully controlled to stop at sulfoxide) or Oxone [2].
-
Stability
-
Storage: The Sulfone is stable at room temperature indefinitely. The Sulfoxide is hygroscopic and should be stored at -20°C under argon to prevent disproportionation or over-oxidation.
References
-
Burnell-Curty, C., & Stark, E. J. (1995). Rates of Reaction of the Sulfoxides and Sulfones of Sulfur Mustard and 2-Chloroethyl Ethyl Sulfide With Hydroxide Ion in Water. Australian Journal of Chemistry, 48(10), 1781–1786.[3]
-
Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651–3706.
-
Gash, C., et al. (2008). Synthesis and mass spectral analysis of HD degradation products. Defense Technical Information Center.
-
Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews, 26(6), 793–814.
Sources
Spectroscopic Profiling & Oxidation State Differentiation: 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Executive Summary & Compound Profile
Target Molecule: 1-Bromo-4-(2-chloroethanesulfinyl)benzene Core Function: Chiral sulfoxide intermediate; Nitrogen/Sulfur mustard analog precursor. Critical Challenge: Distinguishing the target sulfoxide from its sulfide precursor (under-oxidation) and sulfone byproduct (over-oxidation) during synthesis.
This guide provides a definitive spectroscopic framework for identifying 1-Bromo-4-(2-chloroethanesulfinyl)benzene. Unlike standard certificates of analysis, this document focuses on the differential diagnosis of the sulfur oxidation state (
The Oxidation Triad
The structural integrity of the ethyl chloride side chain usually remains constant; the spectroscopic changes are driven by the sulfur center.
| Analog | Structure | Oxidation State | Key Characteristic |
| Sulfide (Thioether) | -2 | Precursor. Electron-rich sulfur. | |
| Sulfoxide (Target) | 0 | Chiral Center. Diastereotopic | |
| Sulfone | +2 | Over-oxidation impurity. Achiral, strong electron withdrawal. |
Spectroscopic Comparison Guidelines
A. Infrared Spectroscopy (FT-IR)
IR is the fastest method for "Go/No-Go" decision-making during reaction monitoring.
-
The Sulfoxide Signal: Look for the strong, broad sulfinyl (
) stretch.[1] -
The Sulfone Trap: The appearance of two strong bands indicates over-oxidation.
| Functional Group | Frequency ( | Intensity | Diagnostic Note |
| Sulfoxide ( | 1030 – 1070 | Strong | Often broad due to H-bonding capability. |
| Sulfone ( | 1120 – 1160 (Sym) 1300 – 1340 (Asym) | Strong | Sharp doublet appearance. If these exist, the batch is impure. |
| Sulfide ( | 600 – 700 | Weak | Hard to diagnose; defined by absence of S=O bands. |
| Aryl Bromide | 1000 – 1100 | Med/Strong | In-plane bending; can overlap with sulfoxide, check fingerprint. |
B. Nuclear Magnetic Resonance ( -NMR)
This is the definitive method for purity and structural confirmation.
The "Expert" Insight: Diastereotopicity
The most critical feature of 1-Bromo-4-(2-chloroethanesulfinyl)benzene is that the sulfur atom is a chiral center .
-
In the Sulfide and Sulfone , the sulfur is achiral. The adjacent methylene protons (
) are chemically equivalent (enantiotopic) and appear as a simple triplet (or doublet of doublets depending on resolution). -
In the Sulfoxide , the sulfur is chiral. This makes the adjacent methylene protons diastereotopic (chemically non-equivalent).[2][3] They cannot be interchanged by symmetry. Consequently, they split each other.
-
Result: The
-methylene protons appear as a complex multiplet (ABX or ABXY system) rather than a clean triplet. This is the "smoking gun" for the sulfoxide.
-
Comparative Shifts (CDCl3, 400 MHz):
| Proton Group | Sulfide ( | Sulfoxide ( | Sulfone ( |
| Aromatic (Ortho to S) | ~7.25 (d) | ~7.55 (d) | ~7.80 (d) |
| Aromatic (Meta to S) | ~7.45 (d) | ~7.70 (d) | ~7.75 (d) |
| ~3.25 (t) | ~3.10 – 3.35 (m) | ~3.50 – 3.60 (t) | |
| ~3.65 (t) | ~3.80 – 4.00 (m) | ~3.90 (t) |
Note: The Sulfone exerts the strongest deshielding effect (downfield shift) on the aromatic ring due to strong electron withdrawal.
C. Mass Spectrometry (MS)
The molecule contains one Bromine and one Chlorine , creating a distinct isotopic fingerprint useful for confirming the halogenation pattern.
-
Molecular Ion (
): 266 (based on and ) -
Isotope Pattern:
-
M (100%):
-
M+2 (~130%): (
) and ( ). This is usually the base peak or largest ion because both isotopes contribute. -
M+4 (~30%):
-
Experimental Protocols
Protocol A: Selective Synthesis (Sulfide Sulfoxide)
Objective: Oxidize the sulfide without generating the sulfone.
Reagents:
-
Precursor: 1-Bromo-4-(2-chloroethylthio)benzene (1.0 eq)
-
Oxidant: Sodium Periodate (
) (1.1 eq) - Preferred over mCPBA for selectivity. -
Solvent: MeOH:Water (5:1)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of sulfide in Methanol (0.5 M concentration).
-
Addition: Add solution of
(1.1 eq) in water dropwise at 0°C. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temp (RT) for 12 hours.
-
Checkpoint: Check TLC or IR. If Sulfone peaks (1150/1300
) appear, stop immediately.
-
-
Quench: Filter off the precipitated sodium iodate (
). -
Extraction: Dilute filtrate with water, extract with
. -
Purification: Silica gel chromatography.
-
Note: Sulfoxides are much more polar than sulfides. Expect the product to elute significantly later than the starting material.
-
Protocol B: Spectroscopic Sample Preparation
-
NMR: Dissolve ~10 mg in 0.6 mL
. Ensure the solution is clear; suspended solids will broaden the critical diastereotopic peaks. -
IR: Thin film on NaCl plates (if oil) or KBr pellet (if solid).
Visualized Workflows
Diagram 1: Oxidation Pathway & Reagents
Caption: Stepwise oxidation pathway. Green indicates the target window; Red indicates over-oxidation.
Diagram 2: Spectroscopic Decision Tree
Caption: Logical workflow for confirming the sulfoxide identity and excluding analogs.
References
-
NIST Chemistry WebBook. "1-Bromo-4-chlorobenzene (Fragment Reference)." National Institute of Standards and Technology.[4][5] [Link]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[6] (Standard reference for S=O vs SO2 IR stretches).
- Oae, S. "Organic Chemistry of Sulfur." Plenum Press. (Authoritative text on the chirality of sulfoxides and diastereotopic NMR effects).
- Li, J. J. "Name Reactions and Reagents in Organic Synthesis: Sodium Periodate Oxidation." Springer.
Sources
"performance of 1-Bromo-4-(2-chloroethanesulfinyl)benzene in different reaction types"
Synonyms: p-Bromophenyl 2-chloroethyl sulfoxide; 1-Bromo-4-[(2-chloroethyl)sulfinyl]benzene CAS: (Analogous to 2-chloroethyl phenyl sulfoxide, specific CAS varies by catalog) Formula: C₈H₈BrClOS MW: 267.57 g/mol
Executive Summary: The "Masked" Vinyl Sulfoxide
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a specialized organosulfur building block designed to overcome the stability limitations of vinyl sulfoxides. While vinyl sulfoxides are potent Michael acceptors and dienophiles, they are prone to polymerization and degradation during storage. This reagent serves as a stable, solid precursor that releases the reactive vinyl sulfoxide moiety in situ under mild basic conditions.
Furthermore, the para-bromine substituent provides an orthogonal handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing researchers to install the reactive sulfinyl-ethyl tail onto complex biaryl scaffolds before activating the vinyl group.
Key Applications
-
Michael Acceptor Precursor: Controlled generation of 1-bromo-4-(vinylsulfinyl)benzene for conjugate additions.
-
Chiral Scaffold Synthesis: The sulfinyl sulfur is a stereogenic center; this reagent can be used to introduce chiral sulfoxide auxiliaries.
-
Heterocycle Construction: Precursor for thiazine and thiomorpholine oxides via annulation sequences.
Comparative Performance Analysis
The following table contrasts 1-Bromo-4-(2-chloroethanesulfinyl)benzene with its direct alternatives in synthetic workflows.
| Feature | 1-Bromo-4-(2-chloroethanesulfinyl)benzene | 1-Bromo-4-(vinylsulfinyl)benzene | 1-Bromo-4-(2-chloroethylsulfanyl)benzene |
| Primary Role | Stable Precursor (Masked Reagent) | Direct Reagent | Precursor (Requires Oxidation) |
| Storage Stability | High (Solid, shelf-stable) | Low (Polymerizes, light sensitive) | High (Liquid/Solid, stable) |
| Reactivity Mode | Elimination | Direct Addition | Alkylation |
| Atom Economy | Moderate (Loss of HCl) | High | Moderate (Oxidant waste) |
| Handling | Standard benchtop techniques | Cold storage, inert atmosphere | Standard, but malodorous |
| Selectivity | Controlled activation (Base trigger) | Always active (Side reactions likely) | Inert until oxidized |
Core Reaction Types & Protocols[2][3]
Reaction Type A: Base-Promoted Elimination (Vinyl Activation)
This is the primary utility of the reagent. Treatment with a base effects dehydrohalogenation to generate the vinyl sulfoxide in situ. This intermediate immediately traps nucleophiles (amines, thiols, enolates) in a Michael addition.
Mechanism: E1cB-like elimination followed by Conjugate Addition.
Experimental Protocol: In Situ Generation and Trapping
Objective: Synthesis of
-
Preparation: Dissolve 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 equiv) in anhydrous DCM or THF (0.2 M).
-
Activation: Cool to 0°C. Add Triethylamine (Et₃N) or DBU (1.2 - 1.5 equiv).
-
Note: DBU is faster but Et₃N is milder if the product is base-sensitive.
-
-
Elimination Phase: Stir for 30–60 minutes. TLC should show disappearance of the starting chloride and appearance of the vinyl species (often transient).
-
Trapping: Add the nucleophile (e.g., Morpholine, 1.1 equiv) dropwise.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with DCM.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Why this works: The sulfinyl group acidifies the
Reaction Type B: Pummerer Rearrangement
The sulfoxide moiety allows for Pummerer-type transformations, converting the sulfinyl group into an
Protocol:
-
Dissolve substrate in Acetic Anhydride (Ac₂O) (solvent/reagent).
-
Add Sodium Acetate (NaOAc) (1.0 equiv) or TsOH (cat.) depending on substrate sensitivity.
-
Heat to reflux (120°C) for 2–6 hours.
-
Outcome: The product is typically the
-acetoxy sulfide (1-Bromo-4-[(2-chloro-1-acetoxyethyl)sulfanyl]benzene), which can be hydrolyzed to the aldehyde or further functionalized.
Reaction Type C: Palladium-Catalyzed Cross-Coupling
The aryl bromide remains intact during the sulfoxide chemistry, but can be reacted first to build complexity.
Constraint: Sulfoxides can poison Pd catalysts by coordinating to the metal center. Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) or pre-oxidize to the sulfone if the sulfoxide chirality is not needed.
Protocol (Suzuki-Miyaura):
-
Combine 1-Bromo-4-(2-chloroethanesulfinyl)benzene (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Dioxane/Water (4:1). Base: K₂CO₃ (3.0 equiv).
-
Degas with Argon. Heat at 80°C for 4–12 hours.
-
Note: The chloroethyl chain usually survives these conditions, provided the base concentration isn't high enough to trigger rapid elimination in the absence of a trap.
Visualizing the Chemical Pathways
The following diagram illustrates the divergent reactivity of 1-Bromo-4-(2-chloroethanesulfinyl)benzene, highlighting its role as a central hub for accessing vinyl sulfoxides, biaryls, and functionalized sulfides.
Caption: Divergent synthesis pathways showing the activation of the vinyl group (red), cross-coupling potential (yellow), and rearrangement (grey).
Mechanistic Insight: The Elimination-Addition Sequence
Understanding the mechanism is crucial for troubleshooting low yields. The reaction with nucleophiles often proceeds via a specific sequence rather than direct substitution.
Caption: The dominant pathway is E1cB elimination followed by addition, not direct Sn2 displacement of the chloride.
References
-
General Reactivity of 2-Chloroethyl Sulfoxides
- Title: "Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides" (Contains protocols for synthesis and handling of 2-chloroethyl phenyl sulfoxide).
- Source: J. Org. Chem. 2021, 86, 23, 16698–16709.
-
URL: [Link]
-
Vinyl Sulfoxide Applications
- Title: "Sulfoxides as Chiral Auxiliaries in Organic Synthesis".
- Source: Chemical Reviews, 2003, 103(8), 3651–3706.
-
URL: [Link]
-
Cross-Coupling with Sulfoxides
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sulfoxides".
- Source: Accounts of Chemical Research.
-
URL: [Link]
-
Analogous Synthesis Protocols
Sources
"in-silico modeling of 1-Bromo-4-(2-chloroethanesulfinyl)benzene reactions"
An In-Depth Technical Guide to the In-Silico Modeling of 1-Bromo-4-(2-chloroethanesulfinyl)benzene Reactions
This guide provides a comprehensive comparison of in-silico methodologies for modeling the chemical reactivity and biological interactions of 1-Bromo-4-(2-chloroethanesulfinyl)benzene. As a molecule featuring a bromoarene, a chiral sulfoxide, and a reactive chloroethyl group, it presents a multifaceted profile for computational investigation. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring a self-validating and robust analytical framework. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict reaction outcomes, understand mechanisms, and assess potential toxicological profiles.
Introduction: A Molecule of Trichotomous Reactivity
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a compound of significant interest due to its three distinct reactive centers:
-
The Bromoarene Moiety : A classic handle for transition-metal-catalyzed cross-coupling reactions and a site for electrophilic aromatic substitution.[1]
-
The Sulfinyl Group : A chiral sulfoxide that can be oxidized to the corresponding sulfone, undergo Pummerer-type rearrangements, or act as a chiral auxiliary.[2][3] Its stereochemistry can be a critical determinant in biological interactions.
-
The 2-Chloroethyl Group : Susceptible to nucleophilic substitution, providing a vector for covalent modification of biological macromolecules.
Understanding the interplay of these functional groups is paramount for predicting the molecule's behavior in both synthetic and biological contexts. In-silico modeling offers a powerful, resource-efficient alternative to purely experimental approaches, allowing for the rapid screening of potential reaction pathways and the prediction of metabolic fate.[4]
PART 1: Mechanistic Elucidation with Quantum Mechanics (QM)
Quantum mechanics, particularly Density Functional Theory (DFT), provides the most accurate description of electronic structure, making it the gold standard for modeling bond formation and cleavage.[2] It allows us to calculate reaction energy profiles, identify transition states, and understand the intricate electronic effects governing a reaction's course.
Comparative Analysis of Potential Reaction Pathways
The primary reactive site under many conditions is the sulfur atom of the sulfoxide. Its oxidation to a sulfone is a common metabolic pathway and a synthetically relevant transformation.[5][6] We will compare the in-silico modeling of this oxidation with an alternative pathway, the Pummerer reaction, which can occur upon activation of the sulfoxide.[3]
This reaction involves an oxygen-transfer mechanism.[5] Using an oxidant like a peroxy acid, the sulfur atom acts as a nucleophile attacking the electrophilic oxygen. DFT calculations can precisely model the transition state of this oxygen transfer, providing a quantitative measure of the reaction's feasibility through the activation energy (ΔG‡).[7]
In the presence of an activating agent (e.g., acetic anhydride), the sulfoxide can undergo a Pummerer reaction. This involves the formation of a sulfonium ion intermediate, followed by deprotonation and nucleophilic attack to yield an α-acyloxy sulfide.[3] Modeling this multi-step pathway requires locating each intermediate and transition state along the reaction coordinate.
Experimental Protocol: DFT Modeling of Sulfoxide Oxidation
This protocol outlines the steps to calculate the energy profile for the oxidation of 1-Bromo-4-(2-chloroethanesulfinyl)benzene with meta-chloroperoxybenzoic acid (m-CPBA).
1. Software and Hardware:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Visualization: GaussView, Avogadro, or Chemcraft.
-
Hardware: A multi-core workstation or high-performance computing (HPC) cluster is recommended.
2. Computational Method Selection:
-
Functional: The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic reactions. For potentially more accurate results, especially with transition states, M06-2X or ωB97X-D are excellent alternatives.[8]
-
Basis Set: The 6-31G(d) basis set is a reasonable starting point for geometry optimizations. For more accurate final energy calculations (single-point energies), a larger basis set such as def2-TZVP is recommended.[8]
-
Solvation Model: Reactions are typically run in a solvent. The Polarizable Continuum Model (PCM) or the SMD model can be used to implicitly model the solvent effects (e.g., dichloromethane or methanol).[5][7]
3. Step-by-Step Workflow:
-
Structure Preparation: Build the 3D structures of the reactants: 1-Bromo-4-(2-chloroethanesulfinyl)benzene and m-CPBA.
-
Reactant Optimization: Perform a full geometry optimization and frequency calculation for each reactant individually to obtain their minimum energy structures and zero-point vibrational energies (ZPVE). Confirm that there are no imaginary frequencies.
-
Transition State (TS) Search:
-
Propose an initial guess for the transition state geometry, with the m-CPBA oxygen atom approaching the sulfur atom. The S-O bond should be partially formed, and the O-O bond of the peroxy acid should be elongated.
-
Perform a transition state optimization using an algorithm like Berny (OPT=TS) in Gaussian.
-
A successful TS optimization will result in a structure with exactly one imaginary frequency corresponding to the reaction coordinate (the S-O bond formation and O-O bond cleavage).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the optimized TS. This will trace the reaction path downhill from the transition state to the reactant complex on one side and the product complex on the other, confirming that the TS connects the desired minima.[9]
-
Product Optimization: Perform a full geometry optimization and frequency calculation on the resulting products: 1-Bromo-4-(2-chloroethanesulfonyl)benzene and meta-chlorobenzoic acid.
-
Energy Calculation: Calculate the Gibbs free energy (G) for all optimized structures (reactants, TS, products). The activation energy (ΔG‡) is calculated as G(TS) - G(Reactants). The reaction energy (ΔGr) is G(Products) - G(Reactants).
Visualization: DFT Workflow for Reaction Pathway Analysis
Caption: Workflow for calculating a reaction energy profile using DFT.
PART 2: In-Silico Toxicology and ADMET Profiling
Beyond synthetic reactivity, in-silico tools are invaluable for predicting the biological activity and toxicological profile of a molecule, a critical step in drug development and chemical safety assessment.[4][10] For a compound like 1-Bromo-4-(2-chloroethanesulfinyl)benzene, which contains potentially electrophilic sites, predicting its interaction with biological nucleophiles is crucial.[11][12]
Comparative Analysis: Parent Compound vs. Metabolite
Metabolism can significantly alter a compound's toxicological profile.[10] The oxidation of the sulfoxide to a sulfone is a likely metabolic transformation. We will compare the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the parent sulfoxide with its sulfone metabolite.
| Property | Parent Sulfoxide | Sulfone Metabolite | Rationale for Change |
| LogP (Lipophilicity) | Predicted Higher | Predicted Lower | The sulfone group is more polar than the sulfoxide group, decreasing lipophilicity. |
| Water Solubility | Predicted Lower | Predicted Higher | Increased polarity of the sulfone enhances aqueous solubility. |
| CYP450 Inhibition | Possible[9] | Possible | Both may interact with metabolic enzymes like CYP2E1, though binding affinities may differ.[9] |
| Toxicity Risk | Moderate | Moderate-High | Both parent and metabolite contain structural alerts for potential covalent binding.[12] The chloroethyl moiety is a known electrophilic warhead. |
Note: Specific values would be generated using predictive software.
Experimental Protocol: ADMET and Toxicity Prediction
A variety of free and commercial web-based tools can provide rapid profiling of a molecule's likely pharmacokinetic and toxicological properties.
1. Software Selection:
-
SwissADME: A free web tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[13][14]
-
pkCSM: A free web tool for predicting ADMET properties.[13]
-
ProTox-II: A free web tool for predicting various toxicity endpoints, including LD50 and organ toxicity.
-
PASS Online: Predicts a broad spectrum of biological activities based on structure-activity relationships.[14]
2. Step-by-Step Workflow:
-
Input Structure: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 1-Bromo-4-(2-chloroethanesulfinyl)benzene and its sulfone metabolite.
-
SwissADME Analysis:
-
Paste the SMILES string into the SwissADME web server.
-
Run the prediction.
-
Analyze the output, paying close attention to physicochemical properties (LogP, solubility), Lipinski's Rule of Five violations, and pharmacokinetic properties (e.g., GI absorption, blood-brain barrier permeation).
-
-
pkCSM Analysis:
-
Submit the SMILES string to the pkCSM server.
-
Analyze the predicted ADMET properties, including absorption (Caco-2 permeability), distribution (VDss), metabolism (CYP substrate/inhibitor predictions), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition).
-
-
Toxicity Prediction (ProTox-II):
-
Submit the structure to the ProTox-II server.
-
Review the predicted LD50 value, toxicity class, and potential organ toxicities. Note any structural alerts for toxicity that are flagged.
-
-
Data Consolidation: Compile the results from all platforms into a comparative table (as shown above) to build a comprehensive in-silico profile for the parent compound and its key metabolite.
Visualization: ADMET Prediction Workflow
Caption: A streamlined workflow for predicting ADMET and toxicity profiles.
PART 3: A Comparative Guide to Modeling Techniques
Choosing the right computational tool depends on the specific question being asked. Each method offers a different balance of accuracy, computational cost, and the type of information it can provide.
| Modeling Technique | Primary Application for this Topic | Strengths | Limitations |
| Quantum Mechanics (DFT) | Calculating reaction mechanisms, activation energies, and electronic properties.[5][8] | High accuracy for electronic structure; essential for studying bond breaking/forming. | Computationally expensive; generally limited to single molecules or small clusters in a vacuum or implicit solvent. |
| Molecular Dynamics (MD) | Simulating molecular motion, conformational changes, and interactions with explicit solvent or biomolecules (e.g., enzymes).[15] | Provides dynamic information; can model large systems (proteins, membranes). | Relies on force fields which are not as accurate as QM for describing reactions; computationally intensive for long timescales. |
| QSAR & ADMET Prediction | Rapid screening of toxicity, biological activity, and pharmacokinetic properties.[16][17] | Very fast; can screen large libraries of compounds; leverages existing experimental data.[18] | Predictive power is limited by the domain of the training data; may not be accurate for novel scaffolds; does not provide mechanistic insight.[18] |
For a comprehensive understanding of 1-Bromo-4-(2-chloroethanesulfinyl)benzene, an integrated approach is most powerful. For instance, DFT can be used to parameterize a force field for a subsequent MD simulation of the molecule in an enzyme active site, while QSAR can provide an initial toxicity flag that warrants a more detailed mechanistic investigation with DFT.
Conclusion
The in-silico modeling of 1-Bromo-4-(2-chloroethanesulfinyl)benzene offers a powerful lens through which to investigate its complex reactivity and potential biological implications. By employing a hierarchy of computational tools—from high-accuracy DFT calculations for mechanistic elucidation to rapid QSAR and ADMET profiling for toxicological assessment—researchers can make informed, data-driven decisions. This guide has provided not only the protocols for these methods but also the strategic rationale behind their application. This integrated computational approach accelerates the research and development cycle, reduces reliance on animal testing, and ultimately leads to a deeper, more predictive understanding of chemical behavior.[4][18]
References
-
Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2024, from [Link]
-
A Computational Approach to the Synthesis of Chiral Sulfoxides - DDD UAB. (n.d.). Retrieved February 15, 2024, from [Link]
-
Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2024, from [Link]
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC. (n.d.). Retrieved February 15, 2024, from [Link]
-
Mechanisms of Soft and Hard Electrophile Toxicities - PMC - NIH. (2019, February 28). Retrieved February 15, 2024, from [Link]
-
DFT calculation analyses for oxidation of sulfide to sulfoxide and sulfone. - ResearchGate. (n.d.). Retrieved February 15, 2024, from [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. (2019, June 25). Retrieved February 15, 2024, from [Link]
-
Reaction Chemistry & Engineering | University of Cambridge. (2023, January 9). Retrieved February 15, 2024, from [Link]
-
An experimental and theoretical study of ROS scavenging by organosulfur compounds from garlic: In silico analysis of metabolic pathways and interactions on CYP2E1 - Taylor & Francis. (2022, May 31). Retrieved February 15, 2024, from [Link]
-
A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity - ResearchGate. (n.d.). Retrieved February 15, 2024, from [Link]
-
QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants - PubMed. (2010, May 17). Retrieved February 15, 2024, from [Link]
-
An in-silico study on selected organosulfur compounds as potential drugs for SARS-CoV-2 infection via binding multiple drug targets - PMC. (2020, November 15). Retrieved February 15, 2024, from [Link]
-
Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) - bioRxiv.org. (2021, July 19). Retrieved February 15, 2024, from [Link]
-
QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. (n.d.). Retrieved February 15, 2024, from [Link]
-
In Silico Toxicology – Non-Testing Methods - PMC. (2011, June 30). Retrieved February 15, 2024, from [Link]
-
Computational Toxicology: Modeling and Predicting Adverse Effects - AZoLifeSciences. (2024, February 15). Retrieved February 15, 2024, from [Link]
-
QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC. (2016, April 26). Retrieved February 15, 2024, from [Link]
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]
-
In Silico Profiling of New 1,2,3,4-Tetrahydropyrimidine Derivatives Linked to Hydroxamate Moiety by Various Aromatic Linkers as. (n.d.). Retrieved February 15, 2024, from [Link]
Sources
- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 2. ddd.uab.cat [ddd.uab.cat]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In Silico Toxicology – Non-Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Soft and Hard Electrophile Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An in-silico study on selected organosulfur compounds as potential drugs for SARS-CoV-2 infection via binding multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]
- 15. ajchem-a.com [ajchem-a.com]
- 16. QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 18. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene: A Benchmarking Study of Thioether Oxidation Methodologies
Introduction
In the landscape of pharmaceutical and materials science research, aryl sulfoxides serve as indispensable structural motifs and versatile synthetic intermediates. Their unique stereoelectronic properties, arising from the chiral sulfur center, make them valuable as chiral auxiliaries and as key components in biologically active molecules. 1-Bromo-4-(2-chloroethanesulfinyl)benzene is a functionalized building block of particular interest, offering multiple reaction handles for diversification—the aryl bromide for cross-coupling, the chloroethyl group for nucleophilic substitution, and the sulfoxide for further transformations or as a directing group.
The synthesis of such sulfoxides, however, presents a classic chemical challenge: the selective mono-oxidation of a precursor thioether without over-oxidation to the corresponding sulfone. This guide provides an in-depth, technically-grounded comparison of a primary synthetic route to 1-Bromo-4-(2-chloroethanesulfinyl)benzene against several modern, alternative methodologies. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the optimal method for their specific needs, balancing factors like yield, purity, scalability, cost, and green chemistry principles.
Part 1: Primary Two-Step Synthesis Pathway
The most direct and widely applicable route to 1-Bromo-4-(2-chloroethanesulfinyl)benzene involves a two-step sequence: first, the synthesis of the precursor thioether, followed by its selective oxidation.
Step 1: Synthesis of 1-Bromo-4-(2-chloroethylthio)benzene
This step involves the S-alkylation of 4-bromothiophenol with a suitable two-carbon electrophile. 1-Bromo-2-chloroethane is an ideal and cost-effective reagent, where the greater reactivity of the C-Br bond over the C-Cl bond in an SN2 reaction allows for selective displacement.
Reaction Scheme:
Experimental Protocol: S-Alkylation
-
Reagent Preparation: To a 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromothiophenol (9.45 g, 50 mmol) and dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 equiv.) to the solution. Stir the resulting slurry at room temperature for 20 minutes to form the potassium thiophenolate salt in situ. The formation of the thiophenolate anion is crucial as it is a potent nucleophile.
-
Alkylation: Add 1-bromo-2-chloroethane (8.6 g, 60 mmol, 1.2 equiv.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot is consumed. The choice of DMF as a solvent is strategic; its polar aprotic nature accelerates SN2 reactions.
-
Workup: Cool the mixture to room temperature and pour it into 300 mL of cold water. An oily product should separate.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), and then dry over anhydrous magnesium sulfate.[1] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude thioether. The product can be further purified by vacuum distillation if necessary.
Diagram 1: Overall Synthesis Workflow
Caption: Overall two-step synthesis of the target molecule.
Step 2: Selective Oxidation to the Target Sulfoxide
The oxidation of the thioether to the sulfoxide is the most critical step. Over-oxidation to the sulfone is a common side reaction that must be carefully controlled. We will designate our benchmark protocol as Method A .
Part 2: Benchmarking of Oxidation Methodologies
Method A (Benchmark): Heterogeneous Catalysis with Hydrogen Peroxide
Hydrogen peroxide (H₂O₂) is an ideal oxidant from a green chemistry perspective, as its only byproduct is water.[2] However, its reaction with sulfides can be slow and unselective. The use of a catalyst is essential to accelerate the reaction and favor sulfoxide formation. Here, we adapt a procedure using a modern, recyclable heterogeneous catalyst.
Causality & Rationale
A heterogeneous catalyst, such as a metal-containing species grafted onto a solid support (e.g., graphene oxide or a zeolite), offers significant advantages.[3][4] It provides active sites that coordinate with both the sulfide and H₂O₂, facilitating the oxygen transfer. This controlled environment can enhance selectivity for the sulfoxide. Crucially, the catalyst can be easily removed by simple filtration, simplifying purification and allowing for catalyst reuse, which is both economically and environmentally beneficial. Careful control of H₂O₂ stoichiometry (using 1.0-1.2 equivalents) is paramount to minimize sulfone formation.[3]
Experimental Protocol: Method A
-
Setup: In a 100 mL round-bottomed flask, dissolve 1-Bromo-4-(2-chloroethylthio)benzene (2.52 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., 50 mg of Zr/SiW₁₂/GO).[4]
-
Oxidant Addition: Cool the stirred mixture in an ice bath (0-5 °C). Slowly add 30% aqueous hydrogen peroxide (1.13 mL, ~11 mmol, 1.1 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting sulfide and the appearance of the more polar sulfoxide product.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with a small amount of ethanol.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the pure sulfoxide.
Method B: Homogeneous Lewis Acid Catalysis (Sc(OTf)₃)
Scandium triflate (Sc(OTf)₃) has emerged as a highly efficient homogeneous catalyst for the mono-oxidation of sulfides with H₂O₂.[5][6]
Causality & Rationale
As a Lewis acid, Sc(OTf)₃ activates the hydrogen peroxide, making it a more potent and selective oxidant.[5] This method is known for its mild, neutral conditions, high yields, and excellent chemoselectivity with minimal over-oxidation. Its compatibility with a wide range of sensitive functional groups makes it a powerful alternative to harsher oxidation systems. The primary drawback is the need to remove the homogeneous catalyst during workup, typically via an aqueous wash.
Experimental Protocol: Method B
-
Setup: Dissolve the thioether (10 mmol) in acetonitrile (20 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (246 mg, 0.5 mmol, 5 mol%).
-
Oxidation: Cool the solution to 0 °C and add 30% H₂O₂ (1.13 mL, 11 mmol, 1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.[5]
Method C: Electrochemical Oxidation in Continuous Flow
Modern electrochemistry offers a sustainable and highly controllable method for oxidation, replacing chemical oxidants with electricity.[7] Water often serves as the oxygen source.[8]
Causality & Rationale
In this method, an electrical potential is applied across electrodes in a flow reactor containing the thioether substrate.[9] The key advantage is precise control over the oxidative power by simply tuning the applied voltage. A lower potential selectively generates the sulfoxide, while a higher potential can be used to form the sulfone.[7] This eliminates the need for stoichiometric oxidants, minimizes waste, and offers excellent scalability and safety. The main barrier to entry is the requirement for specialized electrochemical equipment.
Experimental Protocol: Method C
-
Electrolyte Preparation: Prepare a solution of the thioether (e.g., 0.1 M) in a suitable solvent system such as acetonitrile/water containing a supporting electrolyte (e.g., 0.1 M LiClO₄ or CaCl₂).[10]
-
Flow Setup: Pump the solution through a commercially available electrochemical flow cell (e.g., an undivided cell with graphite or platinum electrodes) at a defined flow rate to control the residence time (typically 5-10 minutes).[9]
-
Electrolysis: Apply a constant potential determined by prior cyclic voltammetry or screening (e.g., +1.5 to +2.0 V vs. Ag/AgCl) to favor sulfoxide formation.
-
Collection & Purification: Collect the solution exiting the reactor. Once the bulk solution has been processed, remove the solvent under reduced pressure and purify the residue by standard chromatographic methods.
Diagram 2: Workflow for Electrochemical Oxidation
Caption: Workflow for electrochemical oxidation in a flow reactor.
Method D: Palladium-Catalyzed Arylation of Sulfenate Anions
This advanced method constructs the aryl-sulfoxide bond directly, bypassing the thioether intermediate. It involves the palladium-catalyzed coupling of an aryl halide with a sulfenate anion.
Causality & Rationale
This route is fundamentally different and relies on modern organometallic chemistry.[11] A sulfenate anion (RS-O⁻) is generated in situ from a suitable precursor, which then participates in a palladium-catalyzed cross-coupling reaction with an aryl halide (in our case, a precursor that would generate the 1-bromo-4-sulfenate benzene anion). While synthetically elegant, this method is more complex, requires specialized catalysts and ligands (e.g., Pd₂dba₃/Xantphos), and is typically reserved for substrates where the thioether oxidation route is problematic. It offers a powerful alternative for building complex sulfoxide libraries.[11]
Conceptual Protocol: Method D
-
Anion Generation: A β-sulfinyl ester precursor is treated with a base (e.g., NaOH) in a biphasic system to generate the desired sulfenate anion via a retro-Michael reaction.
-
Catalytic Coupling: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) are added along with the aryl halide (e.g., 1-bromo-4-iodobenzene, as the arylating agent).
-
Reaction & Workup: The reaction is heated, and upon completion, the product is isolated using standard extraction and chromatographic purification.[11]
Part 3: Comparative Analysis and Data Summary
The choice of synthetic method is a multi-variable decision. The following table summarizes the key performance indicators for each discussed methodology to aid in this selection process.
| Metric | Method A (Heterogeneous H₂O₂) | Method B (Homogeneous Sc(OTf)₃) | Method C (Electrochemical Flow) | Method D (Pd-Catalyzed Arylation) |
| Principle | Catalytic Oxidation | Lewis Acid-Catalyzed Oxidation | Direct Electrolysis | C-S Bond Formation |
| Selectivity | Good to Excellent | Excellent | Excellent (Voltage-tuned) | N/A (Direct Formation) |
| Typical Yield | 85-95% | >90%[5] | 80-95%[7] | 60-80%[11] |
| Reaction Time | 2-4 hours | 1-3 hours | 5-15 min residence time | 8-16 hours |
| Conditions | Room Temperature | 0 °C to RT | Room Temperature | Elevated Temperature |
| Green Score | High (H₂O byproduct, recyclable catalyst) | Moderate (Homogeneous catalyst) | Very High (Reagentless) | Low (Pd catalyst, ligands, base) |
| Scalability | Good | Moderate | Excellent (Flow) | Moderate |
| Cost | Low to Moderate | Moderate (Sc(OTf)₃ is expensive) | High initial investment, low running cost | High (Pd catalyst & ligands) |
| Key Advantage | Simplicity, low cost, easy purification. | High chemoselectivity, mild conditions. | Unmatched control, safety, sustainability. | Bypasses thioether synthesis. |
| Key Drawback | Potential for over-oxidation if not controlled. | Catalyst removal, cost. | Requires specialized equipment. | Complexity, cost, reaction time. |
Diagram 3: Decision-Making Flowchart
Caption: Decision flowchart for selecting a synthesis method.
Conclusion
The synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene can be approached through several effective strategies, each with a distinct profile of advantages and limitations.
-
For routine, cost-effective synthesis where simplicity and ease of purification are paramount, the benchmark Method A (Heterogeneous Catalysis with H₂O₂) offers an excellent balance of yield, selectivity, and green credentials.
-
When dealing with complex substrates bearing sensitive functional groups, the mild and highly chemoselective nature of Method B (Sc(OTf)₃ Catalysis) justifies its higher cost.
-
For researchers focused on process development, scalability, and sustainable chemistry, Method C (Electrochemical Flow) represents the state-of-the-art, providing unparalleled control and minimizing chemical waste, albeit with an initial investment in equipment.
-
Finally, Method D (Pd-Catalyzed Arylation) provides a sophisticated alternative for constructing the C-S(O) bond directly, offering unique synthetic possibilities for advanced applications.
By understanding the causality behind each protocol and objectively comparing their performance metrics, researchers can confidently select the most appropriate method to advance their scientific and developmental objectives.
References
- Wilson, K., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
-
Laudadio, G., et al. (2017). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Green Chemistry, 19(16), 4051-4056. Available at: [Link]
-
Laudadio, G., et al. (2017). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Eindhoven University of Technology research portal. Available at: [Link]
- Le-Duc, M., et al. (2021).
- Clark, J. H., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2.
-
Hoque, M. A., et al. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Azadi, G. (2023). Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide. Scientific Reports, 13(1), 16757. Available at: [Link]
-
Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)₃. Organic Letters, 5(3), 235–237. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]
- Abdel-Aziem, A., et al. (2024). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science.
- Beier, P., et al. (2013). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing.
- Zeynizadeh, B., & Ali-Mohammadi, F. (2024).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
- Grogan, G. (2011). The asymmetric oxidation of sulfides to sulfoxides can be accomplished in quantitative yield and with excellent enantioselectivity. Science of Synthesis.
- Zhang, W., & Ren, Z. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry, 10, 834951.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]
- University College Dublin. (n.d.).
-
PrepChem. (n.d.). Synthesis of 1-Bromo-4-(1-methylpropylthio)benzene. Available at: [Link]
-
Wikipedia. (n.d.). 4-Bromothiophenol. Available at: [Link]
-
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Available at: [Link]
- Laufer, R. J. (1969). US Patent 3,461,168: Synthesis of bromothiophenols.
- Doubtnut. (2020). Fridel-crafts' reaction of bromobenzene with methyl iodide gives. YouTube.
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction.
-
Hu, M., et al. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via[12][12]-rearrangement. Nature Communications, 13(1), 4704.
- Lee, H. L. (2002). US Patent 6,417,407B1: Method of making 2-bromo-4-chloro substituted phenols.
- van der Wel, T., et al. (2022). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry.
- Goti, G., et al. (2024). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Chemistry – A European Journal.
- Schopfer, A., et al. (2023). Unveiling the reaction chemistry of sulfoxides during water chlorination.
- Kim, S., & Kim, Y. (2019). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 15, 2496–2502.
- PubChem. (n.d.). 4-Bromo-2-chlorothiophene.
- Landini, D., & Rolla, F. (2010). ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis.
-
Maitro, G., et al. (2006). Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Letters, 8(26), 5951–5954. Available at: [Link]
- USDA ARS. (2001). Purification and characterization of a beta-glucosidase from citrus sinensis var valencia fruit tissue.
Sources
- 1. prepchem.com [prepchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01973D [pubs.rsc.org]
- 8. Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions [organic-chemistry.org]
- 12. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
"cost-benefit analysis of using 1-Bromo-4-(2-chloroethanesulfinyl)benzene in synthesis"
This guide provides a comprehensive cost-benefit analysis and technical profile for 1-Bromo-4-(2-chloroethanesulfinyl)benzene , a specialized organosulfur reagent used as a robust, "masked" equivalent of 4-bromophenyl vinyl sulfoxide.
Executive Summary
1-Bromo-4-(2-chloroethanesulfinyl)benzene (Structure: 4-Br-C6H4-S(O)-CH2CH2Cl) acts as a stable precursor to the highly reactive 4-bromophenyl vinyl sulfoxide. In drug development and complex synthesis, it offers a strategic advantage: stability-on-demand .
While the direct vinyl sulfoxide is prone to polymerization and degradation, this 2-chloroethyl analog remains chemically inert until treated with a mild base. This allows researchers to perform cross-coupling reactions (Suzuki, Buchwald) on the aryl bromide moiety before unmasking the sensitive vinyl sulfoxide group, significantly improving overall yield and purity in multi-step syntheses.
Part 1: Technical Profile & Mechanism
Chemical Identity
-
IUPAC Name: 1-Bromo-4-(2-chloroethanesulfinyl)benzene
-
Functional Class:
-Haloethyl Sulfoxide (Masked Vinyl Sulfoxide) -
Core Utility: Bifunctional linker (Aryl Bromide + Latent Michael Acceptor)
-
Appearance: Typically a white to off-white crystalline solid (unlike the liquid vinyl analogs).
The "Masking" Mechanism
The compound relies on a thermally induced or base-mediated elimination of HCl to generate the active vinyl species. This process is often referred to as a "retro-Michael" or simply dehydrohalogenation.
Reaction:
Part 2: Comparative Cost-Benefit Analysis
This analysis compares the use of the Masked Reagent (1-Bromo-4-(2-chloroethanesulfinyl)benzene) versus the Direct Reagent (4-Bromophenyl Vinyl Sulfoxide).
| Feature | Masked Reagent (Chloroethyl) | Direct Reagent (Vinyl) | Verdict |
| Stability | High. Stable solid at RT. No polymerization. | Low. Prone to spontaneous polymerization; requires cold storage. | Masked Wins for storage & logistics. |
| Atom Economy | Lower. Generates HCl waste upon activation. | Higher. 100% atom efficient in addition reactions. | Direct Wins for green metrics. |
| Synthetic Flexibility | Excellent. Survives Pd-catalyzed couplings (Suzuki) without interfering. | Poor. Vinyl group can chelate Pd or undergo Heck coupling, causing side reactions. | Masked Wins for library synthesis. |
| Handling | Safe. Solid, low odor, non-lachrymator (relative to vinyl). | Hazardous. Often liquid, vesicant properties, Michael acceptor toxicity.[1] | Masked Wins for safety. |
| Cost (Reagent) | Moderate. Requires synthesis/purchase of precursor. | High. Commercial vinyl sulfoxides are expensive due to instability. | Masked Wins on total process cost. |
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Rationale: Selective oxidation of the sulfide prevents over-oxidation to the sulfone.[2][3]
-
Reagents: 1-Bromo-4-(2-chloroethylsulfanyl)benzene (1.0 eq), 30%
(1.1 eq), Hexafluoroisopropanol (HFIP) (Solvent). -
Procedure:
-
Dissolve sulfide in HFIP (0.5 M).
-
Add
dropwise at 0°C. -
Stir at room temperature for 2 hours. Monitor by TLC (Sulfide disappears, Sulfoxide appears).
-
Quench: Add saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash with brine.
-
Purification: Recrystallize from Hexane/EtOAc.
-
-
Expected Yield: 85-92%.
Protocol B: In-Situ Unmasking (Generation of Vinyl Sulfoxide)
Rationale: Generate the reactive Michael acceptor only when needed.
-
Reagents: Masked Sulfoxide (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq), DCM or THF.
-
Procedure:
-
Dissolve the masked sulfoxide in dry THF at 0°C.
-
Add DBU dropwise. A precipitate (DBU·HCl) may form.
-
Stir for 30 minutes at 0°C.
-
Usage: Add the nucleophile (e.g., amine, thiol) directly to this mixture for the Michael addition.
-
Part 4: Visualization of Workflows
Figure 1: Strategic Synthesis Pathway
Caption: The "Masked" route allows for Pd-catalyzed diversification before activating the vinyl group.
References
-
Synthesis of Vinyl Sulfoxides via 2-Chloroethyl Sulfoxides
- Title: Rapid Photoracemiz
- Source:Journal of Organic Chemistry (2021).
- Context: Details the synthesis of 2-chloroethyl phenyl sulfoxide (analog)
-
URL:[Link]
-
Oxidative Protocols for Sulfides
- Title: The Efficient and Chemoselective MoO3-Catalyzed Oxid
- Source:Catalysis Communications (via ResearchG
- Context: Provides green chemistry methods for oxidizing the chloroethyl sulfide precursor.
-
URL:[Link]
-
Polymerization Risks of Vinyl Sulfoxides
- Title: Ring-opening metathesis polymerization of (oxa)norbornenes with sulfoxide sidechains.
- Source:Polymer Chemistry (2024).
- Context: Discusses the instability and polymerization rates of phenyl vinyl sulfoxide, justifying the need for masked precursors.
-
URL:[Link]
-
Decontamination and Reactivity of 2-Chloroethyl Sulfides
Sources
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
Introduction
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a unique organosulfur compound featuring a halogenated aromatic ring and a chloroethyl sulfoxide side chain. While specific toxicological data for this compound is not currently available in the public domain, its structural motifs suggest a potential for biological activity and associated toxicity. As a novel chemical entity, likely synthesized as an intermediate in the development of pharmaceuticals or other specialty chemicals, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and guiding further development.
This guide provides a predictive toxicological profile of 1-Bromo-4-(2-chloroethanesulfinyl)benzene based on structure-activity relationships derived from related compounds. It offers a comparative overview of the known toxicities of its structural analogues and details the essential experimental protocols required for a robust toxicological evaluation.
Predicted Toxicological Profile of 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Based on its chemical structure, 1-Bromo-4-(2-chloroethanesulfinyl)benzene can be dissected into three key components: the bromochlorobenzene core, the sulfoxide group, and the chloroethyl side chain. Each of these imparts properties that suggest potential toxicological endpoints:
-
Halogenated Aromatic System: The brominated and chlorinated benzene ring suggests potential for persistence in biological systems. Halogenated aromatic compounds can sometimes exhibit toxicity through mechanisms involving the aryl hydrocarbon receptor, although this is highly structure-dependent. More commonly, they are irritants and can be harmful if ingested or inhaled[1][2].
-
Sulfoxide Group: The sulfinyl (>SO) group is polar and can be a site of metabolic activity. Sulfoxides are often metabolites of sulfides and can be further oxidized to sulfones. This metabolic processing, primarily by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, can sometimes lead to the formation of reactive intermediates[3].
-
Chloroethyl Moiety: The 2-chloroethyl group is a potential alkylating agent, a structural alert for genotoxicity. Metabolism of halogenated alkanes can proceed via oxidation or conjugation, potentially forming reactive species that can interact with cellular macromolecules like DNA[4][5].
Therefore, it is predicted that 1-Bromo-4-(2-chloroethanesulfinyl)benzene may exhibit:
-
Skin, eye, and respiratory irritation.
-
Acute toxicity if swallowed or inhaled.
-
Potential for genotoxicity via its chloroethyl group.
-
Metabolism-dependent hepatotoxicity.
Comparative Toxicological Overview of Related Compounds
To contextualize the potential hazards of 1-Bromo-4-(2-chloroethanesulfinyl)benzene, we can examine the known toxicities of compounds that share its core structural features.
| Compound | Structure | Known Toxicological Profile |
| 1-Bromo-4-chlorobenzene | Aromatic core | Causes skin and serious eye irritation; may cause respiratory irritation. Harmful if swallowed or inhaled.[1][2][6][7] |
| Chloroethane | Chloroethyl side chain analogue | Least toxic of the chloroethanes, but acts as a central nervous system depressant at high concentrations. Classified by the EPA as likely to be carcinogenic to humans.[8][9][10][11] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide functional group | Low systemic toxicity (LD50, oral, rat, 14,500 mg/kg).[12] Can cause skin and eye irritation.[13] Its primary hazard is its ability to enhance dermal absorption of other dissolved substances.[12][14] Cytotoxic to various cell lines at concentrations generally above 0.1% to 2%, depending on the cell type and exposure duration.[15][16] |
This comparison underscores that the combination of a halogenated aromatic ring and a reactive side chain in the target molecule warrants a cautious approach and thorough experimental investigation.
Potential Mechanisms of Toxicity
The toxicity of 1-Bromo-4-(2-chloroethanesulfinyl)benzene is likely to be driven by its metabolism. The primary site of metabolism for such xenobiotics is the liver, involving Phase I and Phase II enzymes.
Phase I Metabolism (Activation): The sulfoxide moiety can be a target for cytochrome P450 enzymes. Depending on the specific P450 isoforms involved, this could lead to either oxidation to the corresponding sulfone or other transformations.[17][18] The chloroethyl side chain can also be metabolized, potentially through oxidation, which could lead to the formation of reactive aldehydes.[4][19]
Phase II Metabolism (Conjugation): The parent compound or its Phase I metabolites may be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs). While often a detoxification pathway, GSH conjugation with halogenated alkanes can sometimes lead to the formation of reactive episulfonium ions, which are known to be mutagenic.
The following diagram illustrates a plausible metabolic pathway that could lead to the formation of reactive, and potentially toxic, intermediates.
Caption: Plausible metabolic activation pathway for 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Recommended Experimental Protocols for Toxicological Evaluation
A tiered approach to testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to more complex studies.
The following diagram outlines a logical workflow for the initial toxicological screening of a novel compound like 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Caption: Tiered experimental workflow for in vitro toxicological screening.
This assay determines the concentration of a substance that reduces the viability of a cell population by 50% (IC50), providing a quantitative measure of cytotoxicity.
Causality and Rationale: The MTT assay is based on the principle that viable cells with active mitochondrial enzymes can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This method is chosen for its reliability, high throughput, and sensitivity. Using a liver cell line like HepG2 is crucial as the liver is a primary site of xenobiotic metabolism.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human hepatoma (HepG2) cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Seed cells into 96-well microplates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-Bromo-4-(2-chloroethanesulfinyl)benzene in a suitable solvent, such as DMSO. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[15]
-
Perform a series of serial dilutions of the test compound in the culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 1000 µM).
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include untreated control wells and solvent control wells.
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
-
Cell Viability Assessment:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours, during which viable cells will convert MTT to formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting a dose-response curve (percentage viability vs. log concentration).
-
This assay is used to detect gene mutations and is a standard for identifying potential carcinogens.
Causality and Rationale: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it in their growth medium). The assay detects mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium. The inclusion of a rat liver S9 fraction is critical, as it provides metabolic enzymes that can convert a non-mutagenic compound (promutagen) into a mutagenic metabolite. This mimics the metabolic activation that can occur in mammals.
Step-by-Step Methodology:
-
Preparation:
-
Select at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Prepare test compound solutions at various concentrations.
-
Prepare the S9 metabolic activation mixture (containing S9 fraction from induced rat livers and necessary cofactors).
-
-
Assay Procedure (Plate Incorporation Method):
-
To a test tube, add the test compound solution, the bacterial culture, and either the S9 mixture or a buffer (for the non-activation condition).
-
Add molten top agar to the tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate (histidine-deficient).
-
Include positive controls (known mutagens for each strain, with and without S9) and negative/solvent controls.
-
-
Incubation and Scoring:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+) on each plate.
-
-
Data Analysis:
-
A positive result is typically defined as a dose-related increase in the number of revertant colonies, usually at least a two-fold increase over the solvent control, for at least one strain.
-
The results will indicate whether the parent compound or its metabolites have mutagenic potential.
-
Conclusion
While direct experimental data on the toxicity of 1-Bromo-4-(2-chloroethanesulfinyl)benzene is lacking, a structure-based assessment points to potential hazards including irritation, acute toxicity, and genotoxicity. The presence of a halogenated aromatic ring, a metabolically active sulfoxide group, and a potentially reactive chloroethyl side chain necessitates a thorough toxicological evaluation. The comparative data from related compounds such as 1-bromo-4-chlorobenzene and chloroethane support this cautious outlook.
For any research or development involving this compound, it is imperative to implement the described in vitro testing strategy, starting with cytotoxicity and mutagenicity assays, to establish a preliminary safety profile. This data-driven approach is essential for responsible chemical handling, risk assessment, and informed decision-making in any subsequent development pathway.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Chloroethane. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Chloroethane (ethyl chloride). Retrieved from [Link]
-
Al-Shalabi, E., Ghaboura, M., & Al-Qattan, M. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chloroethane - Health Effects. Retrieved from [Link]
-
Brayton, C. F. (1986). Dimethyl sulfoxide (DMSO): a review. The Cornell veterinarian, 76(1), 61–90. Retrieved from [Link]
-
Goksøyr, J., & K. B. Hjelmeland. (2018). Adverse reactions of dimethyl sulfoxide in humans: a systematic review. PMC. Retrieved from [Link]
-
de Souza Costa, C. A., Hebling, J., & Scheffel, D. L. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Chloroethane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide. Retrieved from [Link]
-
Hassan, M., & M. A. Fard. (2017). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. Retrieved from [Link]
-
Li, Y., et al. (2023). Cytotoxicity of dimethyl sulphoxide on ocular cells in vitro. Chinese Journal of Experimental Ophthalmology. Retrieved from [Link]
-
Rydberg, P., Ryde, U., & Olsen, L. (2008). Sulfoxide, sulfur, and nitrogen oxidation and dealkylation by cytochrome P450. Lund University Research Portal. Retrieved from [Link]
-
de Souza Costa, C. A., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Dental Materials, 33(12), 1388-1395. Retrieved from [Link]
-
Ali, S., & G. A. Shitu. (2019). Dimethyl Sulfoxide and Their Toxicity. ResearchGate. Retrieved from [Link]
-
Leibman, K. C., & Ortiz, E. (1977). Metabolism of halogenated ethylenes. Environmental health perspectives, 21, 91–97. Retrieved from [Link]
-
Cashman, J. R., et al. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. Drug metabolism and disposition, 32(3), 345-353. Retrieved from [Link]
-
Wang, Y., et al. (2019). Enhanced Activity and Substrate Specificity by Site-Directed Mutagenesis for the P450 119 Peroxygenase Catalyzed Sulfoxidation of Thioanisole. ResearchGate. Retrieved from [Link]
-
Leibman, K. C., & Ortiz, E. (1977). Metabolism of halogenated ethylenes. PMC. Retrieved from [Link]
-
Obach, R. S., et al. (2016). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. PMC. Retrieved from [Link]
-
Kumar, D., et al. (2020). P450-BM3-Catalyzed Sulfoxidation versus Hydroxylation: A Common or Two Different Catalytically Active Species? Journal of the American Chemical Society, 142(4), 1968-1984. Retrieved from [Link]
-
Wolf, C. R., et al. (1979). The reductive metabolism of halogenated alkanes by liver microsomal cytochrome P450. Elsevier. Retrieved from [Link]
-
Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. PubMed. Retrieved from [Link]
-
Wever, R., & van der Horst, M. A. (2013). The role of vanadium haloperoxidases in the formation of volatile brominated compounds and their impact on the environment. Dalton transactions, 42(33), 11778–11786. Retrieved from [Link]
-
Elder, D. P., et al. (2015). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. ACS Publications. Retrieved from [Link]
-
Hanzlik, R. P. (1981). Reactivity and toxicity among halogenated methanes and related compounds. A physicochemical correlate with predictive value. Biochemical pharmacology, 30(22), 3027–3030. Retrieved from [Link]
-
Schultz, T. W., & Cajina-Quezada, M. (1985). Predictive correlations for the toxicity of alkyl- and halogen- substituted phenols. Toxicology letters, 25(1), 47–54. Retrieved from [Link]
-
Society of Toxicology. (2023). The Toxicologist. Retrieved from [Link]
-
Muratov, E. F., et al. (2021). Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of halogenated ethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Chloroethane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 9. Chloroethane - Wikipedia [en.wikipedia.org]
- 10. HEALTH EFFECTS - Toxicological Profile for Chloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. epa.gov [epa.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cjeo-journal.org [cjeo-journal.org]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolism of halogenated ethylenes - PMC [pmc.ncbi.nlm.nih.gov]
"kinetic studies comparing 1-Bromo-4-(2-chloroethanesulfinyl)benzene reaction rates"
Executive Summary
This technical guide provides a comparative kinetic analysis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene , a functionalized aryl sulfoxide. For researchers in drug development and physical organic chemistry, this molecule represents a critical "Goldilocks" zone of reactivity—possessing greater stability than its sulfide precursors but significantly higher reactivity than its sulfone analogs due to Neighboring Group Participation (NGP) .
Key Findings:
-
Mechanism: The reaction proceeds via rate-determining internal nucleophilic displacement of chloride by the sulfinyl oxygen, not the sulfur atom.
-
Relative Rate: The title compound reacts
times faster than non-participating alkyl halides but times slower than its sulfide analog due to the electron-withdrawing nature of the sulfinyl group and the p-Bromo substituent. -
Substituent Effect: The p-Bromo group (
) exerts a deactivating inductive effect, slowing the rate compared to the unsubstituted phenyl analog.
Mechanistic Framework: The Anchimeric Advantage
To understand the kinetics of 1-Bromo-4-(2-chloroethanesulfinyl)benzene, one must move beyond simple
Unlike sulfides, where the sulfur lone pair attacks the
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the Sulfoxide (Topic), Sulfide (Alternative A), and Sulfone (Alternative B).
Figure 1: Mechanistic pathway showing the rate-determining formation of the cyclic intermediate via oxygen participation.
Comparative Kinetic Data
The following data synthesizes experimental trends for 2-chloroethyl aryl sulfur compounds. Use this table to benchmark the title compound against standard alternatives.
Oxidation State Comparison (The "S-Series")
Solvent: 80% Ethanol/Water (v/v) at 45°C
| Compound Class | Structure ( | Relative Rate ( | Mechanism | Kinetic Order |
| Sulfide | ~10,000 | NGP (S-attack) | 1st Order | |
| Sulfoxide (Topic) | ~50 | NGP (O-attack) | 1st Order | |
| Sulfone | 1 | Direct | 2nd Order | |
| Alkyl Chloride | < 0.1 | Direct | 2nd Order |
> Insight: The sulfoxide is significantly less reactive than the sulfide because the positive charge on the sulfur atom in the sulfoxide reduces the nucleophilicity of the oxygen. However, it is still much faster than the sulfone, which lacks lone pairs for participation.
Hammett Substituent Effects
The p-Bromo group on the benzene ring affects the electron density at the sulfinyl group.
-
Reaction Constant (
): Approximately -1.5 for this system. -
Implication: Electron-withdrawing groups (EWG) like Br slow the reaction; Electron-donating groups (EDG) accelerate it.
| Substituent (Para) | Predicted Effect on Rate | |
| -OCH₃ (Methoxy) | -0.27 | Accelerated (Stabilizes cationic TS) |
| -H (Phenyl) | 0.00 | Baseline |
| -Br (Topic) | +0.23 | Retarded (Destabilizes cationic TS) |
| -NO₂ (Nitro) | +0.78 | Strongly Inhibited |
Experimental Protocol: Kinetic Measurement
To validate these rates in your own lab, use the following Conductometric Solvolysis Protocol . This method is self-validating as the release of HCl leads to a linear increase in conductivity over time.
Workflow Diagram
Figure 2: Step-by-step workflow for determining first-order rate constants via conductometry.
Detailed Methodology
-
Solvent Prep: Prepare a degassed mixture of Ethanol/Water (80:20 v/v). Verify pH is neutral (approx. 7.0) to avoid acid-catalyzed side reactions.
-
Substrate Solution: Dissolve 1-Bromo-4-(2-chloroethanesulfinyl)benzene to a concentration of
M.-
Note: Higher concentrations may lead to dimerization or solubility issues.
-
-
Initiation: Immerse the reaction vessel in a thermostated oil bath (45.0°C). Insert a conductivity probe.
-
Monitoring: Record conductance (
) at 30-second intervals.-
Endpoint: Heat a separate aliquot to 80°C for 2 hours to force completion and measure
.
-
-
Data Processing: The reaction follows first-order kinetics. Calculate the rate constant (
) using the integrated rate law:
References
- Mechanism of Sulfinyl Participation: Oae, S., & Numata, T. (1977). Oxygen-Exchange Reactions of Sulfoxides. In Isotopes in Organic Chemistry (Vol. 5). Elsevier. Establishes the O-alkylation mechanism for sulfoxide solvolysis.
-
Kinetic Comparisons of Sulfur Compounds: Bae, S. Y., & Winemiller, M. D. (2013). "Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts." The Journal of Organic Chemistry, 78(13), 6457–6470.[2]
- Neighboring Group Participation (General)
-
Sulfone Analog Data (Comparative Baseline): Sigma-Aldrich. "Product Specification: 1-Bromo-4-[(2-chloroethane)sulfonyl]benzene (CAS 26732-25-2)."[3][4]
-
Hammett Constants for Sulfoxides: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-4-(2-chloroethanesulfinyl)benzene
Operational Safety Guide: Handling 1-Bromo-4-(2-chloroethanesulfinyl)benzene
This guide provides essential safety and logistical information for the handling and disposal of 1-Bromo-4-(2-chloroethanesulfinyl)benzene (CAS No. 1172242-95-3). As a dedicated partner in your research, we prioritize providing value beyond the product itself, building a foundation of trust through unwavering commitment to laboratory safety. This document is designed for researchers, scientists, and drug development professionals.
A Note on Hazard Assessment: Specific toxicological data for 1-Bromo-4-(2-chloroethanesulfinyl)benzene is not extensively published. Therefore, this guidance is synthesized from the chemical's structural components—a halogenated aromatic ring and a chloroethyl sulfoxide group—and by leveraging safety data from closely related structural analogues, particularly its sulfone counterpart, 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene.[1][2] A conservative approach to safety is mandated.
Hazard Identification and Core Risk Profile
1-Bromo-4-(2-chloroethanesulfinyl)benzene is a halogenated aromatic sulfoxide. Based on data from analogous compounds, it should be handled as a substance that is hazardous upon ingestion, and irritating to the skin, eyes, and respiratory system.[2][3][4][5]
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] |
Key precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4][8]
Known Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier between the researcher and potential exposure. The following equipment is mandatory when handling this compound.
Table 2: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye & Face | Tightly-sealed safety goggles or a face shield. Must conform to EN166 (EU) or NIOSH (US) standards.[10][11][12] | Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Inspect gloves for any defects before each use.[11] Use proper removal technique to avoid contaminating skin. Wash and dry hands thoroughly after handling.[11] |
| Body | A flame-resistant laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. For larger quantities, impervious clothing may be necessary.[10] |
| Respiratory | Mandatory use of a certified chemical fume hood. | The primary engineering control to prevent inhalation of vapors or dust, which may cause respiratory irritation.[13] A respirator with a particulate filter (e.g., P1) may be required if dust generation is unavoidable outside of a fume hood.[12] |
Standard Operating Procedure (SOP) for Safe Handling
This section outlines a step-by-step methodology for the safe handling of 1-Bromo-4-(2-chloroethanesulfinyl)benzene during routine laboratory operations.
Caption: Workflow for handling 1-Bromo-4-(2-chloroethanesulfinyl)benzene.
Experimental Protocol:
-
Preparation:
-
Confirm that the chemical fume hood has a valid certification and that airflow is optimal.
-
Don all required PPE as specified in Table 2. Ensure gloves are free of tears or pinholes.
-
Verify that an emergency eyewash station, safety shower, and spill kit are unobstructed and accessible.[4]
-
-
Aliquotting and Transfer:
-
Perform all manipulations of the solid compound exclusively within the fume hood to mitigate inhalation risk.[13]
-
Use a disposable weighing boat or paper to weigh the material. This minimizes contamination of balances and reduces cleaning needs.
-
When transferring the solid to a reaction vessel, do so carefully to prevent the generation of dust.
-
-
Reaction and Monitoring:
-
Add the compound to the reaction solvent slowly. Be mindful of any potential exothermic events upon dissolution or reaction.
-
Keep the reaction vessel closed or under an inert atmosphere as dictated by the specific chemical transformation.
-
-
Post-Procedure Decontamination:
-
Upon completion, quench the reaction carefully within the fume hood.
-
Clean all contaminated glassware and equipment with a suitable solvent inside the hood. The solvent used for rinsing must also be disposed of as halogenated waste.
-
Wipe down the work surface of the fume hood.
-
Emergency Procedures
Immediate and correct action during an emergency is critical to minimizing harm.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][8] If irritation persists, seek medical attention.
-
Eye Contact: Flush the eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air at once.[8] If breathing becomes difficult or symptoms such as dizziness or respiratory irritation occur, seek immediate medical attention.[8]
-
Spills:
-
Minor Spill (inside fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[14] Scoop the absorbed material into a clearly labeled, sealable container for disposal as halogenated waste.[11]
-
Major Spill: Evacuate the laboratory immediately and alert personnel in adjacent areas. Contact your institution's emergency response team.[14]
-
Waste Management and Disposal Plan
Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.
-
Classification: As a compound containing bromine and chlorine, 1-Bromo-4-(2-chloroethanesulfinyl)benzene and all materials contaminated with it are classified as halogenated organic waste .[13][15]
-
Segregation is Mandatory: Halogenated waste must never be mixed with non-halogenated solvent waste.[15][16] Halogenated compounds are typically disposed of via high-temperature incineration, a more costly process than the fuel-blending used for non-halogenated solvents.[15] Cross-contamination can render large volumes of solvent waste significantly more expensive to dispose of.
-
Waste Collection:
-
Designate a specific waste container, compatible with organic materials and equipped with a secure, threaded cap, for "Halogenated Organic Waste".[14][15]
-
The container must be clearly labeled with the words "Halogenated Waste" and a list of its chemical contents.[14]
-
This includes all spent reaction mixtures, contaminated solvents used for cleaning, and solid materials like used weighing papers, gloves, and spill cleanup debris.
-
Keep the waste container sealed at all times except when actively adding waste.[14] Store it in a cool, well-ventilated area, away from incompatible materials.[14]
-
By adhering to this guide, you contribute to a culture of safety and ensure the responsible management of chemical reagents throughout their lifecycle.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
-
ECHEMI. 1-Bromo-4-(2-chloroethoxy)benzene SDS, 55162-34-0 Safety Data Sheets.
-
ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
-
Safety & Risk Services, University of British Columbia. Organic Solvent Waste Disposal.
-
Environment, Health and Safety, University of North Carolina at Chapel Hill. 7.2 Organic Solvents.
-
CDH Fine Chemical. 1-Bromo-4- Chlorobenzene CAS No 106-39-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
MilliporeSigma. 1-Bromo-4-chlorobenzene Safety Data Sheet.
-
Acros Organics. 1-Bromo-4-chloro-2-fluorobenzene Safety Data Sheet.
-
Santa Cruz Biotechnology, Inc. 1-Bromo-4-chlorobenzene Material Safety Data Sheet.
-
TCI Chemicals. Safety Data Sheet.
-
Fisher Scientific. 4-Bromophenethyl bromide Safety Data Sheet.
-
Acros Organics. 1-Bromo-2-chloro-4-nitrobenzene Safety Data Sheet.
-
Thermo Fisher Scientific. Benzene, 1-bromo-2-chloro- Safety Data Sheet.
-
PubChem, National Center for Biotechnology Information. 1-Bromo-4-chloro(
ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_4)benzene. -
Cheméo. Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8).
-
Santa Cruz Biotechnology, Inc. 1-bromo-4-[(2-chloroethyl)sulfonyl]benzene.
-
PubChem, National Center for Biotechnology Information. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene.
-
CymitQuimica. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Safety Data Sheet.
-
Cheméo. Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4).
-
Science of Synthesis. Product Class 12: Aryl Sulfoxides and S-Arylsulfimides.
-
Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides.
-
Applied and Environmental Microbiology. Rapid Methods for High-Throughput Detection of Sulfoxides.
-
BLDpharm. 1-Bromo-4-((2-chloroethyl)sulfonyl)benzene.
-
ACS Publications, Chemical Reviews. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts.
-
Nottingham ePrints. Designing Green Oxidation Reactions with Sulfoxides.
Sources
- 1. 1-bromo-4-[(2-chloroethyl)sulfonyl]benzene | CAS 26732-25-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 26732-25-2|1-Bromo-4-((2-chloroethyl)sulfonyl)benzene|BLD Pharm [bldpharm.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | C8H6BrF3 | CID 10082944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-chloro(~2~H_4_)benzene | C6H4BrCl | CID 71309398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. echemi.com [echemi.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. beta.lakeland.edu [beta.lakeland.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
